Product packaging for Methyl 3-cyano-4-hydroxybenzoate(Cat. No.:CAS No. 156001-68-2)

Methyl 3-cyano-4-hydroxybenzoate

Cat. No.: B180658
CAS No.: 156001-68-2
M. Wt: 177.16 g/mol
InChI Key: AHPCEMBOTQXADD-UHFFFAOYSA-N
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Description

Methyl 3-cyano-4-hydroxybenzoate is a versatile benzoate ester derivative serving as a valuable synthetic intermediate and building block in advanced organic chemistry and drug discovery research. The molecular structure incorporates two key functional groups—a cyano substituent and a hydroxy substituent—on the aromatic ring, which provides distinct sites for chemical modification and can influence the compound's electronic properties and binding interactions. This multifunctional architecture makes it a candidate for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and specialized organic materials. Researchers can leverage this compound in constructing heterocyclic systems or as a precursor for generating libraries of compounds with potential biological activity. Its utility is rooted in its role as a scaffold for further functionalization, enabling exploration into structure-activity relationships. This product is intended for research purposes in a controlled laboratory environment and is strictly designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B180658 Methyl 3-cyano-4-hydroxybenzoate CAS No. 156001-68-2

Properties

IUPAC Name

methyl 3-cyano-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPCEMBOTQXADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472104
Record name methyl 3-cyano-4-hydroxybenzoate
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156001-68-2
Record name methyl 3-cyano-4-hydroxybenzoate
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Record name 156001-68-2
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of Methyl 3-cyano-4-hydroxybenzoate, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document delves into the compound's chemical and physical properties, synthesis methodologies, spectroscopic data, and safety protocols, offering a holistic understanding for its practical application.

Introduction and Core Compound Identification

This compound is a substituted aromatic compound that serves as a versatile building block in the synthesis of more complex molecules. Its chemical structure incorporates a methyl ester, a nitrile group, and a hydroxyl group on a benzene ring, providing multiple reactive sites for further chemical transformations.

The unequivocal identification of this compound is paramount for regulatory compliance and scientific accuracy. The Chemical Abstracts Service (CAS) has assigned the number 156001-68-2 to this compound.[1][2][3] This unique identifier is crucial for database searches, procurement, and safety data sheet (SDS) referencing.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 156001-68-2[2][3]
Molecular Formula C9H7NO3[2][3][4]
Molecular Weight 177.16 g/mol [2][4]
Boiling Point 336.3°C at 760 mmHg[2]
Purity Typically ≥98%[2][3]
Storage Inert atmosphere, 2-8°C[3][5]

Synthesis Methodologies

The synthesis of this compound can be approached through various routes. A prevalent and industrially relevant method involves a two-step process starting from the readily available Methyl 4-hydroxybenzoate.[6][7] This approach is favored due to its efficiency and avoidance of highly toxic cyanides like cuprous cyanide in the final step.[6][7]

Two-Step Synthesis from Methyl 4-hydroxybenzoate

This synthetic pathway involves the formylation of Methyl 4-hydroxybenzoate, followed by the conversion of the formyl group to a cyano group.[6][7] The rationale behind this two-step process is to introduce the carbon atom of the cyano group in a less hazardous manner, enhancing the overall safety and scalability of the synthesis.

Step 1: Preparation of Methyl 3-formyl-4-hydroxybenzoate

This initial step involves the introduction of a formyl group onto the aromatic ring of Methyl 4-hydroxybenzoate.

  • Reaction: Methyl 4-hydroxybenzoate is reacted with paraformaldehyde in the presence of magnesium chloride and triethylamine in a suitable solvent like dichloromethane.[6][8]

  • Causality: Magnesium chloride acts as a Lewis acid to activate the paraformaldehyde, facilitating the electrophilic aromatic substitution. Triethylamine serves as a base to neutralize the hydrochloric acid that is formed during the reaction.

Step 2: Preparation of this compound

The second step converts the intermediate, Methyl 3-formyl-4-hydroxybenzoate, into the final product.

  • Reaction: The formyl intermediate is reacted with hydroxylamine hydrochloride to form an oxime, which is then dehydrated to yield the nitrile.[6]

  • Causality: This conversion from a formyl group to a cyano group is an efficient and direct method suitable for large-scale production, avoiding the use of more toxic cyanating agents.[6][7]

A simplified workflow of this synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl 3-formyl-4-hydroxybenzoate Methyl 3-formyl-4-hydroxybenzoate Methyl 4-hydroxybenzoate->Methyl 3-formyl-4-hydroxybenzoate Formylation (Paraformaldehyde, MgCl2, Et3N) This compound This compound Methyl 3-formyl-4-hydroxybenzoate->this compound Cyanation (Hydroxylamine hydrochloride)

Caption: Two-step synthesis of this compound.

Alternative Synthesis via Iodination and Cyanation

An alternative, though less common due to the use of metal cyanides, involves the iodination of Methyl 4-hydroxybenzoate followed by a cyanation reaction.

  • Iodination Reaction: Methyl 4-hydroxybenzoate is iodinated to produce Methyl 4-hydroxy-3-iodobenzoate.[1]

  • Cyanation Reaction: The resulting iodo-compound is then reacted with a cyanide source, such as a mixture of CuCN and NaCN, to introduce the cyano group.[1]

While effective, this method requires careful handling of toxic cyanide reagents.

Spectroscopic Characterization

The structural confirmation of this compound relies on various spectroscopic techniques. Expected spectral data are crucial for quality control and reaction monitoring.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The splitting patterns and chemical shifts of the aromatic protons provide information about the substitution pattern on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the nitrile carbon, and the aromatic carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and the C=O stretch of the ester group.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight of 177.16 g/mol .[2]

Access to reference spectra is available through chemical databases.[9]

Safety, Handling, and Storage

Proper handling and storage of this compound are critical to ensure laboratory safety.

Hazard Identification

Based on available safety data, this compound is classified as harmful if swallowed and may cause skin and eye irritation.[5][10]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[5]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[11] In case of dust generation, use a dust respirator.[11]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood.[12]

  • Hygiene: Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.[12]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[3][5][11]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release into the environment.[12]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its functional groups allow for a wide range of chemical modifications, making it a versatile starting material for the construction of more complex molecular architectures. Its utility is noted in patents related to organic synthesis.[7]

Conclusion

This technical guide has provided a detailed overview of this compound, covering its identification, properties, synthesis, characterization, and safe handling. The CAS number 156001-68-2 is the key identifier for this compound. The presented synthesis methodologies offer scalable and safer alternatives to traditional routes. By adhering to the outlined safety protocols, researchers can confidently and safely utilize this versatile chemical intermediate in their research and development endeavors.

References

Methyl 3-cyano-4-hydroxybenzoate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of Methyl 3-cyano-4-hydroxybenzoate

Abstract

This compound is a multifunctional aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical research and materials science. Its unique trifunctional nature, possessing hydroxyl, cyano, and methyl ester groups, makes it a versatile synthetic intermediate for the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive examination of its core chemical properties, established synthetic methodologies, reactivity profile, and analytical characterization. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the potential of this valuable chemical building block.

Introduction: The Strategic Importance of Multifunctional Benzoates

Substituted benzoic acid derivatives are fundamental scaffolds in medicinal chemistry, appearing in the structures of numerous approved drugs. The precise arrangement and nature of substituents on the benzene ring dictate the molecule's steric and electronic properties, which in turn govern its interactions with biological targets. This compound stands out as a particularly valuable intermediate. The electron-withdrawing cyano and ester groups, combined with the hydrogen-bonding capabilities of the phenolic hydroxyl group, create a unique chemical environment that can be exploited for targeted molecular design. This guide delves into the essential technical details of this compound, providing the foundational knowledge required for its effective use in complex synthetic campaigns.

Core Chemical and Physical Properties

A comprehensive understanding of a compound's physicochemical properties is the bedrock of successful laboratory practice, informing decisions from reaction setup to final purification.

Molecular Identity and Structure
  • IUPAC Name: this compound

  • Molecular Formula: C₉H₇NO₃[1][2]

  • Molecular Weight: 177.16 g/mol [1][3]

  • CAS Number: 156001-68-2[1][2][3]

  • Canonical SMILES: COC(=O)C1=CC(=C(C=C1)O)C#N

Figure 1: Chemical Structure of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical data, which is essential for experimental design, including solvent selection, reaction temperature, and purification strategy.

PropertyValueSource(s)
Physical State Solid, crystalline powderGeneral Observation
Molecular Weight 177.16 g/mol [1][3]
Melting Point 125 - 128 °C (for the related methylparaben)
Boiling Point Decomposes below boiling point (for the related methylparaben)
Solubility Soluble in methanol, DMF, ethyl acetate; sparingly soluble in water[4]
logP (octanol/water) 1.98 (for the related methylparaben)

Note: Some physical data, like melting and boiling points, are referenced from the closely related and well-characterized compound methyl 4-hydroxybenzoate (methylparaben) as a proxy where specific data for the title compound is sparse.

Synthesis and Reactivity: A Practical Perspective

The utility of a chemical intermediate is directly tied to its synthetic accessibility and predictable reactivity. This compound can be prepared through several routes, with the choice often dictated by scale, safety considerations, and available starting materials.

Established Synthetic Protocols

A prevalent and well-documented synthesis involves a two-step process starting from the readily available Methyl 4-hydroxybenzoate.[4] This method, while robust, traditionally uses toxic reagents, and alternative "greener" methods are emerging.[5][6][7]

Workflow: Synthesis via Iodination and Cyanation

Figure 2: Common synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Iodination-Cyanation Route) [4]

  • Iodination:

    • Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in glacial acetic acid in a suitable reaction vessel.

    • Heat the solution to 65°C with stirring.

    • Slowly add a solution of iodine monochloride (ICl, 1.0 eq) in acetic acid dropwise over 40 minutes.

    • Maintain the reaction at 65°C for 5 hours, then continue stirring at room temperature for 16 hours.

    • Collect the precipitated product (Methyl 4-hydroxy-3-iodobenzoate) by filtration, wash with water, and dry under vacuum.

  • Cyanation:

    • In a nitrogen-flushed, three-neck flask, combine Methyl 4-hydroxy-3-iodobenzoate (1.0 eq), copper(I) cyanide (CuCN, 1.1 eq), and sodium cyanide (NaCN, 0.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Heat the mixture to 105°C and stir for 18 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature and filter to remove solids, washing the filter cake with ethyl acetate.

    • Combine the organic phases, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Expertise & Causality: Why These Choices?

  • Acetic Acid as Solvent: It is polar enough to dissolve the starting material and is stable to the oxidative conditions of the iodination reaction.

  • Nitrogen Atmosphere: The cyanation step, involving a copper(I) species, is sensitive to oxidation. An inert atmosphere is critical to prevent catalyst deactivation and ensure high yield.[4]

  • High Temperature in DMF: The Rosenmund-von Braun reaction (cyanation of an aryl halide) requires high thermal energy to overcome the activation barrier. DMF is a high-boiling polar aprotic solvent that facilitates this nucleophilic substitution.[4]

  • Avoiding Highly Toxic Reagents: Newer patented methods aim to replace the highly toxic cuprous cyanide.[5][6][7] One such method involves converting methyl 4-hydroxybenzoate to methyl 3-formyl-4-hydroxybenzoate, which is then transformed into the cyano group, offering a safer alternative for industrial-scale production.[5][6][7]

Reactivity Profile

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups, allowing for selective modification.

  • Phenolic Hydroxyl: The most acidic proton. It readily undergoes O-alkylation or O-acylation under basic conditions to form ethers and esters, respectively. This is a common first step to protect the hydroxyl group or to introduce new functionalities.[4]

  • Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine (aminomethyl group), providing a key linker for further elaboration.

  • Methyl Ester: Can be saponified (hydrolyzed) to the corresponding carboxylic acid under basic conditions. This allows for amide bond formation or other carboxylate chemistry.

Applications in Drug Discovery and Development

The structural motifs within this compound make it an attractive starting point for the design of biologically active molecules.

Scaffold for Enzyme Inhibitors

The 4-hydroxy-3-cyanobenzoyl core is an excellent bioisostere for other key recognition elements in enzyme active sites. The hydroxyl and cyano groups are superb hydrogen bond donors and acceptors, capable of forming critical interactions with amino acid residues in a protein's binding pocket (e.g., the hinge region of a kinase). The ester provides a convenient vector for derivatization, allowing chemists to probe for additional interactions and tune physicochemical properties like solubility and cell permeability.

Logical Relationship: Scaffold for Targeted Drug Design

G cluster_interactions Molecular Interactions cluster_outcomes Drug Development Outcomes Scaffold This compound Hydroxyl Group Cyano Group Ester Group H_Bond Hydrogen Bonding (e.g., Kinase Hinge) Scaffold:f1->H_Bond Scaffold:f2->H_Bond Derivatization SAR Exploration (Solubility, Potency) Scaffold:f3->Derivatization Binding High-Affinity Binding H_Bond->Binding Selectivity Improved Selectivity Derivatization->Selectivity Properties Optimized ADME Properties Derivatization->Properties

Figure 3: Logical flow from the scaffold's properties to desired drug development outcomes.

Analytical Characterization

Rigorous analytical chemistry is non-negotiable for ensuring the identity, purity, and quality of any chemical intermediate.

Spectroscopic Confirmation

While a complete, publicly available dataset for this specific molecule is limited, its spectral characteristics can be reliably predicted based on its functional groups and related structures.[8][9][10]

TechniqueExpected Observations
¹H NMR - A singlet around 3.9 ppm (3H) for the methyl ester protons.- A singlet for the phenolic OH (chemical shift can be broad and variable).- Three aromatic protons in the 7.0-8.0 ppm region, showing a characteristic splitting pattern for a 1,2,4-trisubstituted ring.
¹³C NMR - A signal around 52 ppm for the methyl carbon.- Signals in the 110-165 ppm range for the aromatic carbons, including the carbon bearing the hydroxyl group (deshielded) and the ipso-carbons.- A signal for the cyano carbon (around 115-120 ppm).- A signal for the ester carbonyl carbon (around 165-170 ppm).
IR Spectroscopy - A broad O-H stretch from the phenol around 3300-3500 cm⁻¹.- A sharp C≡N stretch for the nitrile group around 2220-2240 cm⁻¹.- A strong C=O stretch for the ester carbonyl around 1700-1730 cm⁻¹.- C-O stretches and aromatic C=C stretches in the 1000-1600 cm⁻¹ region.
Mass Spectrometry - The molecular ion peak (M⁺) at m/z = 177.04, consistent with the molecular formula C₉H₇NO₃.[3]
Purity Assessment by HPLC

Protocol: Reverse-Phase HPLC for Purity Analysis

  • System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of sample and dissolve in 1 mL of 1:1 Acetonitrile:Water.

  • Trustworthiness: This method is self-validating. The C18 column provides excellent separation for moderately polar aromatic compounds. The acidic mobile phase ensures the phenolic hydroxyl group is protonated, leading to sharp, symmetrical peaks. The gradient elution effectively separates the main component from potential non-polar and polar impurities. Purity is determined by the area percentage of the main peak.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

  • GHS Classification: May be harmful if swallowed (Acute Tox. 4).[3]

  • Handling: Always handle in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound is a strategically important chemical intermediate with a rich profile of reactivity and a high potential for application in drug discovery and beyond. Its well-defined synthesis and the orthogonal nature of its functional groups provide chemists with a powerful tool for constructing complex molecular architectures. This guide has provided a detailed, technically grounded overview of its properties and handling, intended to empower researchers to confidently and effectively incorporate this versatile compound into their research and development programs.

References

An In-depth Technical Guide to Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-cyano-4-hydroxybenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characterization. Detailed experimental protocols for its preparation are included, alongside an analysis of its known and predicted spectral data. This guide is intended to serve as a foundational resource for professionals engaged in research and development activities involving this molecule.

Molecular Structure and Properties

This compound is a benzoate ester characterized by the presence of both a cyano and a hydroxyl group on the benzene ring. These functional groups significantly influence the molecule's chemical reactivity and potential for intermolecular interactions.

The core structure consists of a benzene ring substituted at position 1 with a methyl ester group (-COOCH₃), at position 3 with a cyano group (-C≡N), and at position 4 with a hydroxyl group (-OH).

Molecular Formula: C₉H₇NO₃[1][2][3]

SMILES: COC(=O)C1=CC(=C(C=C1)O)C#N[4]

IUPAC Name: this compound[4]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 156001-68-2[1][2][3]
Molecular Weight 177.16 g/mol [3][4]
Melting Point 167-168 °C
Boiling Point (predicted) 336.3 °C at 760 mmHg
Physical Form Solid
Purity (typical) 95-98%[3]

Synthesis of this compound

Two primary synthetic routes for this compound have been reported. The traditional method involves iodination followed by cyanation, while a more recent, safer method avoids the use of highly toxic cyanide reagents.

Synthesis via Iodination and Cyanation

This classic route begins with the iodination of methyl 4-hydroxybenzoate, followed by a Rosenmund-von Braun reaction to introduce the cyano group.

Experimental Protocol:

Step 1: Iodination of Methyl 4-hydroxybenzoate

  • Dissolve methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) in 200 mL of acetic acid with stirring and heat to 65°C.

  • Slowly add a solution of iodine monochloride (ICl, 37.8 g, 0.233 mol) in 50 mL of acetic acid dropwise over 40 minutes.

  • Maintain the reaction at 65°C for 5 hours, then continue stirring at room temperature for 16 hours.

  • Collect the precipitated product, methyl 4-hydroxy-3-iodobenzoate, by filtration, wash with water, and dry under vacuum.[5]

Step 2: Cyanation of Methyl 4-hydroxy-3-iodobenzoate

  • Dissolve methyl 4-hydroxy-3-iodobenzoate (28 g, 0.1 mol) in 100 mL of N,N-dimethylformamide (DMF).

  • Add copper(I) cyanide (CuCN, 9.92 g, 0.11 mol) and sodium cyanide (NaCN, 0.49 g, 0.01 mol).

  • Under a nitrogen atmosphere, heat the mixture to 105°C with stirring for 18 hours.

  • Cool the reaction to room temperature and filter to remove the precipitate. Wash the filter cake with ethyl acetate.

  • Combine the organic phases, dilute with 200 mL of water, and extract with ethyl acetate (2 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by vacuum drying.[5]

Logical Workflow for Synthesis via Iodination and Cyanation

G A Methyl 4-hydroxybenzoate B Iodination (ICl, Acetic Acid, 65°C) A->B C Methyl 4-hydroxy-3-iodobenzoate B->C D Cyanation (CuCN, NaCN, DMF, 105°C) C->D E This compound D->E

Caption: Synthesis of this compound via a two-step iodination and cyanation sequence.

Cyanide-Free Synthesis from a Formyl Precursor

To circumvent the use of toxic cyanides, a newer method has been developed which involves the conversion of a formyl group into a cyano group.[6]

Experimental Protocol:

Step 1: Formylation of Methyl 4-hydroxybenzoate

  • To a cooled solution of methanesulfonic acid (540 ml), add methyl 4-hydroxybenzoate (180 g) followed by hexamethylenetetramine (199.02 g) at 15-20°C.

  • Heat the reaction mixture to 90-95°C and stir at this temperature to produce methyl 3-formyl-4-hydroxybenzoate. (Note: This is an adaptation of the Duff reaction).

Step 2: Conversion of Formyl to Cyano Group

  • The crude methyl 3-formyl-4-hydroxybenzoate is reacted with hydroxylamine hydrochloride to form an oxime.

  • The subsequent dehydration of the oxime, for instance using a reagent like acetic anhydride, yields the final product, this compound.

Logical Workflow for Cyanide-Free Synthesis

G A Methyl 4-hydroxybenzoate B Formylation (Hexamethylenetetramine, Acid) A->B C Methyl 3-formyl-4-hydroxybenzoate B->C D Oximation (Hydroxylamine hydrochloride) C->D E Aldoxime Intermediate D->E F Dehydration E->F G This compound F->G

Caption: A safer, cyanide-free synthetic route to this compound from a formyl intermediate.

Spectroscopic Data and Structural Elucidation

While several sources confirm the structure of this compound through spectroscopic methods, detailed public domain data is scarce.[5][7] The following sections provide predicted and expected spectral characteristics based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton.

  • Aromatic Protons: Three protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.5 ppm). Due to their positions relative to the electron-withdrawing (cyano, ester) and electron-donating (hydroxyl) groups, they will exhibit a specific splitting pattern (likely doublets and a doublet of doublets).

  • Methyl Protons: The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

  • Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, expected around δ 165-170 ppm.

  • Aromatic Carbons: The six aromatic carbons will resonate in the δ 110-160 ppm region. The carbons attached to the oxygen and the cyano group will have characteristic shifts.

  • Cyano Carbon: The carbon of the nitrile group typically appears in the range of δ 115-125 ppm.

  • Methyl Carbon: The methyl ester carbon will be the most upfield signal, expected around δ 50-55 ppm.

Table 2: Predicted NMR Spectral Data for this compound

TypePredicted Chemical Shift (ppm)MultiplicityAssignment
¹H NMR ~8.2dAromatic H
~8.0ddAromatic H
~7.0dAromatic H
~3.9s-OCH₃
variablebr s-OH
¹³C NMR ~168sC=O
~160sC-OH
~135sC-H
~132sC-H
~125sC-COOCH₃
~118sC-H
~115sC≡N
~105sC-CN
~53q-OCH₃

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (hydroxyl)
~3050MediumC-H stretch (aromatic)
~2950MediumC-H stretch (methyl)
~2230Medium, SharpC≡N stretch (nitrile)
~1720Strong, SharpC=O stretch (ester)
~1600, ~1450MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (ester)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (177.16).

  • Fragmentation Pattern: Common fragmentation pathways for benzoate esters include the loss of the methoxy group (-OCH₃, m/z 31) to give an acylium ion, and the loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59). The presence of the cyano and hydroxyl groups will also influence the fragmentation pattern.

Potential Fragmentation Pathway

G A [M]⁺˙ m/z 177 B Loss of ˙OCH₃ A->B C [M - 31]⁺ m/z 146 B->C D Loss of CO C->D E [M - 31 - 28]⁺ m/z 118 D->E

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Potential Applications in Drug Development

While specific biological activity for this compound is not extensively documented, its structural motifs are present in various biologically active molecules. Benzoate derivatives are known for their antimicrobial and antifungal properties.[8] The cyano group can act as a hydrogen bond acceptor and can be a key pharmacophore in enzyme inhibitors.

The combination of a hydroxyl group, a cyano group, and a benzoate ester suggests that this molecule could serve as a versatile scaffold or intermediate for the synthesis of more complex pharmaceutical compounds. Further research is warranted to explore its potential as an antimicrobial agent, an enzyme inhibitor, or in other therapeutic areas. The study of related 3-methyl-4-nitrobenzoate derivatives has shown promising antifungal activity, suggesting that the core benzoate structure is a good starting point for the development of novel therapeutic agents.

Conclusion

This compound is a readily synthesizable aromatic compound. This guide has provided a detailed overview of its molecular structure, properties, and synthetic methodologies, including a safer, cyanide-free route. While experimental spectroscopic data is not widely available, this document offers a predictive framework for its characterization. The structural features of this molecule suggest its potential as a valuable building block for the development of new therapeutic agents, inviting further investigation into its biological activities.

References

An In-depth Technical Guide to Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyano-4-hydroxybenzoate is a substituted aromatic compound with the IUPAC name This compound .[1] This guide provides a comprehensive overview of its chemical synthesis, physicochemical properties, and spectroscopic data. To date, specific biological activities or defined mechanisms of action for this compound have not been extensively reported in publicly available scientific literature. It is primarily available as a chemical intermediate for organic synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and available spectroscopic data for this compound is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 156001-68-2[2][3][4]
Molecular Formula C₉H₇NO₃[2][3][4]
Molecular Weight 177.16 g/mol [1][2]
Melting Point 167-168 °C
Boiling Point 336.3 °C at 760 mmHg
Appearance Solid
Table 2: Spectroscopic Data Summary for this compound
SpectroscopyData Availability
¹H NMR Available
¹³C NMR Available
Mass Spectrometry (MS) Available
Infrared (IR) Spectroscopy Available

Synthesis of this compound

There are two primary synthetic routes reported for the preparation of this compound, starting from either methyl 4-hydroxybenzoate or methyl 3-hydroxybenzoate.

Synthesis Pathway 1: From Methyl 4-hydroxybenzoate

This pathway involves a two-step process: iodination followed by cyanation.

Synthesis_Pathway_1 Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl 4-hydroxy-3-iodobenzoate Methyl 4-hydroxy-3-iodobenzoate Methyl 4-hydroxybenzoate->Methyl 4-hydroxy-3-iodobenzoate   Iodination (ICl, Acetic Acid) This compound This compound Methyl 4-hydroxy-3-iodobenzoate->this compound   Cyanation (CuCN)

Caption: Synthesis of this compound from Methyl 4-hydroxybenzoate.

Step 1: Iodination of Methyl 4-hydroxybenzoate [5]

  • Dissolve methyl 4-hydroxybenzoate in glacial acetic acid.

  • Heat the solution to approximately 65°C.

  • Slowly add a solution of iodine monochloride (ICl) in acetic acid.

  • Maintain the reaction temperature for several hours.

  • Cool the reaction mixture to room temperature and stir overnight.

  • Filter the precipitate, wash with water, and dry under vacuum to yield methyl 4-hydroxy-3-iodobenzoate.

Step 2: Cyanation of Methyl 4-hydroxy-3-iodobenzoate [5]

  • Dissolve methyl 4-hydroxy-3-iodobenzoate in N,N-dimethylformamide (DMF).

  • Add copper(I) cyanide (CuCN).

  • Heat the mixture under a nitrogen atmosphere to around 100-110°C and stir for several hours.

  • Cool the reaction mixture and filter to remove solids.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Synthesis Pathway 2: From Methyl 3-hydroxybenzoate

This alternative synthesis avoids the use of highly toxic cyanides in the final step by first introducing a formyl group, which is then converted to a nitrile.[6]

Synthesis_Pathway_2 Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate Methyl 3-formyl-4-hydroxybenzoate Methyl 3-formyl-4-hydroxybenzoate Methyl 3-hydroxybenzoate->Methyl 3-formyl-4-hydroxybenzoate   Formylation This compound This compound Methyl 3-formyl-4-hydroxybenzoate->this compound   Nitrile Formation

Caption: Synthesis of this compound from Methyl 3-hydroxybenzoate.

Step 1: Formylation of Methyl 3-hydroxybenzoate [6]

  • This step typically involves an ortho-formylation reaction, such as the Duff reaction or a related method, to introduce a formyl (-CHO) group at the 4-position of the benzene ring. Specific reagents and conditions can vary.

Step 2: Conversion of Formyl to Cyano Group [6]

  • The methyl 3-formyl-4-hydroxybenzoate intermediate is then reacted to convert the aldehyde to a nitrile. This can be achieved through various methods, such as reaction with hydroxylamine to form an oxime, followed by dehydration.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature detailing the biological activity, mechanism of action, or involvement in signaling pathways of this compound. While it is available from commercial suppliers for research purposes, its primary role appears to be that of a chemical intermediate in the synthesis of more complex molecules.[2]

Researchers interested in the potential biological effects of this compound would need to conduct initial screening assays to explore its activity profile.

Conclusion

This compound is a well-characterized organic compound with established synthetic routes and known physicochemical properties. Its utility as a building block in organic synthesis is clear. However, its biological role remains to be elucidated, presenting an open area for future research and investigation in the fields of medicinal chemistry and drug discovery. Professionals in these fields may find this compound to be a useful starting material for the synthesis of novel chemical entities with potential therapeutic applications.

References

Methyl 3-cyano-4-hydroxybenzoate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Methyl 3-cyano-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of this compound, a compound of interest in various research and development applications. The information is presented to be a practical resource for laboratory and development settings.

Chemical Identity and Properties

This compound is a substituted benzoic acid derivative. Its core structure consists of a benzene ring with methyl ester, cyano, and hydroxyl groups attached.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 3-Cyano-4-hydroxybenzoic acid methyl ester, 2-Hydroxy-5-methoxycarbonyl-benzonitrile[1]
CAS Number 156001-68-2[1][2][3]
Molecular Formula C₉H₇NO₃[1][2][3]
Molecular Weight 177.16 g/mol [1][2][3]
Appearance Off-white to light brown solid[2]
Melting Point 167 - 168 °C[2]
Boiling Point 336.3 °C (at 760 mmHg, Predicted)[2][3]
Density 1.32 g/cm³ (Predicted)[2]
pKa 5.56 (Predicted)[2]
LogP (XLogP3-AA) 1.7[1]
Hydrogen Bond Donor Count 1[1]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[2]

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible research. The following sections outline standard laboratory protocols.

Synthesis Protocol: Iodination and Cyanidation Route

A documented method for synthesizing this compound involves a two-step process starting from Methyl 4-hydroxybenzoate.[2]

Step 1: Iodination of Methyl 4-hydroxybenzoate

  • Dissolve Methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) in 200 mL of acetic acid with stirring.

  • Heat the solution to 65°C.

  • Slowly add a solution of iodine monochloride (ICl) (37.8 g, 0.233 mol) dissolved in 50 mL of acetic acid dropwise over 40 minutes.

  • Maintain the reaction temperature at 65°C for 5 hours.

  • Continue stirring at room temperature for an additional 16 hours.

  • Collect the precipitated product, Methyl 4-hydroxy-3-iodobenzoate, by filtration.

  • Wash the collected solid with water and dry under a vacuum.

Step 2: Cyanidation of Methyl 4-hydroxy-3-iodobenzoate

  • Dissolve the product from Step 1 (28 g, 0.1 mol) in 100 mL of N,N-Dimethylformamide (DMF).

  • Add copper(I) cyanide (CuCN) (9.92 g, 0.11 mol) and sodium cyanide (NaCN) (0.49 g, 0.01 mol).

  • Protect the reaction system with a nitrogen atmosphere.

  • Heat the mixture to 105°C with stirring for 18 hours.

  • After cooling to room temperature, filter to remove the precipitate and wash the filter cake with ethyl acetate (EtOAc).

  • Combine the organic phases, dilute with 200 mL of water, and extract with EtOAc (2 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Vacuum drying yields the final product, this compound.[2]

Determination of Melting Point

The melting point is a fundamental property for compound identification and purity assessment.[4]

  • Sample Preparation : Ensure the solid sample is completely dry.[5] Place a small amount of the powdered compound onto a clean, dry surface. Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.[6] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a packed column of 1-2 mm.[5][6]

  • Apparatus Setup : Place the packed capillary tube into the heating block of a melting point apparatus.[5]

  • Heating : Begin heating the block. For an unknown sample, a rapid heating rate can be used to find an approximate melting range. For a more precise measurement, cool the apparatus to at least 15-20°C below the expected melting point and then heat at a slow, controlled rate of approximately 1-2°C per minute.[5]

  • Observation and Recording : Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating and record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[4] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.

Determination of Solubility (Qualitative)

This protocol provides a straightforward method to assess the solubility of a compound in various solvents.[7][8]

  • Preparation : Place a small, pre-weighed amount of the compound (e.g., 25 mg) into a small test tube.

  • Solvent Addition : Add a measured volume of the desired solvent (e.g., 0.75 mL of water) to the test tube in small portions.[7]

  • Mixing : After each addition, cap and shake the test tube vigorously for a set period. Be careful not to heat the sample with your hand, as temperature affects solubility.[8]

  • Observation : Visually inspect the solution to see if the solid has completely dissolved.

  • Classification : If the compound dissolves, it is classified as soluble in that solvent under the tested conditions. If it does not, it is classified as insoluble. This process can be repeated with a range of solvents (e.g., diethyl ether, ethanol, acetone) to build a solubility profile.[7]

Visualized Experimental Workflow

The following diagram illustrates the synthesis of this compound as described in the experimental protocol section.

Synthesis_Workflow Start Methyl 4-hydroxybenzoate Reagent1 ICl, Acetic Acid 65°C, then RT Start->Reagent1 Intermediate1 Methyl 4-hydroxy-3-iodobenzoate Reagent2 CuCN, NaCN, DMF 105°C Intermediate1->Reagent2 FinalProduct This compound Reagent1->Intermediate1 Reagent2->FinalProduct

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide on the Solubility of Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information and a detailed protocol for the experimental determination of the solubility of methyl 3-cyano-4-hydroxybenzoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing the necessary tools and methodologies for researchers to conduct their own solubility assessments.

Compound Properties

This compound is a benzoate ester derivative with the following chemical properties:

PropertyValueSource
CAS Number 156001-68-2[1][2]
Molecular Formula C₉H₇NO₃[1][2][3]
Molecular Weight 177.16 g/mol [1][3]
IUPAC Name This compound[3]
SMILES COC(=O)C1=CC(=C(C=C1)O)C#N[3]

Expected Solubility Profile

SolventExpected Qualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)Molar Solubility (mol/L at 25°C)
Water Slightly SolubleData to be determinedData to be determined
Methanol SolubleData to be determinedData to be determined
Ethanol SolubleData to be determinedData to be determined
Acetone SolubleData to be determinedData to be determined
Dimethyl Sulfoxide (DMSO) SolubleData to be determinedData to be determined
Ethyl Acetate SolubleData to be determinedData to be determined
Dichloromethane SolubleData to be determinedData to be determined
Acetonitrile SolubleData to be determinedData to be determined

Note: The "Expected Qualitative Solubility" is an estimation based on the properties of structurally related compounds and should be confirmed by experimental data.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound in a specific solvent.[4] This protocol outlines the steps to determine the solubility of this compound.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the samples to stand undisturbed for at least 24 hours at the same temperature to allow the excess solid to sediment. Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Report the solubility in units such as g/100 mL or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Shake_Flask_Solubility_Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Separation Phase Separation cluster_Analysis Analysis cluster_Result Result A Add excess solute to known volume of solvent B Agitate at constant temperature (24-72h) A->B C Sedimentation or Centrifugation B->C D Collect supernatant C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Signaling Pathways

Currently, there is no information available in the reviewed literature detailing specific signaling pathways in which this compound is involved. Further research would be required to elucidate any potential biological activities and associated pathways.

References

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the spectral data for methyl 3-cyano-4-hydroxybenzoate (CAS No: 156001-68-2), a key intermediate in organic synthesis. It includes tabulated spectral data, detailed experimental protocols for its synthesis and analysis, and a workflow visualization for its characterization.

Spectral Data Summary

The following tables summarize the key spectral data for this compound, providing a quantitative basis for its identification and characterization.

Table 1: Mass Spectrometry Data

Parameter Value Interpretation
Molecular Formula C₉H₇NO₃[1] -
Molecular Weight 177.16 g/mol [1] -
Exact Mass 177.042593085 Da[1] -
Ionization Mode Electron Ionization (EI) Standard for volatile organic compounds.
Molecular Ion (M⁺) m/z 177 Corresponds to the intact molecule radical cation.
Key Fragments m/z 146 Loss of methoxy radical (•OCH₃).
m/z 118 Loss of the ester group (•COOCH₃).[2][3]

| | m/z 90 | Subsequent loss of carbonyl (CO) from the m/z 118 fragment. |

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3300-3100 Broad O-H stretch (phenolic)
~2960 Medium C-H stretch (methyl)
~2230 Sharp, Medium C≡N stretch (nitrile)[4]
~1700 Strong C=O stretch (ester carbonyl)[4]
~1600, ~1500 Medium-Strong C=C stretch (aromatic ring)

| ~1280 | Strong | C-O stretch (ester) |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)

Chemical Shift (δ, ppm) Carbon Type Assignment
~165 Quaternary Ester Carbonyl (C=O)[5][6]
~160 Quaternary C4 (Aromatic, attached to -OH)
~135 Methine (CH) C6 (Aromatic)
~133 Methine (CH) C2 (Aromatic)
~122 Quaternary C1 (Aromatic, attached to ester)[5]
~115 Quaternary Nitrile (C≡N)
~116 Methine (CH) C5 (Aromatic)
~103 Quaternary C3 (Aromatic, attached to -CN)

| ~53 | Methyl (CH₃) | Methoxy (-OCH₃) |

Table 4: ¹H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
8.23 d 1.9 1H H-2
8.15 dd 8.7, 2.1 1H H-6
7.04 d 8.7 1H H-5
6.55 bs - 1H OH
3.92 s - 3H OCH₃

Predicted data based on similar structures and computational models.

Experimental Protocols

Detailed methodologies for the synthesis and spectral analysis of this compound are provided below.

Synthesis via Cyanation

This protocol describes the synthesis of this compound from methyl 4-hydroxy-3-iodobenzoate.[7]

Materials:

  • Methyl 4-hydroxy-3-iodobenzoate

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas (N₂)

Procedure:

  • Methyl 4-hydroxy-3-iodobenzoate (28 g, 0.1 mol) is dissolved in 100 mL of DMF in a reaction vessel.[7]

  • Copper(I) cyanide (9.92 g, 0.11 mol) and sodium cyanide (0.49 g, 0.11 mol) are added to the solution.[7]

  • The reaction vessel is purged with nitrogen gas to create an inert atmosphere.[7]

  • The mixture is heated to 105 °C with constant stirring for 18 hours.[7]

  • After cooling to room temperature, the precipitate is removed by filtration, and the filter cake is washed with ethyl acetate.[7]

  • The organic phases are combined and diluted with 200 mL of water.

  • The aqueous layer is extracted twice with 200 mL portions of ethyl acetate.[7]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[7]

Spectral Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A sample of this compound (approximately 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

  • The NMR spectrum is acquired on a spectrometer, with the number of scans adjusted to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy (Thin Solid Film Method):

  • Approximately 50 mg of solid this compound is placed in a small vial.

  • A few drops of a volatile solvent, such as methylene chloride, are added to completely dissolve the solid.

  • A single, clean salt plate (e.g., NaCl or KBr) is placed on a level surface.

  • One or two drops of the solution are applied to the center of the salt plate.

  • The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.

  • The plate is placed in the sample holder of the FT-IR spectrometer and the spectrum is recorded.

Mass Spectrometry (MS) with Electron Ionization (EI):

  • The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet for volatile compounds.

  • In the ion source, the vaporized molecules are bombarded by a high-energy electron beam (typically 70 eV).

  • This bombardment ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing fragmentation.[8]

  • The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Characterization Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound using the described spectroscopic techniques.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation process_node process_node input_node input_node analysis_node analysis_node data_node data_node final_node final_node start Starting Materials (Methyl 4-hydroxy-3-iodobenzoate) synth Cyanation Reaction start->synth purify Workup & Purification synth->purify compound Pure Methyl 3-cyano-4-hydroxybenzoate purify->compound nmr NMR Spectroscopy (¹H & ¹³C) nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ir IR Spectroscopy ir_data Functional Groups (OH, C≡N, C=O) ir->ir_data ms Mass Spectrometry ms_data Molecular Weight Fragmentation ms->ms_data confirm Structure Confirmed nmr_data->confirm ir_data->confirm ms_data->confirm compound->nmr compound->ir compound->ms

Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

References

An In-depth Technical Guide to the NMR Spectral Analysis of Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-cyano-4-hydroxybenzoate (C₉H₇NO₃) is a polysubstituted aromatic compound featuring a methyl ester, a cyano group, and a hydroxyl group on the benzene ring.[1] The precise arrangement of these functional groups dictates the electronic environment of each proton and carbon atom, resulting in a unique NMR fingerprint. Understanding this fingerprint is paramount for structural verification, purity assessment, and quality control in synthetic chemistry. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra, explaining the rationale behind the predicted chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the hydroxyl proton. The aromatic region, in particular, provides a wealth of structural information due to the influence of the electron-donating hydroxyl group and the electron-withdrawing cyano and methyl ester groups.[2][3]

Aromatic Protons (H-2, H-5, H-6):

The three protons on the benzene ring will appear in the aromatic region, typically between 6.5 and 8.5 ppm.[4] Their specific chemical shifts are influenced by the electronic effects of the substituents.

  • H-2: This proton is ortho to the electron-withdrawing methyl ester group and meta to the electron-withdrawing cyano group and the electron-donating hydroxyl group. The proximity to the deshielding ester group is expected to shift this proton significantly downfield. It will appear as a doublet due to coupling with H-6.

  • H-6: This proton is ortho to both the electron-withdrawing methyl ester and cyano groups, and meta to the hydroxyl group. The combined deshielding effect of the two ortho substituents will likely make this the most downfield of the aromatic protons. It is expected to appear as a doublet of doublets due to coupling with H-2 (a small meta coupling) and H-5 (a larger ortho coupling).

  • H-5: This proton is ortho to the electron-donating hydroxyl group and meta to the electron-withdrawing methyl ester and cyano groups. The shielding effect of the adjacent hydroxyl group will cause this proton to resonate at the most upfield position in the aromatic region. It will appear as a doublet due to coupling with H-6.

Methyl Ester Protons (-OCH₃):

The three equivalent protons of the methyl ester group will appear as a sharp singlet, as there are no adjacent protons to cause splitting. The electronegative oxygen atoms of the ester group will deshield these protons, placing their signal in the range of 3.8-4.0 ppm.

Hydroxyl Proton (-OH):

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet. Its presence can be confirmed by a D₂O exchange experiment, where the -OH peak would disappear from the spectrum.

Diagram of Predicted ¹H NMR Assignments for this compound

G cluster_molecule This compound C1 C C2 C C1->C2 C_ester C_ester C1->C_ester C3 C C2->C3 H2 H-2 C2->H2 C4 C C3->C4 C_cyano C_cyano C3->C_cyano C5 C C4->C5 O O C4->O C6 C C5->C6 H5 H-5 C5->H5 C6->C1 H6 H-6 C6->H6 OH O-H OCH3 O-CH₃ H_OH H_OH O->H_OH O_ester1 O_ester1 C_ester->O_ester1 =O O_ester2 O_ester2 C_ester->O_ester2 C_me C_me O_ester2->C_me N_cyano N_cyano C_cyano->N_cyano ≡N G cluster_molecule This compound C1 C-1 C2 C-2 C1->C2 CO C=O C1->CO C3 C-3 C2->C3 C4 C-4 C3->C4 CN -C≡N C3->CN C5 C-5 C4->C5 O O C4->O OH C6 C-6 C5->C6 C6->C1 O_ester O_ester CO->O_ester O_ester2 O_ester2 CO->O_ester2 OCH3 -OCH₃ O_ester2->OCH3

References

An In-depth Technical Guide to the Infrared Spectrum of Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the expected Fourier-Transform Infrared (FTIR) spectrum of Methyl 3-cyano-4-hydroxybenzoate. The interpretation is based on the characteristic vibrational frequencies of its constituent functional groups, compiled from spectral data of analogous compounds. This document also outlines standard experimental protocols for acquiring the IR spectrum of a solid sample.

Core Functional Groups and Expected Vibrational Frequencies

This compound is a multifunctional aromatic compound. Its structure comprises a benzene ring substituted with a hydroxyl group (-OH), a cyano group (-C≡N), and a methyl ester group (-COOCH₃). The vibrational frequencies of these groups, along with the aromatic ring itself, give rise to a characteristic infrared spectrum.

The expected absorption bands are summarized in the table below. These values are derived from literature data on similar compounds, including substituted benzoates, cyanobenzoic acids, and phenols.[1][2][3][4][5] The precise position of these bands can be influenced by factors such as intermolecular hydrogen bonding and the physical state of the sample.

Data Presentation: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
3500 - 3200O-H (stretch, hydrogen-bonded)Strong, BroadThe broadness is due to intermolecular hydrogen bonding. In a very dilute solution, a sharper, higher frequency peak may be observed.
~3100 - 3000C-H (stretch, aromatic)Medium to WeakCharacteristic of C-H bonds on the benzene ring.[2]
~2960 - 2850C-H (stretch, methyl)Medium to WeakArises from the methyl group of the ester.[2]
~2240 - 2220C≡N (nitrile stretch)Medium, SharpThis is a very characteristic and reliable absorption for the cyano group.[3]
~1730 - 1710C=O (ester carbonyl stretch)Very Strong, SharpThe position is typical for an aromatic ester. Conjugation with the benzene ring slightly lowers the frequency compared to an aliphatic ester.
~1610, ~1580, ~1500C=C (aromatic ring stretch)Medium to StrongMultiple bands are characteristic of the benzene ring vibrations.
~1440C-H (bend, methyl)MediumAsymmetric bending of the methyl group.
~1300 - 1200C-O (stretch, ester)StrongAssociated with the C-O single bond of the ester group.
~1250 - 1150C-O (stretch, phenol) & O-H (bend, phenol)StrongThese vibrations can be coupled.
Below 900C-H (out-of-plane bend, aromatic)Medium to StrongThe specific pattern can give clues about the substitution pattern on the benzene ring.

Logical Interpretation Workflow

The following diagram illustrates a logical workflow for interpreting the IR spectrum of a compound like this compound, starting from the highest wavenumber region.

IR_Interpretation_Workflow start Start Analysis (4000 cm⁻¹) region1 Check ~3500-3200 cm⁻¹ Broad Band? start->region1 oh_present O-H Group Present region1->oh_present Yes region2 Check ~2240 cm⁻¹ Sharp Peak? oh_present->region2 cn_present C≡N Group Present region2->cn_present Yes region3 Check ~1730 cm⁻¹ Strong, Sharp Peak? cn_present->region3 co_present C=O (Ester) Present region3->co_present Yes region4 Analyze Fingerprint Region (1600-600 cm⁻¹) co_present->region4 confirm Confirm Aromatic C=C, C-O Stretches, and Bending Vibrations region4->confirm end_analysis Interpretation Complete confirm->end_analysis

A logical workflow for identifying key functional groups.

Experimental Protocols

The acquisition of a high-quality FTIR spectrum for a solid sample like this compound is critical for accurate analysis. The following are detailed methodologies for common solid sampling techniques.

Potassium Bromide (KBr) Pellet Method

This is a traditional and widely used transmission method that involves embedding the sample in a matrix of IR-transparent potassium bromide.[2][4][6]

Methodology:

  • Drying: Dry spectroscopy-grade KBr powder in an oven at ~110°C for several hours to remove any adsorbed water, which has strong IR absorptions.[6] Store the dried KBr in a desiccator.

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample until it is a very fine, glossy powder. This minimizes light scattering.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[4] Gently but thoroughly mix the sample and KBr until the mixture is homogeneous.

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press.

  • Pressing: Briefly apply a vacuum to the die to remove trapped air.[2] Gradually apply pressure (typically 8-10 metric tons) for several minutes. The KBr will flow and fuse into a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Collect a background spectrum of the pure KBr pellet or empty beam path first, then collect the sample spectrum.

Nujol Mull Method

In this technique, the solid sample is ground into a fine paste (a mull) with a mulling agent, typically a mineral oil like Nujol.[1][7][8]

Methodology:

  • Grinding: Place a small amount (2-5 mg) of the solid sample into an agate mortar. Grind the sample to a very fine powder.

  • Mulling: Add one or two drops of Nujol to the powdered sample.[1] Continue grinding until a uniform, thick paste is formed.

  • Sample Mounting: Smear a small amount of the mull onto one face of an IR-transparent salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate to spread the mull into a thin, even film.[1]

  • Analysis: Mount the "sandwiched" plates in the spectrometer's sample holder and acquire the spectrum.

  • Note on Interference: Nujol is a hydrocarbon and will show strong C-H stretching and bending bands (~2920, ~1460, ~1375 cm⁻¹).[7] If these regions are of interest for the sample, a complementary spectrum using a fluorinated oil (e.g., Fluorolube) may be necessary, as its C-F bands do not obscure the C-H regions.[7]

Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique that requires minimal to no sample preparation.[3][9][10][11]

Methodology:

  • Background Collection: Before introducing the sample, collect a background spectrum with the clean, empty ATR crystal surface. This accounts for the absorbance of the crystal and the ambient environment.

  • Sample Application: Place a small amount of the solid sample powder directly onto the ATR crystal (often diamond or zinc selenide).

  • Applying Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal.[9] Good contact is essential for obtaining a high-quality spectrum.

  • Spectrum Acquisition: Collect the sample spectrum.

  • Cleaning: After the measurement, retract the pressure clamp, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

The choice of method depends on the sample amount, desired spectral quality, and available equipment. ATR is often preferred for its speed and simplicity, while the KBr pellet method can provide higher resolution spectra when performed carefully.

References

Unraveling the Fragmentation Pattern: A Technical Guide to the Mass Spectrometry of Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide presents a predicted mass spectrometry fragmentation pathway for methyl 3-cyano-4-hydroxybenzoate. As of the time of this writing, a publicly available, experimentally determined mass spectrum for this specific compound could not be located in prominent spectral databases. The information herein is based on established principles of mass spectrometry and fragmentation patterns observed for structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to provide a theoretical framework for the mass spectral analysis of this molecule.

Introduction

This compound is a substituted aromatic compound with a molecular formula of C₉H₇NO₃ and a molecular weight of approximately 177.16 g/mol .[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various research and development settings. This guide provides a detailed overview of the predicted fragmentation pathways of this compound, supported by data tables and a logical workflow diagram.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragment ions for this compound upon electron ionization. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

Predicted Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Formula Neutral Loss Predicted Relative Abundance
Molecular Ion177[C₉H₇NO₃]⁺•-Moderate
Acylium Ion146[C₈H₄NO₂]⁺•OCH₃ (31 Da)High
Cyanophenol Cation120[C₇H₄NO]⁺•COOCH₃ (57 Da)Moderate
Benzoyl Cation Derivative118[C₇H₄O]⁺•CO (28 Da) from m/z 146Moderate to High
Phenyl Cation Derivative91[C₆H₄N]⁺•HCN (27 Da) from m/z 118Low to Moderate

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule, typically through the removal of an electron to form the molecular ion (m/z 177). The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral species.

The primary and most favored fragmentation is predicted to be the loss of the methoxy radical (•OCH₃) from the ester functional group. This is a common and energetically favorable fragmentation for methyl esters, leading to the formation of a stable acylium ion at m/z 146. This ion is expected to be one of the most abundant in the spectrum.

Another significant fragmentation pathway is the loss of the entire methoxycarbonyl radical (•COOCH₃), resulting in a cyanophenol radical cation at m/z 120.

Further fragmentation of the acylium ion (m/z 146) can occur through the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation of acylium ions, to yield an ion at m/z 118. Subsequent fragmentation of this ion could involve the loss of hydrogen cyanide (HCN), leading to a smaller fragment at m/z 91.

Experimental Protocols

While a specific experimental protocol for this compound is not available, a general procedure for the analysis of a small, non-volatile organic molecule by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is provided below.

Sample Preparation:

  • Dissolve a small quantity (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., 1 mL of methanol or dichloromethane).

  • If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

  • For GC-MS analysis, derivatization of the hydroxyl group (e.g., silylation) may be performed to improve volatility and chromatographic peak shape, although this will alter the fragmentation pattern.

Instrumentation and Analysis:

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for generating reproducible library-searchable spectra)

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

  • Scan Rate: 1 scan/second

  • Inlet System (for GC-MS):

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/minute to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Visualization of the Predicted Fragmentation Pathway

The following diagram illustrates the predicted logical relationships in the mass spectrometry fragmentation of this compound.

G M This compound (m/z = 177) F1 Acylium Ion (m/z = 146) M->F1 - •OCH3 F2 Cyanophenol Cation (m/z = 120) M->F2 - •COOCH3 F3 Benzoyl Cation Derivative (m/z = 118) F1->F3 - CO F4 Phenyl Cation Derivative (m/z = 91) F3->F4 - HCN

Caption: Predicted Fragmentation Pathway of this compound.

References

The Discovery and Synthesis of Methyl 3-cyano-4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-cyano-4-hydroxybenzoate is a key chemical intermediate whose discovery is intrinsically linked to the development of modern pharmaceuticals. This technical guide provides an in-depth overview of its synthesis, chemical properties, and its significant role in the production of the anti-gout medication, Febuxostat. Detailed experimental protocols for its preparation are provided, along with a comparative analysis of different synthetic routes.

Introduction

The discovery of novel chemical entities is often driven by the pursuit of new therapeutic agents. This compound (CAS No. 156001-68-2) emerged as a crucial building block in the synthesis of Febuxostat, a potent and selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[1][2] Its strategic importance lies in its molecular structure, which provides a necessary scaffold for the elaboration of the final drug substance. This guide details the chemical journey of this important intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 156001-68-2[3]
Molecular Formula C₉H₇NO₃[3]
Molecular Weight 177.16 g/mol [3]
IUPAC Name This compound[3]
Melting Point 167-168 °C
Boiling Point 336.3 °C at 760 mmHg
Appearance Solid

Synthesis of this compound

The synthesis of this compound is primarily achieved from the readily available starting material, Methyl 4-hydroxybenzoate (also known as methylparaben). Two principal synthetic routes have been established: a traditional method involving iodination and cyanation, and a more contemporary, safer approach that avoids the use of highly toxic cyanides by proceeding through a formylated intermediate.

Route 1: Iodination and Cyanation Pathway

This classical approach involves a two-step process starting from Methyl 4-hydroxybenzoate.

Step 1: Iodination of Methyl 4-hydroxybenzoate [4]

  • Dissolve Methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) in 200 mL of acetic acid with stirring and heat to 65°C.

  • Slowly add a solution of iodine monochloride (37.8 g, 0.233 mol) in 50 mL of acetic acid dropwise over 40 minutes.

  • Maintain the reaction mixture at 65°C for 5 hours.

  • Continue stirring at room temperature for 16 hours.

  • Collect the precipitated product, Methyl 4-hydroxy-3-iodobenzoate, by filtration.

  • Wash the solid with water and dry under vacuum.

Step 2: Cyanation of Methyl 4-hydroxy-3-iodobenzoate [4]

  • Dissolve Methyl 4-hydroxy-3-iodobenzoate (28 g, 0.1 mol) in 100 mL of N,N-Dimethylformamide (DMF).

  • Add copper(I) cyanide (9.92 g, 0.11 mol).

  • Protect the reaction with a nitrogen atmosphere and heat to 105°C with stirring for 18 hours.

  • Cool the mixture to room temperature and filter to remove the precipitate. Wash the filter cake with ethyl acetate.

  • Combine the organic phases, dilute with 200 mL of water, and extract with ethyl acetate (2 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dry the resulting solid under vacuum to yield this compound.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)ProductYield (%)
Methyl 4-hydroxybenzoate152.1535.50.233Methyl 4-hydroxy-3-iodobenzoate90.3
Methyl 4-hydroxy-3-iodobenzoate278.02280.1This compound100
Route 2: Formylation and Nitrile Formation Pathway

This modern synthetic route avoids the use of toxic metal cyanides, making it more suitable for industrial applications.[5][6][7]

Step 1: Formylation of Methyl 4-hydroxybenzoate

  • In a reaction vessel, add Methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).

  • Heat the mixture in an oil bath at 60°C overnight (internal temperature approximately 44°C).

  • After cooling to room temperature, slowly add a diluted aqueous solution of concentrated hydrochloric acid (5 L).

  • Filter any insoluble material and extract the aqueous layer with dichloromethane multiple times.

  • Dry the combined organic layers with sodium sulfate, filter, and evaporate the solvent to obtain Methyl 3-formyl-4-hydroxybenzoate.

Step 2: Conversion of the Formyl Group to a Nitrile

  • To the Methyl 3-formyl-4-hydroxybenzoate obtained in the previous step, add hydroxylamine hydrochloride (1.14 kg) and a mixture of acetonitrile/N,N-dimethylformamide (10 L/2.5 L).

  • Add acetyl chloride (1.17 L) and heat the mixture at 80°C with stirring for 2 hours.

  • After cooling to room temperature, add ethyl acetate (10 L) and wash with water (2 x 5 L).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solution until a solid precipitates.

  • Filter the solid and wash with ethyl acetate and then dichloromethane to yield the final product, this compound.

ReactantMolar Mass ( g/mol )AmountMoles (mol)ProductOverall Yield (%)
Methyl 4-hydroxybenzoate152.152.5 kg16.4This compound42

Role in Drug Development: Intermediate for Febuxostat

This compound is not known to possess intrinsic biological activity. Its primary significance in the pharmaceutical industry is its role as a key intermediate in the synthesis of Febuxostat.[1][8] Febuxostat is a non-purine selective inhibitor of xanthine oxidase, an enzyme responsible for the production of uric acid. By inhibiting this enzyme, Febuxostat effectively lowers uric acid levels in the blood, making it a valuable treatment for gout.[1]

The synthesis of Febuxostat involves the etherification of the hydroxyl group of this compound with isobutyl bromide, followed by a series of reactions to construct the thiazole ring and subsequent hydrolysis of the ester to the final carboxylic acid.[4]

Visualizations

Synthetic Pathways

The two primary synthetic routes for this compound are depicted below.

Synthesis_Route_1 M4HB Methyl 4-hydroxybenzoate Iodination Iodination (ICl, Acetic Acid) M4HB->Iodination M4HI3B Methyl 4-hydroxy-3-iodobenzoate Iodination->M4HI3B Cyanation Cyanation (CuCN, DMF) M4HI3B->Cyanation M3C4HB This compound Cyanation->M3C4HB

Caption: Iodination and Cyanation Synthesis Route.

Synthesis_Route_2 M4HB Methyl 4-hydroxybenzoate Formylation Formylation (Paraformaldehyde, MgCl2, Et3N) M4HB->Formylation M3F4HB Methyl 3-formyl-4-hydroxybenzoate Formylation->M3F4HB Nitrile_Formation Nitrile Formation (NH2OH.HCl, AcCl) M3F4HB->Nitrile_Formation M3C4HB This compound Nitrile_Formation->M3C4HB

Caption: Formylation and Nitrile Formation Route.

Role as a Pharmaceutical Intermediate

The following diagram illustrates the logical relationship of this compound in the synthesis of Febuxostat.

Febuxostat_Synthesis_Logic cluster_StartingMaterial Starting Material cluster_Intermediate Key Intermediate cluster_FinalProduct Active Pharmaceutical Ingredient (API) M4HB Methyl 4-hydroxybenzoate M3C4HB This compound M4HB->M3C4HB Synthesis Febuxostat Febuxostat M3C4HB->Febuxostat Further Synthetic Steps

Caption: Role as an Intermediate for Febuxostat.

Conclusion

The discovery and development of synthetic routes to this compound highlight a common paradigm in medicinal chemistry, where the importance of a molecule is defined by its utility in constructing more complex, biologically active compounds. While devoid of its own pharmacological profile, its role as an indispensable precursor to the anti-gout drug Febuxostat solidifies its significance in the pharmaceutical landscape. The evolution of its synthesis from methods employing hazardous reagents to safer, more scalable processes also reflects the ongoing commitment of the chemical industry to green and sustainable chemistry. This guide provides a comprehensive overview for researchers and professionals involved in the synthesis and development of pharmaceuticals.

References

Synthesis of Methyl 3-cyano-4-hydroxybenzoate from methyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl 3-cyano-4-hydroxybenzoate from Methyl 4-hydroxybenzoate

Introduction

This compound is a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its substituted benzoate structure makes it a versatile building block for more complex compounds. This technical guide provides a detailed overview of the synthetic routes for preparing this compound from the readily available starting material, methyl 4-hydroxybenzoate. Two primary methods are discussed, with a focus on a process that avoids highly toxic reagents, making it more suitable for industrial applications.

Synthetic Strategies

There are two main strategies for the synthesis of this compound from methyl 4-hydroxybenzoate:

  • Iodination followed by Cyanation: This is a two-step process that involves the initial iodination of the benzene ring at the position ortho to the hydroxyl group, followed by a cyanation reaction to replace the iodine atom with a cyano group.

  • Formylation followed by Conversion to Cyano Group: This alternative two-step route begins with the formylation of methyl 4-hydroxybenzoate to introduce a formyl group at the ortho position. This intermediate is then converted to the final cyano compound. This method is often preferred for larger-scale production as it avoids the use of toxic metal cyanides[1][2][3].

This guide will focus on the second, more industrially viable route.

Experimental Protocol: Formylation and Cyanation Route

This section details the experimental procedure for the synthesis of this compound via a formylation-cyanation pathway[1][2].

Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

This step involves the ortho-formylation of methyl 4-hydroxybenzoate.

  • Reagents and Materials:

    • Methyl 4-hydroxybenzoate

    • Magnesium chloride

    • Triethylamine

    • Paraformaldehyde

    • Dichloromethane (DCM)

    • Concentrated hydrochloric acid

    • Sodium sulfate

  • Procedure:

    • To a 50 L reaction kettle, add methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).

    • Heat the mixture in an oil bath at 60°C (internal temperature of 44°C) and stir overnight.

    • After cooling to room temperature, slowly add an aqueous solution of diluted concentrated hydrochloric acid (5 L).

    • Filter off any insoluble material.

    • Extract the filtrate with dichloromethane four times.

    • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-formyl-4-hydroxybenzoate. The product is used directly in the next step.

Step 2: Synthesis of this compound

This step converts the intermediate formyl compound into the final cyano product.

  • Reagents and Materials:

    • Methyl 3-formyl-4-hydroxybenzoate (from Step 1)

    • Hydroxylamine hydrochloride

    • Acetonitrile

    • N,N-Dimethylformamide (DMF)

    • Acetyl chloride

  • Procedure:

    • To a 50 L reaction vessel, add the methyl 3-formyl-4-hydroxybenzoate from the previous step.

    • Add hydroxylamine hydrochloride (1.14 kg) and a solvent mixture of acetonitrile (10 L) and N,N-dimethylformamide (2.5 L).

    • Add acetyl chloride (1.17 L).

    • Heat the reaction mixture to 80°C and stir for 2 hours to complete the conversion to this compound.

Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

StepReactantMolesReagentMolesSolventYield
1. Formylation Methyl 4-hydroxybenzoate16.4Paraformaldehyde131.2DichloromethaneNot specified
2. Cyanation Methyl 3-formyl-4-hydroxybenzoate16.4 (theoretical)Hydroxylamine HClNot specifiedAcetonitrile/DMFNot specified

Note: The provided patent information focuses on the process and does not specify the isolated yields for each step.

Alternative Route: Iodination and Cyanation

For completeness, a summary of the iodination-cyanation route is provided below[4].

Step 1: Iodination

  • Methyl 4-hydroxybenzoate (0.233 mol) is dissolved in acetic acid and heated to 65°C.

  • A solution of iodine monochloride (ICl, 0.233 mol) in acetic acid is added dropwise.

  • The reaction is maintained at 65°C for 5 hours and then stirred at room temperature for 16 hours.

  • The product, methyl 4-hydroxy-3-iodobenzoate, is collected by filtration.

  • Yield: 90.3%

Step 2: Cyanation

  • Methyl 4-hydroxy-3-iodobenzoate (0.1 mol) is dissolved in DMF.

  • Copper(I) cyanide (CuCN, 0.11 mol) and sodium cyanide (NaCN, 0.11 mol) are added.

  • The mixture is heated to 105°C for 18 hours under a nitrogen atmosphere.

  • After workup and extraction, the final product, this compound, is obtained.

  • Yield: 100%

Visual Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound via the formylation and cyanation route.

SynthesisWorkflow Start Methyl 4-hydroxybenzoate Step1 Step 1: Formylation DCM, 60°C Start->Step1 Reagents1 Paraformaldehyde MgCl2, Triethylamine Reagents1->Step1 Intermediate Methyl 3-formyl-4-hydroxybenzoate Step1->Intermediate Step2 Step 2: Cyanation Acetonitrile/DMF, 80°C Intermediate->Step2 Reagents2 Hydroxylamine HCl Acetyl Chloride Reagents2->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

References

Unveiling the Bioactive Potential: A Technical Guide to Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyano-4-hydroxybenzoate is a substituted benzoic acid ester with a unique molecular architecture that suggests a potential for diverse biological activities. While direct and extensive research on this specific compound is emerging, its structural similarity to other well-studied hydroxybenzoate derivatives provides a compelling rationale for its investigation as a potential therapeutic agent. This guide synthesizes the current understanding of its chemical properties, explores putative biological activities based on analogous compounds, and provides a framework for future research and drug discovery efforts.

The core structure, featuring a hydroxyl group and a cyano group on a methyl benzoate scaffold, presents multiple opportunities for molecular interactions within biological systems. The hydroxyl group can participate in hydrogen bonding, a critical interaction for receptor binding and enzyme inhibition. The electron-withdrawing nature of the cyano group can influence the acidity of the phenolic proton and the overall electronic distribution of the molecule, potentially modulating its reactivity and biological targets.

Chemical Profile and Synthesis

This compound, with the chemical formula C₉H₇NO₃, is a crystalline solid.[1][2][3][4] Its synthesis can be achieved through various methods, a common one being the cyanation of a halogenated precursor. One documented synthesis route involves the iodination of Methyl 4-hydroxybenzoate, followed by a cyanation reaction using copper(I) cyanide.[5] An alternative, more industrially scalable method avoids the use of highly toxic cyanides by preparing methyl 3-formyl-4-hydroxybenzoate from methyl 4-hydroxybenzoate, which is then converted to the final product.[6][7][8]

PropertyValueSource
Molecular FormulaC₉H₇NO₃[1][2][3][4]
Molecular Weight177.16 g/mol [1][4]
CAS Number156001-68-2[1][2][4]
AppearancePowder or crystals[9]

Potential Biological Activities: An Analog-Based Perspective

Direct experimental data on the biological activities of this compound is limited in the public domain. However, the activities of structurally related compounds offer valuable insights into its potential therapeutic applications.

Antimicrobial Activity

The parent compound, Methyl 4-hydroxybenzoate (a paraben), is widely used as an antimicrobial preservative in cosmetics, food, and pharmaceuticals due to its efficacy against bacteria, yeasts, and molds.[10][11] Parabens are known to disrupt microbial membrane transport processes and may also interfere with mitochondrial function.[11][12] The presence of the cyano group in this compound could potentially modulate this antimicrobial activity.

Hypothesized Mechanism of Action:

Antimicrobial_Mechanism cluster_compound This compound cluster_cell Microbial Cell Compound Methyl 3-cyano-4-hydroxybenzoate Membrane Cell Membrane Compound->Membrane Disruption of Transport Processes Mitochondria Mitochondria Compound->Mitochondria Potential Direct Inhibition Membrane->Mitochondria Downstream Effects ATP ATP Production Mitochondria->ATP Inhibition

Caption: Hypothesized antimicrobial mechanism of action.

Anti-inflammatory Activity

Structurally similar compounds have demonstrated significant anti-inflammatory properties. For instance, Methyl 3-bromo-4,5-dihydroxybenzoate has been shown to attenuate inflammatory bowel disease by regulating TLR/NF-κB signaling pathways.[13][14] This suggests that this compound could also modulate inflammatory responses by inhibiting key pro-inflammatory mediators. Flavonoid derivatives, which share phenolic structural motifs, also exhibit anti-inflammatory effects by blocking inflammatory cascades.[15][16]

Potential Signaling Pathway Modulation:

Anti_Inflammatory_Pathway TLR Toll-like Receptors (TLRs) MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Upregulation Compound This compound (Hypothesized) Compound->IKK Inhibition? Compound->NFkB Inhibition?

Caption: Potential inhibition of the TLR/NF-κB signaling pathway.

Antioxidant Activity

The phenolic hydroxyl group is a key structural feature responsible for the antioxidant activity of many compounds. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. Methyl 3,4-dihydroxybenzoate, for example, alleviates oxidative damage in granulosa cells by activating the Nrf2 antioxidant pathway.[17] Given its phenolic nature, this compound is likely to possess antioxidant properties.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant capacity of a compound.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare a series of concentrations of this compound in methanol.

  • Reaction: Mix the DPPH solution with the sample solutions in a 1:1 ratio. A control is prepared with methanol instead of the sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Anticancer Activity

Several benzoate derivatives have been investigated for their anticancer potential. For example, a structurally related compound, 4-hydroxy-3-methoxy benzoic acid methyl ester, has been shown to induce apoptosis in prostate cancer cells by targeting the Akt/NFκB cell survival signaling pathway.[12] Furthermore, various natural compounds from marine cyanobacteria, which include diverse chemical structures, have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.[18][19] This suggests that this compound could be a candidate for anticancer drug development.

Experimental Workflow: In Vitro Anticancer Evaluation

Anticancer_Workflow cluster_assays Viability and Proliferation Assays Start Start: Cell Culture Cell_Lines Select Cancer Cell Lines (e.g., HCT116, A549, PC3, MCF-7) Start->Cell_Lines Treatment Treat cells with varying concentrations of Methyl 3-cyano-4-hydroxybenzoate Cell_Lines->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT MTT Assay Incubation->MTT SRB SRB Assay Incubation->SRB Data_Analysis Data Analysis: Calculate IC50 values MTT->Data_Analysis SRB->Data_Analysis End End: Determine Cytotoxicity Data_Analysis->End

References

Methyl 3-cyano-4-hydroxybenzoate: A Versatile Intermediate Awaiting Medicinal Chemistry Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – Methyl 3-cyano-4-hydroxybenzoate, a substituted benzoate derivative, is a readily available chemical intermediate with significant potential for applications in medicinal chemistry. While currently, its primary role is confined to that of a building block in organic synthesis, its structural features—a reactive cyano group, a phenolic hydroxyl, and a methyl ester—present a tantalizing scaffold for the development of novel therapeutic agents. This whitepaper provides a comprehensive overview of its chemical properties, synthesis, and explores its potential, yet largely untapped, applications in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₇NO₃ and a molecular weight of approximately 177.16 g/mol .[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 156001-68-2[1]
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
Melting Point 167-168 °C
Boiling Point 336.3 °C at 760 mmHg
IUPAC Name This compound[2]

Synthesis of this compound

The synthesis of this compound has been approached through various routes, with a notable shift towards greener and safer methods.

Traditional Synthesis Route

The traditional synthesis involves a multi-step process starting from methyl 4-hydroxybenzoate.[3] This process includes:

  • Iodination: Methyl 4-hydroxybenzoate is iodinated to form methyl 4-hydroxy-3-iodobenzoate.[3]

  • Cyanidation: The iodo-derivative is then subjected to a cyanidation reaction, typically using cuprous cyanide (CuCN), to introduce the cyano group, yielding this compound.[3]

The use of highly toxic cyanides like CuCN in the cyanidation step is a significant drawback of this method, posing safety and environmental concerns, particularly for industrial-scale production.[2][4]

Modern, Safer Synthesis Route

More recent patents describe a safer and more industrially viable synthesis pathway that avoids the use of toxic cyanides.[2][4][5] This method also starts with methyl 4-hydroxybenzoate but proceeds through a formylation step:

  • Formylation: Methyl 4-hydroxybenzoate is converted to methyl 3-formyl-4-hydroxybenzoate.[2][4]

  • Conversion of Formyl to Cyano Group: The formyl group is then converted to a cyano group to yield the final product.[2][4] This two-step process from the formylated intermediate is considered more efficient and suitable for large-scale production.[2][4]

G cluster_traditional Traditional Synthesis Route cluster_modern Modern Synthesis Route start1 Methyl 4-hydroxybenzoate step1_1 Iodination start1->step1_1 intermediate1 Methyl 4-hydroxy-3-iodobenzoate step1_1->intermediate1 step1_2 Cyanidation (with CuCN) intermediate1->step1_2 end1 This compound step1_2->end1 start2 Methyl 4-hydroxybenzoate step2_1 Formylation start2->step2_1 intermediate2 Methyl 3-formyl-4-hydroxybenzoate step2_1->intermediate2 step2_2 Conversion to Cyano Group intermediate2->step2_2 end2 This compound step2_2->end2

Comparison of Synthesis Routes for this compound.

Potential Applications in Medicinal Chemistry: An Uncharted Territory

Despite its availability and well-defined synthesis, a review of current scientific literature and patent databases reveals a notable absence of direct applications of this compound as a biologically active agent. It is predominantly cited as a chemical intermediate.[4] However, the structural motifs present in the molecule are found in various bioactive compounds, suggesting its potential as a valuable scaffold in drug design.

The true potential of this compound in medicinal chemistry lies in its utility as a starting material for the synthesis of more complex molecules. The cyano and ester functional groups are versatile handles for further chemical modifications, enabling the creation of diverse molecular architectures.[4]

Insights from Structural Analogs

While data on this compound is scarce, the applications of its close structural analogs can provide insights into its potential therapeutic avenues. For instance, Methyl 3-amino-4-hydroxybenzoate , where the cyano group is replaced by an amino group, is known as an intermediate in the synthesis of local anesthetics and anti-inflammatory agents.[6] This suggests that the 3,4-disubstituted benzoate scaffold could be a viable starting point for the development of compounds targeting pain and inflammation pathways.

Another related compound, Methyl 3-cyano-4-methylbenzoate , is described as a key building block for developing compounds with potential biological activity, such as enzyme inhibitors or receptor modulators. This highlights the value of the cyanobenzoate moiety in constructing molecules that can interact with biological targets.

Future Directions

The lack of extensive research into the biological activities of this compound and its derivatives represents a significant opportunity for the medicinal chemistry community. Future research could focus on:

  • Screening for Biological Activity: Undertaking broad biological screening of this compound to identify any intrinsic pharmacological activity.

  • Derivative Synthesis and Evaluation: Utilizing the reactive functional groups of the molecule to synthesize libraries of derivatives for screening against various therapeutic targets, including kinases, proteases, and GPCRs.

  • Scaffold for Targeted Therapies: Employing this compound as a foundational element in the design of targeted therapies, leveraging its specific substitution pattern for molecular recognition.

Conclusion

This compound is a well-characterized and accessible chemical compound with modern, safe synthetic routes. While its current role is primarily that of a synthetic intermediate, its structural features hold considerable promise for medicinal chemistry. The exploration of its biological activity and its use as a scaffold for the development of novel therapeutics is a promising and underexplored area of research. As the quest for new drugs continues, versatile building blocks like this compound will undoubtedly play a crucial role in the innovation pipeline.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3-cyano-4-hydroxybenzoate Derivatives and Analogs

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate, and explores the synthesis, properties, and potential applications of its derivatives and analogs. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

This compound is an aromatic compound featuring a benzoate core substituted with cyano and hydroxyl groups. Its molecular structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple functional groups—an ester, a phenol, and a nitrile—at specific positions on the benzene ring allows for a wide range of chemical modifications, enabling the development of a diverse library of derivatives. While the core molecule is primarily recognized as a synthetic intermediate, its structural motifs are found in various biologically active compounds, suggesting a rich potential for its derivatives in drug discovery.

Physicochemical Properties

The fundamental properties of the core compound, this compound, are summarized in the table below. These characteristics are essential for its handling, reaction planning, and analytical identification.

PropertyValueReference
IUPAC Name This compound[1][2]
CAS Number 156001-68-2[1]
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
Melting Point 167-168 °C[2]
Boiling Point 336.3 °C at 760 mmHg[2]
Appearance Solid[2]
Purity ≥95%[2]

Synthesis of the Core and its Derivatives

The synthesis of this compound and its subsequent derivatives can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations, particularly concerning the use of cyanide reagents.

Synthesis of this compound

Two primary routes for the synthesis of the core molecule are prominently described in the literature. The first involves iodination followed by cyanation, while the second, more recent method, avoids the use of highly toxic metal cyanides by proceeding through a formyl intermediate.

This classic approach involves the electrophilic substitution of Methyl 4-hydroxybenzoate, followed by a nucleophilic substitution with a cyanide source.

cluster_legend Legend M4HB Methyl 4-hydroxybenzoate M4HI3B Methyl 4-hydroxy-3-iodobenzoate M4HB->M4HI3B  Iodination (ICI, Acetic Acid) M3C4HB This compound M4HI3B->M3C4HB  Cyanation (CuCN, NaCN, DMF) Start Start Intermediate Intermediate Start->Intermediate Reaction Step Final Product Final Product cluster_legend Legend M4HB Methyl 4-hydroxybenzoate M3F4HB Methyl 3-formyl-4-hydroxybenzoate M4HB->M3F4HB  Formylation (Paraformaldehyde, MgCl2, TEA) M3C4HB This compound M3F4HB->M3C4HB  Nitrile Formation (Hydroxylamine HCl, etc.) Start Start Intermediate Intermediate Start->Intermediate Reaction Step Final Product Final Product cluster_legend Legend M3C4HB This compound M3C4IPB Methyl 3-cyano-4-isopropoxybenzoate M3C4HB->M3C4IPB  Etherification (2-bromopropane, K2CO3, DMF) Start Start Product Product Start->Product Reaction Step

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-cyano-4-hydroxybenzoate is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its molecular structure, featuring a hydroxyl, a cyano, and a methyl ester group on a benzene ring, allows for diverse chemical modifications. This document provides detailed protocols for two common synthetic routes to this compound, starting from the readily available Methyl 4-hydroxybenzoate. The protocols are intended for researchers, scientists, and professionals in drug development and organic synthesis.

Synthesis Protocols

Two primary methods for the synthesis of this compound are outlined below. Route 1 involves an iodination-cyanation sequence, while Route 2 proceeds via a formylation-cyanation pathway, which notably avoids the use of highly toxic metal cyanides.[1][2][3]

Route 1: Iodination-Cyanation Pathway

This traditional two-step synthesis begins with the iodination of Methyl 4-hydroxybenzoate, followed by a Rosenmund-von Braun reaction to introduce the cyano group.

Step 1: Synthesis of Methyl 4-hydroxy-3-iodobenzoate

  • Reaction Setup: In a suitable reaction vessel, dissolve Methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) in 200 mL of acetic acid with stirring. Heat the mixture to 65°C.[4]

  • Addition of Reagent: Slowly add a solution of iodine monochloride (ICl, 37.8 g, 0.233 mol) dissolved in 50 mL of acetic acid dropwise over 40 minutes.[4]

  • Reaction: Maintain the reaction mixture at 65°C for 5 hours. Afterward, continue stirring at room temperature for an additional 16 hours.[4]

  • Work-up and Purification: A precipitate will form. Collect the product by filtration, wash it with water, and dry it under a vacuum. This yields 27.5 g of the target product. The mother liquor can be concentrated, and the residue washed with water and dried to yield an additional 31 g of the product.[4]

Step 2: Synthesis of this compound

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve Methyl 4-hydroxy-3-iodobenzoate (28 g, 0.1 mol) in 100 mL of N,N-dimethylformamide (DMF).[4]

  • Addition of Reagents: Add copper(I) cyanide (CuCN, 9.92 g, 0.11 mol) and sodium cyanide (NaCN, 0.49 g, 0.01 mol) to the solution.[4]

  • Reaction: Heat the reaction mixture to 105°C and stir for 18 hours.[4]

  • Work-up and Purification: After cooling to room temperature, filter the mixture to remove the precipitate and wash the filter cake with ethyl acetate (EtOAc). Combine the organic phases, dilute with 200 mL of water, and extract with EtOAc (2 x 200 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Vacuum drying yields the final product.[4]

Route 2: Formylation-Cyanation Pathway

This alternative route avoids the use of highly toxic cyanides, making it more suitable for larger-scale industrial production.[1][2][3]

Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

  • Reaction Setup: To a 50 L reaction kettle, add Methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).[1][2]

  • Reaction: Heat the mixture in a 60°C oil bath (internal temperature of 44°C) and stir overnight.[1][2]

  • Work-up: After cooling to room temperature, slowly add a diluted aqueous solution of 5 L of concentrated hydrochloric acid. Filter any insoluble material. The filtrate is then extracted four times with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to be used directly in the next step.[1][2]

Step 2: Synthesis of this compound

  • Reaction Setup: To the crude Methyl 3-formyl-4-hydroxybenzoate from the previous step in a 50 L reaction kettle, add hydroxylamine hydrochloride (1.14 kg) and a solvent mixture of acetonitrile/N,N-dimethylformamide (10 L/2.5 L).[2]

  • Addition of Reagent: Add acetyl chloride (1.17 L) to the mixture.[2]

  • Reaction: Heat the reaction mixture to 80°C and stir for 2 hours.[2]

  • Work-up and Purification: After cooling to room temperature, add 10 L of ethyl acetate (EA) and wash twice with 5 L of water. The aqueous phase is back-extracted once. The organic layers are combined, dried over sodium sulfate, and filtered. The solvent is evaporated until a large amount of solid precipitates. The solid is collected by filtration and washed twice with EA to give a crude pink product.[2]

Quantitative Data Summary

StepReactantsProductYieldPurity (by LCMS and HNMR)Reference
Route 1: Step 1 (Iodination)Methyl 4-hydroxybenzoate, ICl, Acetic AcidMethyl 4-hydroxy-3-iodobenzoate90.3%95-99%
Route 1: Step 2 (Cyanation)Methyl 4-hydroxy-3-iodobenzoate, CuCN, NaCN, DMFThis compound100%Characterized
Route 2 (Formylation & Cyanation)Methyl 4-hydroxybenzoate, Paraformaldehyde, Hydroxylamine hydrochloride, etc.This compoundNot specified-[1][2]

Experimental Workflow and Signaling Pathway Diagrams

Synthesis_Workflow cluster_route1 Route 1: Iodination-Cyanation cluster_route2 Route 2: Formylation-Cyanation A1 Methyl 4-hydroxybenzoate B1 Iodination (ICl, Acetic Acid, 65°C) A1->B1 C1 Methyl 4-hydroxy-3-iodobenzoate B1->C1 D1 Cyanation (CuCN, NaCN, DMF, 105°C) C1->D1 E1 This compound D1->E1 A2 Methyl 4-hydroxybenzoate B2 Formylation (Paraformaldehyde, MgCl2, Et3N) A2->B2 C2 Methyl 3-formyl-4-hydroxybenzoate B2->C2 D2 Conversion to Cyano (NH2OH·HCl, AcCl) C2->D2 E2 This compound D2->E2

Caption: Synthetic routes to this compound.

Purification_Workflow start Crude Reaction Mixture filtration Filtration start->filtration extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) filtration->extraction drying Drying Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration final_product Pure this compound concentration->final_product

References

Synthesis of Methyl 3-cyano-4-hydroxybenzoate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the synthesis of Methyl 3-cyano-4-hydroxybenzoate is a critical step in the development of various pharmaceutical compounds. This document provides detailed protocols for two common synthetic routes, a summary of quantitative data, and a visual representation of the experimental workflows.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its preparation can be approached through several synthetic pathways. This document outlines two distinct methods: a classical approach involving iodination and cyanation, and an alternative route that proceeds via a formyl intermediate, notably avoiding the use of highly toxic cyanides.

Quantitative Data Summary

The following table summarizes the quantitative data for the two primary synthetic routes described in this document.

StepParameterRoute 1: Iodination-CyanationRoute 2: Formylation-Cyanation
Intermediate 1 Product Methyl 4-hydroxy-3-iodobenzoateMethyl 3-formyl-4-hydroxybenzoate
Starting Material Methyl 4-hydroxybenzoateMethyl 4-hydroxybenzoate
Yield 90.3%[1]Not explicitly stated
Purity 95-99% (LCMS and HNMR)[1]Not explicitly stated
Final Product Product This compoundThis compound
Starting Material Methyl 4-hydroxy-3-iodobenzoateMethyl 3-formyl-4-hydroxybenzoate
Yield 100%[1]Not explicitly stated
Purity Characterized by LCMS and HNMR[1]Not explicitly stated

Experimental Protocols

Route 1: Synthesis via Iodination and Cyanation

This route involves a two-step process starting from Methyl 4-hydroxybenzoate.

Step 1: Synthesis of Methyl 4-hydroxy-3-iodobenzoate

  • Reaction Setup: In a suitable reaction vessel, dissolve Methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) in 200 mL of acetic acid with stirring. Heat the mixture to 65°C.[1]

  • Addition of Reagent: Prepare a solution of iodine monochloride (ICl) (37.8 g, 0.233 mol) in 50 mL of acetic acid. Slowly add this solution dropwise to the reaction mixture over a period of 40 minutes.[1]

  • Reaction: Maintain the reaction temperature at 65°C for 5 hours. Afterwards, continue stirring at room temperature for 16 hours.[1]

  • Work-up and Purification: A precipitate will form. Collect the solid product by filtration and wash it with water. Dry the product under vacuum. This will yield 27.5 g of the target product with 99% purity. The mother liquor can be concentrated, and the residue washed with water and dried under vacuum to obtain an additional 31 g of product with 95% purity. The total yield of Methyl 4-hydroxy-3-iodobenzoate is 58.5 g (90.3%).[1]

Step 2: Synthesis of this compound

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve Methyl 4-hydroxy-3-iodobenzoate (28 g, 0.1 mol) in 100 mL of DMF. Add cuprous cyanide (CuCN) (9.92 g, 0.11 mol) and sodium cyanide (NaCN) (0.49 g, 0.01 mol).[1]

  • Reaction: Heat the mixture to 105°C and stir for 18 hours.[1]

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove the precipitate. Wash the filter cake with ethyl acetate (EtOAc). Combine the organic phases and dilute with 200 mL of water. Extract the aqueous layer with EtOAc (2 x 200 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Vacuum drying yields 18 g (100% yield) of this compound.[1]

Route 2: Synthesis via Formylation and Cyanation

This alternative route avoids the use of highly toxic metal cyanides.

Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

  • Reaction Setup: In a 50 L reaction kettle, add Methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).[2][3]

  • Reaction: Heat the mixture in an oil bath at 60°C (internal temperature of 44°C) and stir overnight.[2][3]

  • Work-up: After cooling to room temperature, slowly add a diluted aqueous solution of concentrated hydrochloric acid (5 L). Filter any insoluble matter. Extract the filtrate with dichloromethane (4 times). Dry the combined organic layers with sodium sulfate, filter, and evaporate the solvent. The resulting crude product is used directly in the next step.[2][3]

Step 2: Synthesis of this compound

  • Reaction Setup: To the crude Methyl 3-formyl-4-hydroxybenzoate from the previous step in a 50 L reaction kettle, add hydroxylamine hydrochloride (1.14 kg) and a mixture of acetonitrile (10 L) and N,N-dimethylformamide (2.5 L).[2][3]

  • Reaction: Add chloroacetyl chloride (1.17 L) and heat the mixture to 80°C with stirring for 2 hours.[2]

  • Work-up and Purification: After cooling to room temperature, add ethyl acetate (EA) and wash with water several times. Back-extract the aqueous phase with EA. Combine the organic layers, dry over sodium sulfate, and filter. Concentrate the solution until a solid precipitates. Collect the pink crude product by suction filtration and wash with EA. Further washing with dichloromethane yields the pink solid product, this compound.[2]

Visualizing the Synthesis

The following diagrams illustrate the workflows for the two synthetic routes.

Synthesis_Route_1 start Methyl 4-hydroxybenzoate intermediate Methyl 4-hydroxy-3-iodobenzoate start->intermediate Iodination (ICl, Acetic Acid) final This compound intermediate->final Cyanation (CuCN, NaCN, DMF)

Caption: Workflow for the synthesis of this compound via an iodinated intermediate.

Synthesis_Route_2 start Methyl 4-hydroxybenzoate intermediate Methyl 3-formyl-4-hydroxybenzoate start->intermediate Formylation (Paraformaldehyde, MgCl2, Et3N) final This compound intermediate->final Cyanation (Hydroxylamine HCl, Chloroacetyl Chloride)

Caption: Workflow for the synthesis of this compound via a formylated intermediate.

References

Preparation of Methyl 3-cyano-4-hydroxybenzoate via cyanation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis of Methyl 3-cyano-4-hydroxybenzoate via Palladium-Catalyzed Cyanation

Abstract

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, where the nitrile group serves as a key functional handle for further molecular elaboration. This application note provides a comprehensive guide for researchers and drug development professionals on the preparation of this compound via a modern and efficient palladium-catalyzed cyanation reaction. We delve into the rationale behind selecting this synthetic route over traditional methods, present a detailed, field-proven protocol, and emphasize the critical safety procedures required when handling cyanide reagents. The document is structured to provide not just a set of instructions, but a foundational understanding of the reaction mechanism, potential challenges, and the logic behind each experimental step.

Introduction: The Synthetic Challenge and Strategic Approach

The introduction of a cyano group onto an aromatic ring is a cornerstone transformation in organic synthesis. Aryl nitriles are precursors to a multitude of functional groups, including carboxylic acids, amines, and amides. Traditionally, methods like the Sandmeyer reaction, which involves the diazotization of anilines, have been employed.[1][2] While effective, the Sandmeyer reaction often requires stoichiometric copper(I) cyanide and involves unstable diazonium salt intermediates, posing scalability and safety challenges.[1][3]

Modern synthetic chemistry has largely pivoted towards transition-metal catalysis for its milder conditions, superior functional group tolerance, and catalytic nature.[4] Palladium-catalyzed cross-coupling reactions, in particular, have emerged as a robust and reliable method for aryl nitrile synthesis.[5] This approach typically involves the reaction of an aryl halide or pseudohalide with a cyanide source, catalyzed by a palladium complex.

This guide will focus on a palladium-catalyzed cyanation strategy starting from an appropriate halogenated precursor, Methyl 3-bromo-4-hydroxybenzoate. We will explore the mechanistic underpinnings of this choice and provide a protocol that balances efficiency, safety, and reproducibility.

Comparative Analysis of Cyanation Strategies

Several pathways can be envisioned for the synthesis of this compound. The choice of strategy is dictated by factors such as starting material availability, reagent toxicity, reaction efficiency, and scalability.

  • Palladium-Catalyzed Cyanation: This method offers high yields and excellent functional group tolerance under relatively mild conditions. A key challenge is the potential for the cyanide anion to poison the palladium catalyst.[4][5] This is often mitigated by using cyanide sources with low cyanide solubility, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), or by using specialized ligands.[4][6]

  • Sandmeyer Reaction: A classic route starting from Methyl 3-amino-4-hydroxybenzoate. It is a powerful transformation but involves the generation of potentially explosive diazonium salts and the use of superstoichiometric amounts of toxic copper(I) cyanide.[1][7]

  • Formylation-Conversion Pathway: A two-step alternative involves the initial formylation of Methyl 4-hydroxybenzoate to yield Methyl 3-formyl-4-hydroxybenzoate, followed by the conversion of the aldehyde to a nitrile.[8][9] This route advantageously avoids highly toxic cyanide reagents in the primary C-C bond-forming step, making it attractive for industrial applications.[8]

Table 1: Comparison of Key Synthetic Routes

FeaturePalladium-Catalyzed CyanationSandmeyer ReactionFormylation-Conversion
Starting Material Methyl 3-halo-4-hydroxybenzoateMethyl 3-amino-4-hydroxybenzoateMethyl 4-hydroxybenzoate
Primary Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆]CuCN, KCNHydroxylamine, etc. (indirect)
Key Advantage High yield, mild conditions, broad scope[6]Well-established, powerful transformationAvoids highly toxic cyanides[9]
Key Disadvantage Catalyst poisoning by CN⁻, cost of Pd[4]Hazardous intermediates, stoichiometric CuCNTwo-step process, potentially lower overall yield
Scalability Good, with process optimizationChallenging due to safety concernsExcellent

Based on its versatility and the extensive development in academic and industrial labs, the palladium-catalyzed approach represents a state-of-the-art method for bench-scale synthesis and process development.

Detailed Protocol: Palladium-Catalyzed Cyanation

This section provides a detailed protocol for the synthesis of this compound from Methyl 3-bromo-4-hydroxybenzoate using a palladium catalyst and zinc cyanide as the cyanide source.

Principle and Mechanism

The reaction proceeds via a well-established catalytic cycle for palladium-catalyzed cross-coupling reactions.[5]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.

  • Transmetalation (Cyanide Exchange): The bromide ligand on the Pd(II) complex is exchanged for a cyanide group from zinc cyanide.

  • Reductive Elimination: The aryl and cyano groups are eliminated from the palladium center, forming the C-CN bond of the product and regenerating the active Pd(0) catalyst to continue the cycle.

A significant challenge in this reaction is the deactivation of the palladium catalyst by excess cyanide ions.[5] The use of Zn(CN)₂ is advantageous as its covalent character and low solubility in organic solvents maintain a low concentration of free cyanide, mitigating catalyst poisoning.[4]

Palladium-Catalyzed Cyanation Cycle cluster_inputs cluster_outputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_ArBr Ar-Pd(II)L₂(Br) OxAdd->PdII_ArBr Transmetal Transmetalation PdII_ArBr->Transmetal Zn(CN)₂ PdII_ArCN Ar-Pd(II)L₂(CN) Transmetal->PdII_ArCN - ZnBr(CN) RedElim Reductive Elimination PdII_ArCN->RedElim RedElim->Pd0 Ar-CN (Product) Product_output Methyl 3-cyano- 4-hydroxybenzoate RedElim->Product_output ArBr_input Methyl 3-bromo- 4-hydroxybenzoate ArBr_input->OxAdd ZnCN2_input Zinc Cyanide ZnCN2_input->Transmetal

Caption: Catalytic cycle for the Pd-catalyzed cyanation of an aryl bromide.

Materials and Reagents
ReagentFormulaM.W.Amount (mmol)Eq.
Methyl 3-bromo-4-hydroxybenzoateC₈H₇BrO₃231.0410.01.0
Zinc CyanideZn(CN)₂117.436.00.6
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.720.10.01
1,1'-Bis(diphenylphosphino)ferrocene (dppf)C₃₄H₂₈FeP₂554.380.40.04
N,N-Dimethylacetamide (DMAc), anhydrousC₄H₉NO87.1250 mL-
Step-by-Step Experimental Procedure

This procedure must be performed in a certified chemical fume hood by personnel trained in handling highly toxic reagents.

Experimental_Workflow start Start setup 1. Assemble Reaction Add solids (ArBr, Zn(CN)₂, Pd₂(dba)₃, dppf) to a dry flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill the flask with Nitrogen (3x). setup->inert solvent 3. Add Solvent Add anhydrous DMAc via syringe. inert->solvent heat 4. Reaction Heat the mixture at 110-120 °C with stirring. solvent->heat monitor 5. Monitor Progress Check reaction completion by TLC or LC-MS (approx. 4-8h). heat->monitor workup_start 6. Quench & Work-up Cool to RT. Quench with aqueous ammonia/EDTA solution. monitor->workup_start extract 7. Extraction Extract the aqueous phase with Ethyl Acetate (3x). workup_start->extract wash 8. Wash Organic Layer Wash combined organic layers with brine. extract->wash dry 9. Dry & Filter Dry over anhydrous Na₂SO₄, filter, and concentrate. wash->dry purify 10. Purification Purify the crude product by flash column chromatography. dry->purify end End Product This compound purify->end

Caption: Workflow for the synthesis and purification of the target compound.

  • Reaction Setup: To a dry, oven-baked 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Methyl 3-bromo-4-hydroxybenzoate (2.31 g, 10.0 mmol), zinc cyanide (0.70 g, 6.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%), and dppf (222 mg, 0.4 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and purge the system by evacuating and backfilling with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMAc, 50 mL) via a syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 120 °C and stir the mixture vigorously. The color of the reaction mixture will typically darken.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by pouring it into a stirred solution of aqueous ammonia (10%, 100 mL) to complex the zinc salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • FT-IR: To identify the characteristic nitrile (C≡N) and hydroxyl (O-H) stretches.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.

CRITICAL SAFETY PROTOCOLS FOR HANDLING CYANIDE REAGENTS

Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[10] Strict adherence to safety protocols is mandatory.

  • Designated Area: All work with cyanide compounds must be conducted in a designated area within a certified chemical fume hood.[11] This area should be clearly marked with hazard signs.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, splash-proof safety goggles, and chemical-resistant gloves.[12] Double-gloving (e.g., two pairs of nitrile gloves) is strongly recommended.[10]

  • Chemical Incompatibilities: NEVER allow cyanide salts or solutions to come into contact with acids. This reaction generates highly toxic and flammable hydrogen cyanide (HCN) gas.[11][13] Store cyanide compounds separately from all acids.

  • Decontamination & Waste Disposal:

    • All glassware and surfaces that come into contact with cyanide must be decontaminated. First, rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within the fume hood.[12]

    • All solid and liquid waste containing cyanide must be collected in clearly labeled, dedicated hazardous waste containers. Never mix cyanide waste with acidic waste streams.

  • Emergency Response:

    • Exposure: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower. For eye contact, flush with an eyewash station for 15 minutes. Seek immediate medical attention in all cases of exposure.[11]

    • Spills: For small spills inside a fume hood, carefully sweep up solid material to avoid creating dust. Wipe the area with a pH 10 buffer solution followed by 10% bleach.[10] All cleanup materials must be disposed of as cyanide waste. For large spills, evacuate the area and contact emergency services.

Conclusion

The palladium-catalyzed cyanation of Methyl 3-bromo-4-hydroxybenzoate is a highly effective and reproducible method for synthesizing this compound. It offers significant advantages over classical methods in terms of reaction conditions and functional group compatibility. However, the inherent toxicity of the cyanide source necessitates a rigorous and unwavering commitment to safety protocols. By understanding the reaction mechanism and adhering strictly to the handling procedures outlined in this guide, researchers can safely and efficiently access this important synthetic intermediate.

References

Alternative Synthesis Routes for Methyl 3-cyano-4-hydroxybenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for alternative synthesis routes of Methyl 3-cyano-4-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods offer alternatives to traditional routes, focusing on improved safety profiles and efficiency.

Introduction

This compound is a crucial building block in medicinal chemistry. Traditional synthesis methods often involve the use of highly toxic reagents such as cuprous cyanide. This document outlines two primary alternative routes starting from readily available Methyl 4-hydroxybenzoate, detailing the experimental protocols and providing a comparative summary of the key reaction parameters.

Alternative Synthesis Routes

Two main alternative pathways for the synthesis of this compound have been identified and are detailed below:

  • Route 1: Iodination and Cyanation of Methyl 4-hydroxybenzoate. This route involves the initial iodination of the aromatic ring followed by a cyanation reaction.

  • Route 2: Formylation and Cyanation of Methyl 4-hydroxybenzoate. This pathway proceeds through a formylation step to introduce a formyl group, which is subsequently converted to a cyano group, thereby avoiding the use of highly toxic metal cyanides.[1][2][3]

The logical workflow for selecting a synthesis route is outlined in the diagram below.

G start Start: Need for this compound decision Considerations: - Reagent toxicity - Handling of metal cyanides - Scalability start->decision route1 Route 1: Iodination-Cyanation protocol1 Follow Protocol for Route 1 route1->protocol1 route2 Route 2: Formylation-Cyanation protocol2 Follow Protocol for Route 2 route2->protocol2 decision->route1 Tolerable use of CuCN decision->route2 Avoidance of toxic cyanides end_product This compound protocol1->end_product protocol2->end_product

Caption: Decision workflow for selecting a synthesis route.

Data Presentation

The following table summarizes the quantitative data for the key steps in the two alternative synthesis routes.

ParameterRoute 1: Iodination-CyanationRoute 2: Formylation-Cyanation
Starting Material Methyl 4-hydroxybenzoateMethyl 4-hydroxybenzoate
Intermediate 1 Methyl 4-hydroxy-3-iodobenzoateMethyl 3-formyl-4-hydroxybenzoate
Yield of Intermediate 1 90.3%[4]Not explicitly stated
Intermediate 2 --
Yield of Intermediate 2 --
Final Product This compoundThis compound
Overall Yield ~99% for cyanation step[4]Not explicitly stated
Key Reagents ICl, CuCN, NaCN[4]MgCl₂, Triethylamine, Paraformaldehyde, Hydroxylamine hydrochloride, Acetyl chloride[1][2]
Reaction Temperature 65°C (Iodination), 90°C (Cyanation)[4]60°C (Oil bath, Formylation), 80°C (Cyanation)[1][2]
Reaction Time 5h + 16h (Iodination), Overnight (Cyanation)[4]Overnight (Formylation), 2h (Cyanation)[2]
Safety Consideration Use of highly toxic CuCN and NaCN.[1]Avoids the use of highly toxic cuprous cyanide.[1][2][3]

Experimental Protocols

Route 1: Synthesis via Iodination and Cyanation

This route involves a two-step process starting from Methyl 4-hydroxybenzoate.

G cluster_0 Route 1: Iodination-Cyanation A Methyl 4-hydroxybenzoate B Methyl 4-hydroxy-3-iodobenzoate A->B Iodination (ICl, Acetic Acid) C This compound B->C Cyanation (CuCN, NaCN, DMF)

Caption: Workflow for the Iodination-Cyanation route.

Step 1: Iodination of Methyl 4-hydroxybenzoate [4]

  • Dissolve Methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) in 200 mL of acetic acid with stirring and heat the solution to 65°C.

  • Slowly add a solution of iodine monochloride (ICl, 37.8 g, 0.233 mol) dissolved in 50 mL of acetic acid dropwise over 40 minutes.

  • Maintain the reaction mixture at 65°C for 5 hours.

  • Continue stirring at room temperature for an additional 16 hours.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and dry it under a vacuum to yield Methyl 4-hydroxy-3-iodobenzoate.

  • The reported total yield for this step is 90.3%.[4]

Step 2: Cyanation of Methyl 4-hydroxy-3-iodobenzoate [4]

  • Under a nitrogen atmosphere, dissolve Methyl 4-hydroxy-3-iodobenzoate (28 g, 0.1 mol) in 100 mL of DMF.

  • Add cuprous cyanide (CuCN, 9.92 g, 0.11 mol) and sodium cyanide (NaCN, 0.49 g, 0.01 mol).

  • Heat the mixture to 90°C and stir overnight.

  • After cooling, dilute the reaction mixture with 200 mL of water.

  • Extract the product with dichloromethane (2 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.

  • A subsequent etherification step starting from the product of this reaction reported a 99% yield, suggesting a high conversion in the cyanation step.[4]

Route 2: Synthesis via Formylation and Cyanation

This route provides a safer alternative by avoiding the use of highly toxic metal cyanides.[1][2][3]

G cluster_1 Route 2: Formylation-Cyanation D Methyl 4-hydroxybenzoate E Methyl 3-formyl-4-hydroxybenzoate D->E Formylation (MgCl₂, Et₃N, Paraformaldehyde) F This compound E->F Cyanation (Hydroxylamine HCl, Acetyl Chloride)

Caption: Workflow for the Formylation-Cyanation route.

Step 1: Formylation of Methyl 4-hydroxybenzoate [1][2]

  • In a 50 L reaction kettle, add Methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).

  • Heat the mixture in an oil bath at 60°C (internal temperature 44°C) and stir overnight.

  • After cooling to room temperature, slowly add a diluted aqueous solution of concentrated hydrochloric acid (5 L).

  • Filter any insoluble material.

  • Extract the aqueous layer with dichloromethane four times.

  • Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent to obtain Methyl 3-formyl-4-hydroxybenzoate, which can be used directly in the next step.

Step 2: Conversion of Formyl to Cyano Group [2]

  • To the Methyl 3-formyl-4-hydroxybenzoate obtained from the previous step in a 50 L reaction kettle, add hydroxylamine hydrochloride (1.14 kg) and a mixture of acetonitrile/N,N-dimethylformamide (10 L/2.5 L).

  • Add acetyl chloride (1.17 L).

  • Heat the mixture to 80°C and stir for 2 hours.

  • After cooling to room temperature, add ethyl acetate (10 L) and wash with water (2 x 5 L).

  • Extract the aqueous layer once more with ethyl acetate.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate by evaporation.

  • A large amount of solid will precipitate. Filter the solid and wash twice with ethyl acetate to yield the crude pink product.

  • Further washing with dichloromethane (mixed with a small amount of ethyl acetate) yields a pale solid of this compound (1215 g).

Conclusion

The choice between the two presented alternative synthesis routes for this compound will depend on the specific requirements of the laboratory or production facility. Route 1, via iodination and cyanation, offers high yields but involves the use of highly toxic cyanide reagents. Route 2, proceeding through a formylation and subsequent conversion of the formyl group, presents a significant safety advantage by avoiding the use of cuprous cyanide, making it more suitable for industrial-scale production.[1][2][3] Researchers and drug development professionals should carefully consider the trade-offs between yield, safety, and scalability when selecting a synthesis protocol.

References

Green Synthesis of Methyl 3-cyano-4-hydroxybenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Greener Pharmaceutical Intermediates

Methyl 3-cyano-4-hydroxybenzoate is a valuable building block in the synthesis of a variety of pharmaceuticals and biologically active compounds. Its structure, featuring a reactive cyano group and a phenolic hydroxyl group, makes it a versatile intermediate for the construction of more complex molecular architectures. Traditionally, the synthesis of such cyanophenolic compounds has often relied on methods that employ highly toxic reagents, such as heavy metal cyanides, and harsh reaction conditions. These approaches not only pose significant safety and environmental hazards but also generate substantial chemical waste, running counter to the principles of green and sustainable chemistry.

This application note details a robust and environmentally conscious two-step synthetic route to this compound, commencing from the readily available and bio-based precursor, methyl 4-hydroxybenzoate. This process strategically avoids the use of toxic metal cyanides by introducing the cyano group via the transformation of a formyl group. The described protocol emphasizes atom economy, the use of safer reagents, and milder reaction conditions, aligning with the modern demands of sustainable chemical manufacturing. Furthermore, this guide provides insights into the mechanistic underpinnings of the key transformations and explores alternative green methodologies, offering researchers a comprehensive resource for the eco-friendly production of this important chemical intermediate.

Overall Synthetic Workflow

The green synthesis of this compound is achieved through a two-step process starting from Methyl 4-hydroxybenzoate. The first step involves a regioselective ortho-formylation to introduce a formyl group, followed by the conversion of this aldehyde functionality into a nitrile.

G cluster_0 Step 1: Ortho-Formylation cluster_1 Step 2: Cyanation Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl 3-formyl-4-hydroxybenzoate Methyl 3-formyl-4-hydroxybenzoate Methyl 4-hydroxybenzoate->Methyl 3-formyl-4-hydroxybenzoate Paraformaldehyde, MgCl2, Triethylamine Methyl 4-hydroxybenzoate->Methyl 3-formyl-4-hydroxybenzoate This compound This compound Methyl 3-formyl-4-hydroxybenzoate->this compound Hydroxylamine Hydrochloride, Dehydrating Agent Methyl 3-formyl-4-hydroxybenzoate->this compound

Caption: Overall workflow for the green synthesis of this compound.

Part 1: Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of this compound.

Step 1: Ortho-Formylation of Methyl 4-hydroxybenzoate

This procedure is a modified Casnati-Skattebøl formylation which offers high ortho-selectivity.[1]

Materials:

  • Methyl 4-hydroxybenzoate

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Triethylamine (Et₃N)

  • Paraformaldehyde

  • Dichloromethane (DCM)

  • 5% Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1 equivalent), anhydrous magnesium chloride (1.5-2 equivalents), and triethylamine (4-5 equivalents).

  • Add dichloromethane as the solvent.

  • To this stirred suspension, add paraformaldehyde (4-8 equivalents).

  • Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add 5% aqueous hydrochloric acid to quench the reaction and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude methyl 3-formyl-4-hydroxybenzoate by silica gel column chromatography using a hexane-ethyl acetate gradient.

Expected Outcome:

Methyl 3-formyl-4-hydroxybenzoate is typically obtained as a solid with a melting point in the range of 80-84 °C. The yield for this reaction is generally good, often exceeding 70%.[2]

Characterization Data for Methyl 3-formyl-4-hydroxybenzoate:

  • ¹H NMR (CDCl₃): δ 11.3 (s, 1H, -OH), 9.8 (s, 1H, -CHO), 8.2 (d, 1H), 7.8 (dd, 1H), 7.0 (d, 1H), 3.9 (s, 3H, -OCH₃).

  • IR (KBr, cm⁻¹): 3100-3300 (br, -OH), 1680 (C=O, aldehyde), 1720 (C=O, ester).

  • Mass Spectrum (m/z): 180.04 (M⁺).[3]

Step 2: Conversion of Methyl 3-formyl-4-hydroxybenzoate to this compound

This step involves the formation of an aldoxime intermediate, followed by dehydration to the nitrile. This method avoids the direct use of toxic cyanide salts.

Materials:

  • Methyl 3-formyl-4-hydroxybenzoate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Acetyl chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve methyl 3-formyl-4-hydroxybenzoate (1 equivalent) in a mixture of acetonitrile and DMF.

  • Add hydroxylamine hydrochloride (1.1-1.5 equivalents) to the solution and stir.

  • Cool the mixture in an ice bath and slowly add acetyl chloride (1.1-1.5 equivalents) or acetic anhydride.

  • After the addition is complete, heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography.

Expected Outcome:

This compound is a solid. The yield for this two-step conversion from the aldehyde is typically high.

Characterization Data for this compound:

  • ¹H NMR (DMSO-d₆): δ 11.5 (s, 1H, -OH), 8.2 (d, 1H), 8.0 (dd, 1H), 7.2 (d, 1H), 3.8 (s, 3H, -OCH₃).

  • IR (KBr, cm⁻¹): 3100-3300 (br, -OH), 2230 (C≡N), 1725 (C=O, ester).

  • Mass Spectrum (m/z): 177.04 (M⁺).[4]

Part 2: Scientific Integrity & Logic

Causality Behind Experimental Choices

Ortho-Formylation:

The selective introduction of a formyl group at the ortho position to the hydroxyl group is crucial for the synthesis of the target molecule. The use of magnesium chloride and triethylamine in a Duff-type reaction is a key element of this selectivity.[5]

G Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Et3N Mg-Chelate Mg-Chelate Phenoxide->Mg-Chelate MgCl2 Transition State Transition State Mg-Chelate->Transition State + Formaldehyde Paraformaldehyde Paraformaldehyde Formaldehyde Formaldehyde Paraformaldehyde->Formaldehyde Ortho-substituted Intermediate Ortho-substituted Intermediate Transition State->Ortho-substituted Intermediate Electrophilic Aromatic Substitution Salicylaldehyde Salicylaldehyde Ortho-substituted Intermediate->Salicylaldehyde Hydrolysis

Caption: Proposed mechanism for ortho-formylation.

The triethylamine acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide.[6][7] The magnesium ion from MgCl₂ then coordinates with the phenoxide oxygen and the oxygen of formaldehyde (generated from paraformaldehyde). This chelation brings the electrophilic carbon of formaldehyde in close proximity to the ortho-carbon of the aromatic ring, facilitating a regioselective electrophilic aromatic substitution.[1][8] This directed ortho-metalation approach is superior to other formylation methods like the Reimer-Tiemann reaction, which often yield a mixture of ortho and para isomers and use chlorinated solvents.[9]

Conversion of Formyl to Cyano Group:

The conversion of the aldehyde to a nitrile proceeds through a two-step sequence: formation of an aldoxime and its subsequent dehydration. This pathway is a greener alternative to direct cyanation with toxic cyanide salts.

G Aldehyde Aldehyde Aldoxime Aldoxime Aldehyde->Aldoxime + NH2OH Activated Oxime Activated Oxime Aldoxime->Activated Oxime + Dehydrating Agent (e.g., Acyl Chloride) Nitrile Nitrile Activated Oxime->Nitrile Elimination

Caption: Mechanism for the conversion of an aldehyde to a nitrile.

Hydroxylamine reacts with the aldehyde to form an aldoxime.[10] The subsequent dehydration is facilitated by an activating agent like acetyl chloride or acetic anhydride. These reagents convert the hydroxyl group of the oxime into a better leaving group (an acetate or a mixed anhydride), which is then eliminated to form the nitrile triple bond.[11] The choice of a mild dehydrating agent is crucial to avoid harsh conditions that could lead to side reactions.

Part 3: Alternative Green Protocols and Data

Greener Alternatives for Aldoxime Dehydration

While the use of acetyl chloride is effective, it is corrosive and releases HCl. Several greener alternatives for the dehydration of aldoximes have been reported:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the dehydration of aldoximes, often in the absence of a solvent or in a green solvent like water.[12] This method reduces reaction times and energy consumption.

  • Solid Acid Catalysts: The use of solid acid catalysts like zeolites or silica-supported acids can facilitate the dehydration under heterogeneous conditions, allowing for easy catalyst recovery and reuse.[13]

  • Biocatalysis: Aldoxime dehydratases are enzymes that can convert aldoximes to nitriles with high specificity and under mild aqueous conditions, representing an exceptionally green approach.[14][15][16]

Comparative Data for Synthesis Methods
Method StepReagentsSolventConditionsYield (%)Purity (%)Reference
Formylation Paraformaldehyde, MgCl₂, Et₃NDichloromethaneReflux, 12-24h>70>95 (after chromatography)[2]
Cyanation NH₂OH·HCl, Acetyl ChlorideAcetonitrile/DMF80 °C, 2-4hHigh>97 (after purification)[Patent WO2018121050A1]
Alternative Cyanation (Microwave) NH₂OH·HCl, Anhydrous Na₂SO₄Solvent-freeMicrowave, 560W, 4.5 min~85High[12]
Alternative Cyanation (Biocatalytic) Aldoxime DehydrataseAqueous BufferRoom Temp.HighHigh[15]

Conclusion

The presented two-step synthesis of this compound from methyl 4-hydroxybenzoate offers a practical and environmentally responsible alternative to traditional methods. By avoiding the use of highly toxic cyanide reagents and employing a regioselective formylation strategy, this protocol aligns with the principles of green chemistry. The detailed experimental procedures and mechanistic insights provide a solid foundation for researchers to implement this synthesis in their laboratories. Furthermore, the exploration of greener alternatives for the cyanation step opens avenues for further process optimization towards even more sustainable chemical production. This application note serves as a comprehensive guide for the efficient and eco-friendly synthesis of a key pharmaceutical intermediate, contributing to the advancement of sustainable practices in drug discovery and development.

References

Application Notes and Protocols: Methyl 3-cyano-4-hydroxybenzoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-cyano-4-hydroxybenzoate is a valuable and versatile building block in organic synthesis, offering a unique combination of reactive functional groups that enable the construction of complex molecular architectures. Its substituted benzene ring, featuring a cyano, a hydroxyl, and a methyl ester group, provides multiple sites for chemical modification, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including its role in the synthesis of the anti-gout medication Febuxostat and in the preparation of azo dyes.

Synthesis of this compound

A modern and safer synthetic route to this compound avoids the use of highly toxic cyanides, proceeding via a two-step sequence from the readily available methyl 4-hydroxybenzoate.[1][2][3][4][5] The process involves an initial formylation of the aromatic ring, followed by the conversion of the formyl group into a nitrile.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Formylation cluster_1 Step 2: Cyanation start Methyl 4-hydroxybenzoate step1 React with Paraformaldehyde, Triethylamine, and MgCl2 in DCM start->step1 intermediate1 Methyl 3-formyl-4-hydroxybenzoate step1->intermediate1 step2 React with Hydroxylamine Hydrochloride and Acetyl Chloride in Acetonitrile/DMF intermediate1->step2 product This compound step2->product

Caption: A two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate [3][4]

  • To a 50 L reaction kettle, add methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).

  • Heat the mixture in an oil bath at 60 °C (internal temperature of 44 °C) and stir overnight.

  • After cooling to room temperature, slowly add a diluted aqueous solution of concentrated hydrochloric acid (5 L).

  • Filter the insoluble material and extract the aqueous layer with dichloromethane (4 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-formyl-4-hydroxybenzoate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound [3][4]

  • To a 50 L reaction kettle, add the Methyl 3-formyl-4-hydroxybenzoate from the previous step, hydroxylamine hydrochloride (1.14 kg), and a mixture of acetonitrile/N,N-dimethylformamide (10 L/2.5 L).

  • Add acetyl chloride (1.17 L) and heat the mixture at 80 °C with stirring for 2 hours.

  • After cooling to room temperature, add ethyl acetate (10 L) and wash with water (2 x 5 L).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure until a solid precipitates.

  • Filter the solid, wash with ethyl acetate, and then with dichloromethane to obtain the crude product.

  • The crude product can be further purified by recrystallization to yield pink solid this compound.

Application in the Synthesis of Febuxostat

This compound is a crucial intermediate in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. The synthesis involves the etherification of the hydroxyl group, followed by hydrolysis of the methyl ester to the carboxylic acid.

Signaling Pathway: Mechanism of Action of Febuxostat

Febuxostat exerts its therapeutic effect by inhibiting the enzyme xanthine oxidase, which is a key enzyme in the metabolic pathway of purines. By blocking this enzyme, Febuxostat reduces the production of uric acid, the final product of purine degradation. Elevated levels of uric acid in the blood (hyperuricemia) can lead to the formation of monosodium urate crystals in the joints, causing the painful inflammation associated with gout.

G cluster_purine Purine Metabolism Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine XanthineOxidase1 Xanthine Oxidase Hypoxanthine->XanthineOxidase1 Xanthine Xanthine XanthineOxidase2 Xanthine Oxidase Xanthine->XanthineOxidase2 UricAcid Uric Acid XanthineOxidase1->Xanthine XanthineOxidase2->UricAcid Febuxostat Febuxostat Febuxostat->Inhibition

Caption: Febuxostat inhibits xanthine oxidase, blocking uric acid production.

Experimental Protocols for Febuxostat Synthesis Intermediates

Protocol 2.1: Etherification of this compound [6]

  • In a 50 L reaction kettle, add this compound (1.09 kg, 6.15 mol), isopropyl bromide (1 L, 10.65 mol), potassium carbonate (2.1 kg, 15.19 mol), and a mixture of acetonitrile/N,N-dimethylformamide (5 L/1 L).

  • Heat the mixture to 80 °C and stir overnight.

  • After cooling to room temperature, add 8 L of water to dissolve the potassium carbonate.

  • Add 5 L of ethyl acetate and separate the aqueous phase.

  • Wash the organic phase with water (2 x volume).

  • Combine the aqueous phases and extract with ethyl acetate (3 x volume).

  • Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 3-cyano-4-isopropoxybenzoate as a yellow oil, which can be used in the next step.

Protocol 2.2: Saponification to 3-Cyano-4-isopropoxybenzoic acid

  • Dissolve the Methyl 3-cyano-4-isopropoxybenzoate from the previous step in a mixture of methanol and water.

  • Add a stoichiometric excess of sodium hydroxide solution and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain 3-Cyano-4-isopropoxybenzoic acid.

Quantitative Data for Febuxostat Synthesis Intermediates
Reaction StepStarting MaterialKey ReagentsProductYieldPurity (HPLC)Reference
Etherification This compoundIsopropyl bromide, K₂CO₃Methyl 3-cyano-4-isopropoxybenzoate--[6]
Saponification Methyl 3-cyano-4-isopropoxybenzoateNaOH3-Cyano-4-isopropoxybenzoic acid->98%[7]
Thiazole Ring Formation 4-HydroxybenzonitrileThioacetamide, 2-chloroacetoacetic acid ethyl esterEthyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate--[8]
Formylation Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylateHexamethylenetetramine, Polyphosphoric acidEthyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate--[8]
Cyanation Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylateHydroxylamine hydrochloride, Sodium formateEthyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate99.0%-[9]
Etherification Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylateIsobutyl bromide, K₂CO₃Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate83%96%[8]
Hydrolysis Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylateNaOHFebuxostat65%>98%[7]

Application in the Synthesis of Azo Dyes

The phenolic hydroxyl group and the electron-withdrawing cyano and ester groups on the aromatic ring of this compound make it an excellent coupling component in the synthesis of azo dyes. Azo dyes are a large and important class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group).

General Workflow for Azo Dye Synthesis

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Aromatic Amine Diazotization React with NaNO2 and HCl (0-5 °C) AromaticAmine->Diazotization DiazoniumSalt Diazonium Salt Diazotization->DiazoniumSalt Coupling React with Diazonium Salt (0-5 °C) DiazoniumSalt->Coupling CouplingComponent This compound (in alkaline solution) CouplingComponent->Coupling AzoDye Azo Dye Coupling->AzoDye

References

Application Notes & Protocols: Derivatization of Methyl 3-cyano-4-hydroxybenzoate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyano-4-hydroxybenzoate is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. Its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates. A significant application of this scaffold is in the design of inhibitors for enzymes involved in hormone-dependent cancers, such as breast cancer. Specifically, derivatives of this molecule have shown promise as dual inhibitors of aromatase (CYP19A1) and steroid sulfatase (STS), two critical enzymes in the estrogen biosynthesis pathway. This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization into potential dual-action enzyme inhibitors, along with the relevant biological data.

Therapeutic Rationale: Dual Inhibition of Aromatase and Steroid Sulfatase

In many forms of breast cancer, the growth of tumor cells is stimulated by estrogens, particularly estradiol. Two key pathways contribute to the production of estradiol in postmenopausal women: the aromatase pathway and the sulfatase pathway.

  • Aromatase Pathway: Aromatase converts androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol). Aromatase inhibitors (AIs) are a mainstay of endocrine therapy for hormone-receptor-positive breast cancer.

  • Steroid Sulfatase (STS) Pathway: STS hydrolyzes inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), which can then be converted to estradiol.

Simultaneously inhibiting both aromatase and STS presents a promising strategy to achieve a more complete suppression of estrogen production, potentially leading to improved therapeutic outcomes and overcoming resistance to single-target agents.

Below is a diagram illustrating the key roles of aromatase and STS in the estrogen biosynthesis pathway.

Estrogen_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone (E1) Androstenedione->Estrone Aromatization Estradiol Estradiol (E2) (Potent Estrogen) Testosterone->Estradiol Aromatization Estrone->Estradiol DHEAS DHEAS (Sulfate Pool) DHEAS->DHEA Hydrolysis DHEA->Androstenedione EstroneSulfate Estrone Sulfate (E1S) (Sulfate Pool) EstroneSulfate->Estrone Hydrolysis Aromatase Aromatase (CYP19A1) Androstenedione -> Estrone Androstenedione -> Estrone Aromatase->Androstenedione -> Estrone Testosterone -> Estradiol Testosterone -> Estradiol Aromatase->Testosterone -> Estradiol STS Steroid Sulfatase (STS) DHEAS -> DHEA DHEAS -> DHEA STS->DHEAS -> DHEA EstroneSulfate -> Estrone EstroneSulfate -> Estrone STS->EstroneSulfate -> Estrone HSD17B 17β-HSD Androstenedione -> Testosterone Androstenedione -> Testosterone HSD17B->Androstenedione -> Testosterone Estrone -> Estradiol Estrone -> Estradiol HSD17B->Estrone -> Estradiol

Estrogen biosynthesis pathway highlighting the roles of Aromatase and STS.

Experimental Protocols

The following protocols describe the synthesis of the starting material, this compound, and its derivatization into a scaffold suitable for dual aromatase-STS inhibitors.

Synthesis of this compound

A modern and efficient method for the synthesis of this compound avoids the use of highly toxic cyanide reagents.[1][2] This two-step process involves the formylation of Methyl 4-hydroxybenzoate, followed by the conversion of the formyl group to a nitrile.

Synthesis_Workflow_1 cluster_0 Step 1: Formylation cluster_1 Step 2: Cyanation Start Methyl 4-hydroxybenzoate Reagents1 MgCl2, Triethylamine, Paraformaldehyde, DCM Step1 Formylation at 60°C Reagents1->Step1 Intermediate Methyl 3-formyl-4-hydroxybenzoate Step1->Intermediate Reagents2 Hydroxylamine HCl, Acetyl Chloride, Acetonitrile/DMF Step2 Conversion to Nitrile at 80°C Reagents2->Step2 Product This compound Step2->Product

Synthetic workflow for this compound.

Protocol 3.1.1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate [1]

  • To a reaction vessel, add Methyl 4-hydroxybenzoate (1.0 eq), magnesium chloride (2.0 eq), triethylamine (5.0 eq), paraformaldehyde (8.0 eq), and dichloromethane.

  • Heat the mixture in an oil bath at 60°C overnight with stirring.

  • After cooling to room temperature, slowly add a dilute aqueous solution of concentrated hydrochloric acid.

  • Filter any insoluble material and extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-formyl-4-hydroxybenzoate.

Protocol 3.1.2: Synthesis of this compound [1]

  • To the crude Methyl 3-formyl-4-hydroxybenzoate from the previous step, add hydroxylamine hydrochloride (approx. 1.0 eq), acetonitrile, and N,N-dimethylformamide (DMF).

  • Add acetyl chloride (approx. 1.0 eq) and heat the mixture at 80°C with stirring for 2 hours.

  • After cooling to room temperature, add ethyl acetate and wash with water.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by filtration and washing with dichloromethane to yield this compound as a solid.

Derivatization for Dual Aromatase-STS Inhibitors

The following steps outline the derivatization of the phenolic hydroxyl group and subsequent modifications to introduce the pharmacophore required for enzyme inhibition. This is exemplified by the synthesis of a key intermediate for compounds similar to those reported as dual aromatase-sulfatase inhibitors.

Protocol 3.2.1: Etherification of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as DMF.

  • Add an alkylating agent, for example, an alkyl bromide like 2-bromopropane (1.4 eq), and anhydrous potassium carbonate (2.7 eq).

  • Heat the mixture to 90°C overnight under a nitrogen atmosphere with stirring.

  • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent like dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the O-alkylated product, such as methyl 3-cyano-4-isopropoxybenzoate.

Protocol 3.2.2: Reduction to Benzyl Alcohol

  • Dissolve the ester from the previous step in a dry aprotic solvent like tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0°C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium borohydride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and an aqueous base (e.g., 15% NaOH), followed by more water.

  • Filter the resulting solids and extract the filtrate with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to yield the corresponding benzyl alcohol.

Protocol 3.2.3: Conversion to Benzyl Bromide

  • Dissolve the benzyl alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in dry THF under a nitrogen atmosphere.

  • Add N-bromosuccinimide (NBS) (1.2 eq) portion-wise. The reaction is typically rapid.

  • Quench the reaction with water and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the benzyl bromide.

Protocol 3.2.4: Coupling with 4-Amino-4H-1,2,4-triazole and Sulfamoylation

The final steps involve the coupling of the benzyl bromide with 4-amino-4H-1,2,4-triazole and subsequent sulfamoylation of a deprotected phenol group (if a protecting group was used on a different part of the molecule). These steps lead to the final dual-inhibitor compounds. The specific conditions for these reactions can be adapted from literature procedures for the synthesis of non-steroidal aromatase inhibitors.

Quantitative Data: In Vitro Biological Activity

The following table summarizes the in vitro inhibitory activities of a series of dual aromatase and steroid sulfatase inhibitors (DASIs) developed from a related scaffold. The data is adapted from Woo et al. (2013) and demonstrates the potential of this class of compounds. The inhibitory activities are presented as IC₅₀ values against aromatase and STS in JEG-3 cells.

CompoundR⁴Aromatase IC₅₀ (nM)STS IC₅₀ (nM)
3 FHHH1240
4 ClHHH2.344
5 BrHHH0.8220
11 HFHH3921
12 HFHF1.339
13 FFHH748
17 HClHH1827
18 HClHCl0.629
19 HBrHH2.625
25 HFHH0.22.5

Data extracted from a study on derivatives of 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate.

Conclusion

This compound represents a valuable starting material for the synthesis of potent enzyme inhibitors for applications in oncology. The derivatization strategies outlined in these notes provide a framework for the development of dual aromatase-STS inhibitors. The provided protocols offer practical guidance for the synthesis of key intermediates, and the quantitative data highlights the potential of this chemical space in drug discovery. Further optimization of the derivatization strategies can lead to the identification of novel drug candidates with improved potency and selectivity.

References

Application of Methyl 3-cyano-4-hydroxybenzoate in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 3-cyano-4-hydroxybenzoate is a versatile chemical intermediate increasingly utilized in the synthesis of potent and selective enzyme inhibitors, particularly those targeting the poly(ADP-ribose) polymerase (PARP) family of enzymes. The structural motif of a substituted benzamide, readily accessible from this starting material, is crucial for mimicking the nicotinamide portion of the NAD+ cofactor, enabling competitive inhibition within the enzyme's active site. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the development of novel enzyme inhibitors.

Key Application: Synthesis of PARP Inhibitors

The 3-cyano-4-hydroxybenzoate scaffold serves as a valuable starting point for the synthesis of various PARP inhibitors. The cyano and hydroxyl groups offer multiple avenues for chemical modification, allowing for the introduction of diverse pharmacophores to optimize potency, selectivity, and pharmacokinetic properties. A common strategy involves the conversion of the methyl ester to a primary amide and etherification of the hydroxyl group to introduce moieties that can interact with specific residues within the PARP active site.

Rationale for Targeting PARP

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death.[1] Inhibition of PARP, particularly PARP-1 and PARP-2, has emerged as a promising therapeutic strategy in oncology. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality, a state where the combination of two genetic defects results in cell death, while either defect alone is viable.[2]

Quantitative Data on Synthesized Inhibitors

The following table summarizes the inhibitory activity of representative benzamide-based PARP inhibitors, which can be conceptually derived from this compound. This data highlights the potential for developing highly potent inhibitors from this scaffold.

Compound IDTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
1 (Olaparib)PARP-11.9--
PARP-21.5
2 (Rucaparib)PARP-11.4--
PARP-21.4
3 (Niraparib)PARP-13.8--
PARP-22.1
4 (Talazoparib)PARP-10.57--
PARP-20.31
5 (Veliparib)PARP-14.7--
PARP-22.9
6 PARP-101,100OUL35100
7 PARP-103,200OUL35100

Note: IC50 values are dependent on assay conditions and may vary between studies. The data presented for compounds 1-5 are for clinically approved drugs that share the core benzamide feature derivable from the starting material.[3] Data for compounds 6 (4-(4-cyanophenoxy)benzamide) and 7 (3-(4-carbamoylphenoxy)benzamide) are from a study on selective PARP10 inhibitors.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent conversion into a key benzamide intermediate for the synthesis of PARP inhibitors.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from methyl 4-hydroxybenzoate, avoiding the use of highly toxic cyanides like cuprous cyanide.[5]

Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

  • To a solution of methyl 4-hydroxybenzoate (1 equivalent) in dichloromethane, add magnesium chloride (2 equivalents), triethylamine (5 equivalents), and paraformaldehyde (8 equivalents).

  • Heat the mixture at 60°C overnight.

  • Cool the reaction to room temperature and slowly add a dilute aqueous solution of hydrochloric acid.

  • Filter any insoluble material and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-formyl-4-hydroxybenzoate.

Step 2: Synthesis of this compound

  • Dissolve the methyl 3-formyl-4-hydroxybenzoate from the previous step in a mixture of acetonitrile and N,N-dimethylformamide.

  • Add hydroxylamine hydrochloride (1.1 equivalents) and acetyl chloride (1.1 equivalents).

  • Heat the mixture at 80°C for 2 hours.

  • Cool the reaction to room temperature and add ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Protocol 2: Synthesis of a 4-(Phenoxy)benzamide PARP Inhibitor Intermediate

This protocol outlines the conversion of this compound to a key intermediate for synthesizing phenoxybenzamide-based PARP inhibitors.

Step 1: O-Arylation of this compound

  • In a suitable solvent such as DMF, dissolve this compound (1 equivalent).

  • Add an appropriate aryl boronic acid (e.g., 4-cyanophenylboronic acid) (1.2 equivalents), a copper catalyst (e.g., Cu(OAc)2) (0.1 equivalents), and a base (e.g., pyridine) (2 equivalents).

  • Heat the reaction mixture at 100°C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diaryl ether by column chromatography.

Step 2: Hydrolysis of the Methyl Ester

  • Dissolve the product from Step 1 in a mixture of methanol and water.

  • Add an excess of a base such as lithium hydroxide or sodium hydroxide.

  • Stir the reaction at room temperature until the ester is completely hydrolyzed.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum.

Step 3: Amidation to form the Benzamide

  • Suspend the carboxylic acid from Step 2 in a suitable solvent like dichloromethane.

  • Add a coupling agent such as HATU or EDC (1.2 equivalents) and a base like triethylamine or DIPEA (2 equivalents).

  • Add ammonium chloride (1.5 equivalents) or a solution of ammonia in an organic solvent.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Protocol 3: PARP-1 Inhibition Assay (General Procedure)

This is a general protocol for determining the in vitro inhibitory activity of synthesized compounds against PARP-1.

  • Reagents and Materials:

    • Recombinant human PARP-1 enzyme

    • Histone H1 (as a substrate)

    • Biotinylated NAD+

    • Streptavidin-coated plates

    • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

    • Substrate for the reporter enzyme (e.g., TMB)

    • Assay buffer (e.g., Tris-HCl with MgCl2, DTT, and a surfactant)

    • Test compounds dissolved in DMSO

  • Assay Procedure:

    • Coat the streptavidin-coated plates with biotinylated histone H1.

    • Add the PARP-1 enzyme, activated DNA (e.g., nicked DNA), and varying concentrations of the test compound to the wells.

    • Initiate the PARylation reaction by adding biotinylated NAD+.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

    • Wash the plate to remove unbound reagents.

    • Add the anti-PAR antibody and incubate.

    • Wash the plate again and add the reporter enzyme substrate.

    • Measure the signal (e.g., absorbance at a specific wavelength) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Synthesis Workflow

Synthesis of a PARP Inhibitor Intermediate A Methyl 4-hydroxybenzoate B Methyl 3-formyl-4-hydroxybenzoate A->B Formylation C This compound B->C Cyanation D Methyl 3-cyano-4-(4-cyanophenoxy)benzoate C->D O-Arylation E 3-Cyano-4-(4-cyanophenoxy)benzoic acid D->E Hydrolysis F 4-(4-Cyanophenoxy)benzamide E->F Amidation

Caption: Synthetic pathway from Methyl 4-hydroxybenzoate to a key benzamide intermediate.

Logical Relationship of Synthesis

Logical Flow of Synthesis Start Starting Material This compound Step1 Functionalization of Hydroxyl Group (e.g., Etherification) Start->Step1 Introduces diversity for scaffold interaction Step2 Modification of Ester Group (e.g., Amidation) Start->Step2 Forms key pharmacophore (benzamide) Step1->Step2 Product Final Enzyme Inhibitor Step2->Product

Caption: Key synthetic transformations of this compound.

PARP-1 Signaling Pathway Inhibition

PARP-1 Inhibition in DNA Repair cluster_0 Cellular Response to DNA Damage DNA_damage DNA Single-Strand Break PARP1_activation PARP-1 Activation DNA_damage->PARP1_activation PARylation Poly(ADP-ribosyl)ation (PAR synthesis) PARP1_activation->PARylation Repair_recruitment Recruitment of DNA Repair Proteins PARylation->Repair_recruitment DNA_repair DNA Repair Repair_recruitment->DNA_repair Inhibitor PARP Inhibitor (e.g., Benzamide derivative) Inhibitor->Inhibition Inhibition->PARP1_activation

References

Application Notes and Protocols: Methyl 3-cyano-4-hydroxybenzoate as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-cyano-4-hydroxybenzoate is a versatile precursor in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing hydroxyl, cyano, and ester groups, allows for diverse chemical transformations, leading to the formation of privileged scaffolds in medicinal chemistry such as benzoxazoles, benzothiazoles, and benzimidazoles. These heterocyclic cores are present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] This document provides detailed protocols for the synthesis of key heterocyclic derivatives from this compound and presents a summary of their potential biological activities.

Synthetic Schemes

The general strategy for the synthesis of benzoxazole, benzothiazole, and benzimidazole derivatives from this compound involves a two-step process. The first step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. The resulting 3-cyano-4-hydroxybenzoic acid is then condensed with an appropriate ortho-disubstituted aromatic amine (o-aminophenol, o-aminothiophenol, or o-phenylenediamine) to yield the desired heterocyclic compound.

Step 1: Hydrolysis of this compound

hydrolysis precursor This compound intermediate 3-Cyano-4-hydroxybenzoic acid precursor->intermediate NaOH, H₂O/MeOH Reflux

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Step 2: Synthesis of Heterocyclic Derivatives

heterocycle_synthesis cluster_reactants Reactants cluster_products Products intermediate 3-Cyano-4-hydroxybenzoic acid benzoxazole 2-(2-Cyano-4-hydroxyphenyl)benzoxazole intermediate->benzoxazole Condensation benzothiazole 2-(2-Cyano-4-hydroxyphenyl)benzothiazole intermediate->benzothiazole Condensation benzimidazole 2-(2-Cyano-4-hydroxyphenyl)benzimidazole intermediate->benzimidazole Condensation aminophenol o-Aminophenol aminophenol->benzoxazole aminothiophenol o-Aminothiophenol aminothiophenol->benzothiazole phenylenediamine o-Phenylenediamine phenylenediamine->benzimidazole

Caption: Condensation reactions to form heterocyclic compounds.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyano-4-hydroxybenzoic acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH paper

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.1 mol) in a mixture of methanol (100 mL) and a 10% aqueous solution of sodium hydroxide (50 mL).

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 100 mL of deionized water.

  • Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid while stirring in an ice bath.

  • A precipitate of 3-cyano-4-hydroxybenzoic acid will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (3 x 50 mL).

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

  • Characterize the product by NMR, IR, and Mass Spectrometry.

Protocol 2: General Procedure for the Synthesis of Benzoxazole, Benzothiazole, and Benzimidazole Derivatives

Materials:

  • 3-Cyano-4-hydroxybenzoic acid

  • o-Aminophenol, o-Aminothiophenol, or o-Phenylenediamine

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% P₂O₅ in CH₃SO₃H)

  • Round-bottom flask

  • Heating mantle or oil bath

  • Mechanical stirrer

  • Thermometer

  • Beakers, graduated cylinders

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Büchner funnel and filter paper

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-cyano-4-hydroxybenzoic acid (0.05 mol) and the corresponding ortho-disubstituted amine (o-aminophenol, o-aminothiophenol, or o-phenylenediamine) (0.05 mol).

  • Add polyphosphoric acid (50 g) or Eaton's reagent (50 mL) to the flask.

  • Heat the reaction mixture with stirring to 140-160 °C for 4-8 hours. The optimal temperature and time may vary depending on the reactants.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to about 80 °C and pour it carefully into a beaker containing ice-water (500 mL) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • A solid precipitate of the crude product will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure heterocyclic compound.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product by NMR, IR, and Mass Spectrometry.

Data Presentation: Biological Activity of Derived Heterocyclic Scaffolds

The following tables summarize the in vitro biological activities of various benzoxazole, benzothiazole, and benzimidazole derivatives, demonstrating the therapeutic potential of these scaffolds. The data is presented as IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Anticancer Activity of Benzoxazole Derivatives (IC₅₀ in µM)

Compound ClassCell LineIC₅₀ (µM)Reference
Benzoxazole DerivativesMDA-MB-231 (Breast Cancer)5.63 - 19.21[17]
Benzoxazole DerivativesMCF-7 (Breast Cancer)3.79 - 18.46[17]
Benzoxazole DerivativesHepG2 (Liver Cancer)10.50 - 74.30[18]
Benzoxazole Clubbed 2-PyrrolidinonesMAGL (Monoacylglycerol Lipase)0.0076 - 0.0084[19]

Table 2: Anticancer and Antiproliferative Activity of Benzothiazole Derivatives (IC₅₀ in µM)

Compound ClassCell Line/TargetIC₅₀ (µM)Reference
Benzothiazole DerivativesAsPC-1 (Pancreatic Cancer)7.66 - 14.80[20][21]
Benzothiazole DerivativesBxPC-3 (Pancreatic Cancer)3.99 - 18.85[20][21]
Benzothiazole DerivativesCapan-2 (Pancreatic Cancer)8.97 - 33.76[20][21]
6-Amino-2-phenylbenzothiazolesHEP-2 (Larynx Carcinoma)0.009 - 4[22]
6-Amino-2-phenylbenzothiazolesMCF-7 (Breast Cancer)0.009 - 4[22]

Table 3: Anticancer and Enzyme Inhibitory Activity of Benzimidazole Derivatives (IC₅₀ in µM)

Compound ClassCell Line/TargetIC₅₀ (µM)Reference
Benzimidazole-Chalcone DerivativesA549 (Lung Cancer)9.73 - 19.53[23]
Benzimidazole-Chalcone DerivativesMCF-7 (Breast Cancer)8.91 - 12.12[23]
Benzimidazole-Chalcone DerivativesHEP-G2 (Liver Cancer)10.16 - 10.93[23]
Benzimidazole-Chalcone DerivativesOVCAR-3 (Ovarian Cancer)10.34 - 36.48[23]
Benzimidazole DerivativesSH-SY5Y (Neuroblastoma)89.23 - 311.43[24]
Metal Complexes of BenzimidazolesA549 (Lung Cancer)5.8 - 23.9[25]
Metal Complexes of BenzimidazolesMDA-MB-231 (Breast Cancer)11.2 - 23.4[25]
2-Aryl Benzimidazole Derivativesα-amylaseVaries[26]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of heterocyclic compounds from this compound.

experimental_workflow start Start: this compound hydrolysis Step 1: Hydrolysis (NaOH, H₂O/MeOH) start->hydrolysis intermediate Intermediate: 3-Cyano-4-hydroxybenzoic acid hydrolysis->intermediate condensation Step 2: Condensation/Cyclization (with o-disubstituted amine in PPA) intermediate->condensation product Final Product: Benzoxazole, Benzothiazole, or Benzimidazole derivative condensation->product purification Purification (Recrystallization) product->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Synthetic workflow from precursor to final products.

Representative Signaling Pathway: PARP-2 Inhibition in Cancer Therapy

Benzoxazole derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase 2 (PARP-2), an enzyme involved in DNA repair.[17] Inhibition of PARP enzymes is a promising strategy in cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

parp_inhibition_pathway cluster_dna_damage DNA Damage Response cluster_repair DNA Repair cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome dna_damage DNA Single-Strand Break parp2 PARP-2 Activation dna_damage->parp2 ber Base Excision Repair (BER) parp2->ber recruits repair proteins replication_fork_collapse Replication Fork Collapse parp2->replication_fork_collapse stalled replication fork benzoxazole_inhibitor Benzoxazole Derivative (PARP-2 Inhibitor) benzoxazole_inhibitor->parp2 Inhibits dsbs Double-Strand Breaks (DSBs) replication_fork_collapse->dsbs apoptosis Apoptosis / Cell Death (in BRCA-deficient cells) dsbs->apoptosis

Caption: PARP-2 inhibition by benzoxazoles leading to cancer cell death.

References

Application Notes and Protocols for the Synthesis of Methyl 3-cyano-4-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of Methyl 3-cyano-4-hydroxybenzoate, a valuable intermediate in the preparation of various biologically active compounds. The described method avoids the use of highly toxic cyanides, making it a safer and more environmentally friendly approach suitable for industrial applications.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactantReagentsSolventTemperatureTimeProductYield
1. Formylation Methyl 4-hydroxybenzoateMagnesium chloride, Triethylamine, ParaformaldehydeDichloromethane60°C (oil bath)OvernightMethyl 3-formyl-4-hydroxybenzoateNot specified
2. Cyanation Methyl 3-formyl-4-hydroxybenzoateHydroxylamine hydrochloride, Acetyl chlorideAcetonitrile/DMF80°C2 hoursThis compoundNot specified

Experimental Protocols

The synthesis of this compound is achieved through a two-step process, starting from the commercially available Methyl 4-hydroxybenzoate.[1] This method circumvents the use of hazardous reagents like cuprous cyanide.[2][1]

Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

This initial step involves the formylation of Methyl 4-hydroxybenzoate.[2][1]

Materials:

  • Methyl 4-hydroxybenzoate

  • Magnesium chloride (MgCl₂)

  • Triethylamine (Et₃N)

  • Paraformaldehyde

  • Dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • 50L reaction kettle

  • Oil bath

Procedure:

  • To a 50L reaction kettle, add Methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).[2][1]

  • Heat the mixture in an oil bath at 60°C (internal temperature of 44°C) and stir overnight.[2][1]

  • After cooling to room temperature, slowly add an aqueous solution of 5L of diluted concentrated hydrochloric acid.

  • Filter any insoluble material.

  • Extract the aqueous layer four times with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude Methyl 3-formyl-4-hydroxybenzoate, which can be used directly in the next step.[2][1]

Step 2: Synthesis of this compound

The second step converts the formyl group of the intermediate compound into a cyano group.[2][1]

Materials:

  • Crude Methyl 3-formyl-4-hydroxybenzoate from Step 1

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Acetonitrile

  • N,N-Dimethylformamide (DMF)

  • Acetyl chloride (CH₃COCl)

  • Ethyl acetate (EA)

  • Water

  • Sodium sulfate (Na₂SO₄)

  • 50L reaction kettle

Procedure:

  • To a 50L reaction kettle, add the crude Methyl 3-formyl-4-hydroxybenzoate from the previous step, hydroxylamine hydrochloride (1.14 kg), acetonitrile (10 L), and N,N-dimethylformamide (2.5 L).[1]

  • Add acetyl chloride (1.17 L) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 2 hours.[1]

  • After cooling to room temperature, add 10 L of ethyl acetate.

  • Wash the organic layer twice with 5 L of water.

  • Extract the aqueous layer once with ethyl acetate.

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure. A large amount of solid will precipitate.

  • Filter the solid and wash twice with ethyl acetate to obtain the crude pink product of this compound.[1]

Visualizations

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Cyanation start Methyl 4-hydroxybenzoate reagents1 MgCl2, Triethylamine, Paraformaldehyde reaction1 Formylation Reaction (DCM, 60°C, Overnight) start->reaction1 reagents1->reaction1 workup1 Acidic Workup & Extraction reaction1->workup1 intermediate Methyl 3-formyl-4-hydroxybenzoate workup1->intermediate reagents2 Hydroxylamine HCl, Acetyl Chloride reaction2 Cyanation Reaction (Acetonitrile/DMF, 80°C, 2h) intermediate->reaction2 intermediate->reaction2 reagents2->reaction2 workup2 Extraction & Purification reaction2->workup2 product This compound workup2->product

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis Strategy

Synthesis_Strategy starting_material Starting Material: Methyl 4-hydroxybenzoate key_intermediate Key Intermediate: Methyl 3-formyl-4-hydroxybenzoate starting_material->key_intermediate Formylation target_molecule Target Molecule: This compound key_intermediate->target_molecule Conversion of formyl to cyano strategy Core Synthetic Strategy strategy->starting_material advantage Key Advantage: Avoids Toxic Cyanide Reagents strategy->advantage

Caption: Overview of the synthesis strategy and its key advantage.

References

Application Note: A Scalable and Safer Synthesis of Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable two-step synthesis protocol for Methyl 3-cyano-4-hydroxybenzoate, a key intermediate in the pharmaceutical industry. The described method avoids the use of highly toxic cyanides, such as cuprous cyanide, making it more suitable for industrial-scale production.[1][2][3] The synthesis commences with the formylation of methyl 4-hydroxybenzoate, followed by the conversion of the resulting aldehyde to the desired nitrile. This process offers high efficiency and utilizes readily available, cost-effective starting materials.[1][2][3]

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients. Traditional synthetic routes often involve the use of hazardous reagents like cuprous cyanide, posing significant safety and environmental challenges for large-scale manufacturing.[1][4] To address these limitations, a safer and more environmentally benign synthetic pathway has been developed. This method proceeds through a formylated intermediate, which is then converted to the final cyanated product. This application note provides a detailed protocol for this improved, scalable synthesis.

Overall Reaction Scheme

Methyl_4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl_3-formyl-4-hydroxybenzoate Methyl 3-formyl-4-hydroxybenzoate Methyl_4-hydroxybenzoate->Methyl_3-formyl-4-hydroxybenzoate Step 1: Formylation Methyl_3-cyano-4-hydroxybenzoate This compound Methyl_3-formyl-4-hydroxybenzoate->Methyl_3-cyano-4-hydroxybenzoate Step 2: Cyanation

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

This procedure details the formylation of methyl 4-hydroxybenzoate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 4-hydroxybenzoate152.152.5 kg16.4 mol
Magnesium chloride95.213.2 kg32.8 mol
Triethylamine101.199.3 L82 mol
Paraformaldehyde30.033.9 kg131.2 mol
Dichloromethane (DCM)84.9318 L-
Concentrated Hydrochloric Acid36.465 L-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 50 L reaction vessel, add methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).[1][2]

  • Heat the mixture in an oil bath to 60 °C, resulting in an internal temperature of approximately 44 °C.[1][2]

  • Maintain stirring at this temperature overnight.[1][2]

  • Cool the reaction mixture to room temperature.

  • Slowly add an aqueous solution of diluted concentrated hydrochloric acid (5 L).[1][2]

  • Filter any insoluble material.

  • Perform liquid-liquid extraction on the filtrate with dichloromethane (4 times).[1][2]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[1][2]

  • Filter and concentrate the solution by rotary evaporation to yield crude methyl 3-formyl-4-hydroxybenzoate, which can be used directly in the next step without further purification.[1][2]

Step 2: Synthesis of this compound

This procedure outlines the conversion of the formyl intermediate to the final nitrile product.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 3-formyl-4-hydroxybenzoate180.16From Step 1~16.4 mol
Hydroxylamine hydrochloride69.491.14 kg16.4 mol
Acetonitrile41.0510 L-
N,N-Dimethylformamide (DMF)73.092.5 L-
Acetyl chloride78.501.17 L-
Ethyl acetate (EA)88.11As needed-
Water18.02As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 50 L reaction vessel, add the crude methyl 3-formyl-4-hydroxybenzoate from the previous step.

  • Add hydroxylamine hydrochloride (1.14 kg) and a solvent mixture of acetonitrile (10 L) and N,N-dimethylformamide (2.5 L).[2]

  • Add acetyl chloride (1.17 L) to the mixture.[2]

  • Heat the reaction mixture to 80 °C and stir for 2 hours.[2]

  • Cool the mixture to room temperature.

  • Add ethyl acetate (10 L) and wash with water (2 x 5 L).[2]

  • Back-extract the aqueous layer with ethyl acetate.

  • Combine all organic layers and dry over anhydrous sodium sulfate.[2]

  • Filter and concentrate the solution until a significant amount of solid precipitates.[1]

  • Isolate the crude product by suction filtration and wash the filter cake with ethyl acetate.[1]

  • Further wash the solid with dichloromethane (mixed with a small amount of ethyl acetate) to yield the pure pink solid product.[2]

Results

The two-step synthesis provides a good overall yield of the final product.

ProductAmountTwo-Step Yield
This compound1215 g42%

Synthesis Workflow Diagram

cluster_step1 Step 1: Formylation cluster_step2 Step 2: Cyanation Start Start: Charge Reactor with Methyl 4-hydroxybenzoate, MgCl2, TEA, Paraformaldehyde, DCM Heat Heat to 60°C (internal 44°C) and stir overnight Start->Heat Cool Cool to Room Temperature Heat->Cool Quench Acidic Workup with HCl(aq) Cool->Quench Filter1 Filter Insoluble Material Quench->Filter1 Extract Extract with DCM Filter1->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate1 Concentrate to obtain Crude Methyl 3-formyl-4-hydroxybenzoate Dry->Concentrate1 Charge2 Charge Reactor with Crude Intermediate, Hydroxylamine HCl, ACN, DMF Concentrate1->Charge2 Proceed to next step AddAcCl Add Acetyl Chloride Charge2->AddAcCl Heat2 Heat to 80°C for 2 hours AddAcCl->Heat2 Cool2 Cool to Room Temperature Heat2->Cool2 Workup2 Workup with Ethyl Acetate and Water Cool2->Workup2 Extract2 Back-extract Aqueous Layer Workup2->Extract2 Dry2 Dry Combined Organic Layers (Na2SO4) Extract2->Dry2 Concentrate2 Concentrate and Precipitate Dry2->Concentrate2 Filter2 Filter and Wash Solid Concentrate2->Filter2 Final_Product Obtain Pure Methyl 3-cyano-4-hydroxybenzoate Filter2->Final_Product

Caption: Detailed workflow for the scale-up synthesis.

Conclusion

The presented application note provides a detailed, scalable, and safer protocol for the synthesis of this compound. By avoiding highly toxic reagents and utilizing cost-effective materials, this method is well-suited for industrial applications, particularly in the pharmaceutical sector. The provided quantitative data and detailed workflow diagrams serve as a valuable resource for researchers, scientists, and professionals in drug development.

References

Application Note: Comprehensive Analytical Characterization of Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of Methyl 3-cyano-4-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined herein describe the application of chromatographic, spectroscopic, and thermal analysis techniques for the qualitative and quantitative assessment of this molecule. This includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Vis Spectrophotometry, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Introduction

This compound (CAS No: 156001-68-2; Molecular Formula: C₉H₇NO₃; Molecular Weight: 177.16 g/mol ) is a substituted aromatic compound of significant interest in medicinal chemistry and drug development.[1] Its purity and structural integrity are paramount for the successful synthesis of downstream products. Therefore, robust analytical methods are essential for its characterization. This application note presents a suite of analytical protocols to ensure the quality and consistency of this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a primary technique for assessing the purity and quantifying the amount of this compound in a sample. A reversed-phase method is typically employed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterExpected Value
Retention Time (Rt)~ 5-7 min
Purity (by area %)> 98%
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may be present from the synthesis process.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

Data Presentation:

ParameterExpected Value
Retention Time (Rt)Compound-specific
Mass Spectrum (m/z)Molecular ion peak at m/z 177, with characteristic fragmentation patterns for the cyano and ester functional groups.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Techniques: ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC, HMBC) as needed.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Data Presentation:

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2d1HH-2 (aromatic)
~ 8.0dd1HH-6 (aromatic)
~ 7.1d1HH-5 (aromatic)
~ 6.5 (broad)s1H-OH
~ 3.9s3H-OCH₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 165C=O (ester)
~ 160C-4 (aromatic, C-OH)
~ 135C-6 (aromatic)
~ 133C-2 (aromatic)
~ 122C-1 (aromatic)
~ 117C-5 (aromatic)
~ 115C≡N (nitrile)
~ 103C-3 (aromatic, C-CN)
~ 53-OCH₃
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sampling Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Sample Preparation: For ATR, place a small amount of the solid sample directly on the crystal. For KBr, mix a small amount of sample with dry KBr and press into a pellet.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300-3500BroadO-H stretch (phenolic)
~ 2230Sharp, MediumC≡N stretch (nitrile)
~ 1720StrongC=O stretch (ester)
~ 1600, 1500MediumC=C stretch (aromatic ring)
~ 1250StrongC-O stretch (ester)
UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for quantitative analysis and to provide information about the electronic transitions within the molecule.

Experimental Protocol:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Methanol or Ethanol.

  • Wavelength Range: 200 - 400 nm.

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent to obtain an absorbance within the linear range of the instrument (typically < 1.0 AU).

Data Presentation:

ParameterExpected Value
λmax (in MeOH)~ 250-260 nm

Thermal Analysis

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is used to determine the melting point and to assess the thermal purity of the compound.

Experimental Protocol:

  • Instrumentation: A differential scanning calorimeter.

  • Sample Pan: Aluminum pan, sealed.

  • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • Heating Rate: 10°C/min.

  • Temperature Range: 25°C to 200°C.

  • Sample Weight: 2-5 mg.

Data Presentation:

ParameterExpected Value
Melting Point~ 167-169°C
Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Experimental Protocol:

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Pan: Platinum or ceramic pan.

  • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • Heating Rate: 10°C/min.

  • Temperature Range: 25°C to 500°C.

  • Sample Weight: 5-10 mg.

Data Presentation:

ParameterExpected Value
Onset of Decomposition> 200°C
Residue at 500°CMinimal, indicating complete decomposition.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Comprehensive Characterization cluster_structural cluster_purity cluster_physical cluster_reporting Data Analysis & Reporting Synthesis Synthesis of Methyl 3-cyano-4-hydroxybenzoate Purification Purification (e.g., Recrystallization) Synthesis->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Purity_Assessment Purity & Impurity Profile Purification->Purity_Assessment Physical_Properties Physical & Thermal Properties Purification->Physical_Properties NMR NMR (¹H, ¹³C) Structural_Elucidation->NMR FTIR FTIR Structural_Elucidation->FTIR MS Mass Spectrometry (GC-MS) Structural_Elucidation->MS HPLC HPLC Purity_Assessment->HPLC GCMS_impurity GC-MS Purity_Assessment->GCMS_impurity DSC DSC Physical_Properties->DSC TGA TGA Physical_Properties->TGA UV_Vis UV-Vis Physical_Properties->UV_Vis Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis GCMS_impurity->Data_Analysis DSC->Data_Analysis TGA->Data_Analysis UV_Vis->Data_Analysis Report Certificate of Analysis & Application Note Data_Analysis->Report HPLC_Method cluster_mobile_phase Mobile Phase Preparation cluster_hplc_system HPLC System cluster_sample Sample Preparation cluster_data Data Acquisition & Analysis SolventA Solvent A: Water + 0.1% Formic Acid Degassing Degassing SolventA->Degassing SolventB Solvent B: Acetonitrile SolventB->Degassing Pump HPLC Pump (Gradient Elution) Degassing->Pump Injector Autosampler Pump->Injector Column C18 Column (Thermostatted) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Sample This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Filter->Injector Integration Peak Integration (Retention Time, Area) Chromatogram->Integration Quantification Purity Calculation Integration->Quantification

References

HPLC analysis of Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 3-cyano-4-hydroxybenzoate is presented for researchers, scientists, and professionals in drug development. This document provides a detailed protocol for the quantification of this compound, a compound of interest in pharmaceutical research and chemical synthesis. While a specific validated method for this analyte is not widely published, the following protocol is a proposed method adapted from established analytical procedures for structurally similar compounds, such as methyl 4-hydroxybenzoate.

Introduction

This compound (C₉H₇NO₃, Mol. Wt. 177.16 g/mol ) is a substituted aromatic compound with potential applications in the synthesis of pharmaceutical intermediates and other specialty chemicals.[1][2] Accurate and precise quantification of this compound is crucial for quality control, stability studies, and reaction monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such aromatic compounds due to its sensitivity, specificity, and reproducibility.[3][4]

This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The methodology is based on the principles of chromatography for polar-substituted aromatic esters.[5]

Experimental Protocol

This section outlines the proposed experimental conditions for the .

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard (Purity >98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and deionized)

    • Phosphoric acid (or other suitable acid for pH adjustment)

Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions for the analysis.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 50:50, v/v), pH adjusted to 3.0 with phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time Approximately 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation procedure will depend on the matrix. For a solid sample, accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. For samples in a complex matrix, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be required. All samples should be filtered through a 0.45 µm syringe filter before injection.

Data Presentation

The following table presents hypothetical quantitative data for the proposed HPLC method for this compound. This data is illustrative and should be confirmed by experimental validation.

ParameterExpected Value
Retention Time (tR) ~ 4.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method Validation

It is essential to validate the proposed HPLC method to ensure its suitability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines and should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the .

HPLC_Workflow A Standard & Sample Preparation D Injection of Standards & Samples A->D B HPLC System Preparation (Mobile Phase, Column Equilibration) C Sequence Setup B->C C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (254 nm) E->F G Data Acquisition F->G H Data Analysis (Peak Integration, Calibration Curve) G->H I Quantification & Reporting H->I

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 3-cyano-4-hydroxybenzoate synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low yield in the formylation step (Route 2)

  • Question: We are experiencing low yields of Methyl 3-formyl-4-hydroxybenzoate when reacting Methyl 4-hydroxybenzoate with paraformaldehyde. What are the potential causes and solutions?

  • Answer: Low yields in the formylation step can be attributed to several factors:

    • Incomplete reaction: The reaction may not have gone to completion. Ensure that the reaction is stirred overnight at the specified temperature (around 60°C oil bath, with an internal temperature of approximately 44°C) to allow for sufficient reaction time.[1][2]

    • Reagent quality: The quality of reagents, particularly paraformaldehyde, is crucial. Use high-purity paraformaldehyde and ensure that other reagents like magnesium chloride and triethylamine are anhydrous.

    • Suboptimal temperature: The internal reaction temperature is critical. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high may lead to side product formation. Monitor the internal temperature closely.[2]

    • Inefficient work-up: During the work-up, ensure that the pH is acidic enough to quench the reaction and that the extraction with dichloromethane (DCM) is performed multiple times to maximize the recovery of the product.[1][2]

Issue 2: Formation of impurities during the cyanation of Methyl 3-formyl-4-hydroxybenzoate (Route 2)

  • Question: We are observing significant impurity peaks in our LC-MS analysis after converting Methyl 3-formyl-4-hydroxybenzoate to this compound. How can we minimize these impurities?

  • Answer: Impurity formation in this step often arises from side reactions or incomplete conversion.

    • Side reactions: The conversion of the formyl group to a nitrile can be sensitive. Ensure that the reaction with hydroxylamine hydrochloride is carried out under the recommended conditions, typically with heating at around 80°C for a couple of hours.[1][2]

    • Purification: The crude product is often a pink solid.[1] Thorough washing of the precipitated solid with ethyl acetate (EA) and dichloromethane (DCM) is essential to remove unreacted starting material and byproducts.[1] If impurities persist, recrystallization may be necessary.

    • Reagent stoichiometry: Carefully control the stoichiometry of hydroxylamine hydrochloride and the activating agent (e.g., acetyl chloride) to ensure efficient and clean conversion of the oxime intermediate to the nitrile.

Issue 3: Low yield in the traditional cyanation reaction with cuprous cyanide (Route 1)

  • Question: Our yield of this compound is low when using the iodinated intermediate and cuprous cyanide. What are the common pitfalls?

  • Answer: The Rosenmund-von Braun reaction (cyanation with CuCN) can be challenging.

    • Catalyst activity: The quality and activity of the cuprous cyanide are paramount. Ensure it is a fine powder and of high purity.

    • Solvent: The reaction is typically carried out in a polar aprotic solvent like DMF. Ensure the solvent is anhydrous, as water can interfere with the reaction.

    • Temperature: The reaction requires heating, often to over 100°C.[3] Precise temperature control is necessary to drive the reaction to completion without degrading the starting material or product.

    • Work-up: The work-up procedure involves removing copper salts, which can sometimes be challenging. Thorough extraction and washing are critical for isolating the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: There are two primary synthetic routes:

  • Traditional Route (via Iodination): This involves the iodination of Methyl 4-hydroxybenzoate, followed by a cyanation reaction using a cyanide salt, typically cuprous cyanide (CuCN).[3]

  • Modern Route (via Formylation): This newer method involves the formylation of Methyl 4-hydroxybenzoate to yield Methyl 3-formyl-4-hydroxybenzoate, which is then converted to the final product. This route avoids the use of highly toxic cyanides like CuCN.[1][2][4]

Q2: What are the advantages of the formylation route over the traditional cyanide route?

A2: The formylation route offers several significant advantages:

  • Safety: It avoids the use of highly toxic cuprous cyanide, making it more suitable for industrial-scale production.[1][2][4]

  • Efficiency: The conversion of a formyl group to a cyano group is an efficient and direct method suitable for large-scale synthesis.[1][2][4]

  • Cost-Effectiveness: The starting materials for the formylation route are generally inexpensive and readily available.[1][4][5]

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary depending on the chosen route and optimization of reaction conditions.

  • In one documented example of the traditional route , the cyanation step of Methyl 4-hydroxy-3-iodobenzoate is reported to proceed with a 100% yield.[3]

  • For the formylation route , a two-step yield of 42% has been reported in a patent example.[1] It is important to note that this is a non-optimized, exemplary yield.

Q4: What are the key purification steps for this compound?

A4: The purification typically involves:

  • Filtration and Washing: After the reaction, the crude product often precipitates as a solid. This solid is collected by filtration and washed with appropriate solvents like ethyl acetate and dichloromethane to remove soluble impurities.[1]

  • Extraction: A standard aqueous work-up followed by extraction with an organic solvent is common to separate the product from inorganic salts and other water-soluble impurities.[1][2][3]

  • Drying: The combined organic layers are dried over an anhydrous salt like sodium sulfate before solvent evaporation.[1][2][3]

  • Recrystallization/Chromatography: For higher purity, recrystallization or column chromatography may be employed.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureTraditional Route (via Iodination)Modern Route (via Formylation)
Starting Material Methyl 4-hydroxybenzoateMethyl 4-hydroxybenzoate
Key Intermediates Methyl 4-hydroxy-3-iodobenzoateMethyl 3-formyl-4-hydroxybenzoate
Cyanation Reagent Cuprous Cyanide (CuCN)Hydroxylamine Hydrochloride
Safety Concerns Use of highly toxic cyanideAvoids highly toxic cyanides
Reported Yield 100% for cyanation step[3]42% for two-step process[1]

Experimental Protocols

Protocol 1: Synthesis via Formylation and Cyanation (Modern Route) [1][2]

Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

  • To a 50 L reaction kettle, add Methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).

  • Heat the mixture in an oil bath at 60°C (internal temperature of 44°C) and stir overnight.

  • After cooling to room temperature, slowly add an aqueous solution of 5 L of diluted concentrated hydrochloric acid.

  • Filter any insoluble material.

  • Extract the aqueous layer four times with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 3-formyl-4-hydroxybenzoate, which can be used directly in the next step.

Step 2: Synthesis of this compound

  • To a 50 L reaction kettle, add the Methyl 3-formyl-4-hydroxybenzoate from the previous step, hydroxylamine hydrochloride (1.14 kg), acetonitrile (10 L), and N,N-dimethylformamide (2.5 L).

  • Add acetyl chloride (1.17 L) and heat the mixture to 80°C with stirring for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate (10 L) and wash twice with 5 L of water.

  • Back-extract the aqueous phase once with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate until a large amount of solid precipitates.

  • Filter the solid, wash twice with ethyl acetate, to obtain a pink crude product.

  • Wash the crude product twice with dichloromethane (with a small amount of ethyl acetate) to yield the final pink solid product.

Protocol 2: Synthesis via Iodination and Cyanation (Traditional Route) [3]

Step 1: Iodination

  • Dissolve Methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) in 200 mL of acetic acid with stirring and heat to 65°C.

  • (Further details on the iodinating agent and procedure were not fully specified in the source).

Step 2: Cyanation

  • Dissolve Methyl 4-hydroxy-3-iodobenzoate (28 g, 0.1 mol) in 100 mL of DMF.

  • Add CuCN (9.92 g, 0.11 mol) and NaCN (0.49 g, 0.01 mol).

  • Under a nitrogen atmosphere, heat the mixture to 105°C with stirring for 18 hours.

  • Cool to room temperature and filter to remove the precipitate. Wash the filter cake with ethyl acetate.

  • Combine the organic phases, dilute with 200 mL of water, and extract with ethyl acetate (2 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Vacuum dry to yield this compound.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Traditional (Iodination) cluster_1 Route 2: Modern (Formylation) MHB Methyl 4-hydroxybenzoate MHI Methyl 4-hydroxy-3-iodobenzoate MHB->MHI Iodination Product1 This compound MHI->Product1 CuCN, DMF, 105°C MHB2 Methyl 4-hydroxybenzoate MFH Methyl 3-formyl-4-hydroxybenzoate MHB2->MFH Paraformaldehyde, MgCl2, Et3N Product2 This compound MFH->Product2 NH2OH·HCl, AcCl, 80°C

Caption: Comparative synthetic pathways for this compound.

Troubleshooting_Workflow decision decision issue issue start Start Synthesis check_yield Check Yield and Purity start->check_yield is_low_yield Is Yield Low? check_yield->is_low_yield is_impure Are Impurities Present? is_low_yield->is_impure No check_reagents Verify Reagent Quality and Stoichiometry is_low_yield->check_reagents Yes success Successful Synthesis is_impure->success No check_side_reactions Investigate Potential Side Reactions is_impure->check_side_reactions Yes check_conditions Review Reaction Time and Temperature check_reagents->check_conditions optimize_workup Optimize Work-up and Extraction check_conditions->optimize_workup optimize_workup->check_yield improve_purification Enhance Purification: Washing/Recrystallization check_side_reactions->improve_purification improve_purification->check_yield

References

Optimization of reaction conditions for Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-cyano-4-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for this compound?

A1: The most prevalent and advantageous method is a two-step synthesis starting from methyl 4-hydroxybenzoate.[1][2] This process involves the ortho-formylation of the phenol to yield methyl 3-formyl-4-hydroxybenzoate, followed by the conversion of the formyl group to a nitrile. This route is often preferred because it avoids the use of highly toxic cyanides, such as cuprous cyanide, making it more suitable for industrial applications.[1][2]

Q2: What are the main challenges in the formylation step?

A2: The primary challenges during the ortho-formylation of methyl 4-hydroxybenzoate include achieving high regioselectivity (avoiding para-formylation), preventing di-formylation (formylation at both ortho positions), and minimizing the formation of polymeric resinous by-products.[3] Careful control of reaction conditions such as stoichiometry, temperature, and reaction time is crucial.[3]

Q3: I am observing a low yield in the cyanation step. What are the possible reasons?

A3: A low yield in the conversion of methyl 3-formyl-4-hydroxybenzoate to the nitrile can be due to several factors. Incomplete conversion of the aldehyde to the intermediate oxime is a common issue. Additionally, the choice and amount of the dehydrating agent are critical for the subsequent conversion of the oxime to the nitrile. Inefficient dehydration can lead to a lower yield of the final product. The reaction temperature also plays a significant role; it needs to be high enough to drive the dehydration but not so high as to cause decomposition of the starting material or product.

Q4: What are some common impurities I should look for, and how can I remove them?

A4: Common impurities can include unreacted starting materials (methyl 4-hydroxybenzoate or methyl 3-formyl-4-hydroxybenzoate), di-formylated by-products from the first step, and the intermediate aldoxime from the second step. Purification is typically achieved through recrystallization. The choice of solvent for recrystallization is critical and may require some experimentation. A mixture of solvents, such as ethyl acetate and hexane, is often effective. Column chromatography can also be employed for more challenging separations.

Q5: Are there alternative, "greener" methods for the cyanation step?

A5: Yes, research is ongoing to develop more environmentally friendly methods for converting aldehydes to nitriles. Some approaches utilize less hazardous reagents and milder reaction conditions. For instance, methods using 'activated DMSO' or other catalytic systems are being explored to avoid harsh dehydrating agents. While these may not be standard procedures yet for this specific substrate, they represent a promising area for process optimization.

Experimental Protocols & Optimization

The synthesis of this compound is typically performed in two key steps:

  • Ortho-formylation of Methyl 4-hydroxybenzoate

  • Conversion of Methyl 3-formyl-4-hydroxybenzoate to this compound

Below are detailed protocols for each step, along with tables summarizing key reaction parameters for optimization.

Step 1: Ortho-formylation of Methyl 4-hydroxybenzoate

This step introduces a formyl group at the position ortho to the hydroxyl group on the benzene ring. A common and effective method utilizes magnesium chloride and triethylamine to direct the formylation.

Experimental Workflow: Ortho-formylation

cluster_0 Reaction Setup cluster_1 Work-up & Purification Start Methyl 4-hydroxybenzoate Reagents MgCl2, Triethylamine, Paraformaldehyde, Acetonitrile Start->Reagents Add Reaction Reflux Reagents->Reaction Heat Quench Add 5% HCl Reaction->Quench Cool & Extraction Extract with Ether Quench->Extraction Drying Dry over MgSO4 Extraction->Drying Purification Flash Chromatography Drying->Purification Product_1 Methyl 3-formyl-4-hydroxybenzoate Purification->Product_1

Caption: Workflow for the ortho-formylation of methyl 4-hydroxybenzoate.

Detailed Protocol:

  • To a mixture of methyl 4-hydroxybenzoate (1 equivalent), anhydrous magnesium chloride (1.5 equivalents), and dry triethylamine (3.75 equivalents) in acetonitrile, add dry paraformaldehyde (6.75 equivalents).[4]

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]

  • After completion, cool the mixture to room temperature and add 5% aqueous HCl to quench the reaction.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain pure methyl 3-formyl-4-hydroxybenzoate.[4]

Optimization of Reaction Conditions for Formylation:

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent AcetonitrileTetrahydrofuran (THF)Dichloromethane (DCM)Acetonitrile and THF generally give good yields and reaction rates. DCM may lead to longer reaction times.[4]
Base TriethylamineDiisopropylethylaminePyridineTriethylamine is commonly used and effective. Other non-nucleophilic bases can be explored.
Temperature Reflux60 °CRoom TemperatureRefluxing is typically required to drive the reaction to completion in a reasonable time.
Molar Ratio (Paraformaldehyde:Substrate) 3:15:17:1A higher excess of paraformaldehyde can increase the reaction rate but may also lead to more by-products.
Step 2: Conversion of Aldehyde to Nitrile

This step transforms the formyl group of methyl 3-formyl-4-hydroxybenzoate into a cyano group. A common method involves the formation of an oxime intermediate followed by dehydration.

Experimental Workflow: Aldehyde to Nitrile Conversion

cluster_0 Oxime Formation & Dehydration cluster_1 Work-up & Purification Start Methyl 3-formyl-4-hydroxybenzoate Reagents_Oxime Hydroxylamine HCl, Acetonitrile/DMF Start->Reagents_Oxime Add Reagents_Dehydration Acetyl Chloride Reagents_Oxime->Reagents_Dehydration Add Reaction Heat at 80°C Reagents_Dehydration->Reaction Heat Workup Cool, Add Ethyl Acetate & Water Reaction->Workup Extraction Separate Layers Workup->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Recrystallization Drying->Purification Product_Final This compound Purification->Product_Final

Caption: Workflow for the conversion of the formyl intermediate to the final nitrile product.

Detailed Protocol:

  • Dissolve methyl 3-formyl-4-hydroxybenzoate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a mixture of acetonitrile and N,N-dimethylformamide (DMF).[1]

  • Add acetyl chloride (1.1 equivalents) to the mixture.[1]

  • Heat the reaction mixture at 80 °C for 2 hours.[1]

  • After cooling to room temperature, add ethyl acetate and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The crude product is often obtained as a solid which can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane).

Optimization of Reaction Conditions for Cyanation:

ParameterCondition 1Condition 2Condition 3Expected Outcome
Dehydrating Agent Acetyl ChlorideAcetic AnhydrideThionyl ChlorideAll are effective, but acetyl chloride is commonly cited for this transformation. Acetic anhydride is also a good option. Thionyl chloride is more reactive and may require milder conditions.
Solvent System Acetonitrile/DMFPyridineTolueneA polar aprotic solvent mixture like Acetonitrile/DMF is effective. Pyridine can act as both solvent and base.
Temperature 80 °C100 °C60 °C80 °C is a good starting point. Higher temperatures may speed up the reaction but could lead to decomposition.
Molar Ratio (Dehydrating Agent:Oxime) 1.1:11.5:12:1A slight excess of the dehydrating agent is usually sufficient. A large excess may lead to side reactions.

Troubleshooting Guide

Problem: Low yield in the formylation step.

Possible CauseSuggested Solution
Incomplete reaction - Ensure all reagents are anhydrous, especially MgCl2 and paraformaldehyde. - Increase the reaction time and monitor by TLC. - Consider a higher reflux temperature if using a lower boiling point solvent.
Formation of di-formylated product - Reduce the molar ratio of paraformaldehyde to the substrate.[3] - Monitor the reaction closely and stop it once the desired mono-formylated product is maximized.[3]
Formation of polymeric resin - Avoid excessively high temperatures and prolonged reaction times.[3] - Ensure efficient stirring to prevent localized overheating.
Poor regioselectivity - The MgCl2/triethylamine system strongly favors ortho-formylation for phenols. Ensure the correct reagents and stoichiometry are used.

Problem: Low yield in the cyanation step.

Possible CauseSuggested Solution
Incomplete formation of the oxime intermediate - Ensure a slight excess of hydroxylamine hydrochloride is used. - Allow sufficient time for the oxime formation before adding the dehydrating agent.
Inefficient dehydration of the oxime - Use a more potent dehydrating agent (e.g., thionyl chloride) but be cautious of harsher conditions. - Increase the reaction temperature moderately, monitoring for decomposition.
Side reactions - The intermediate oxime can sometimes undergo rearrangement or other side reactions. Ensure the reaction is performed under an inert atmosphere if sensitive to air.
Product degradation - Avoid excessively high temperatures or prolonged heating, which can lead to the decomposition of the nitrile product.

Problem: Difficulty in purifying the final product.

Possible CauseSuggested Solution
Presence of unreacted starting materials - Optimize the reaction conditions to drive the reaction to completion. - Use column chromatography with a suitable eluent system for separation.
Oily product that does not crystallize - Try different solvent systems for recrystallization (e.g., dichloromethane/hexane, ethyl acetate/petroleum ether). - Use a seed crystal to induce crystallization. - If all else fails, purify by column chromatography.
Colored impurities - The crude product is sometimes described as a pink solid.[2] - Washing the crude solid with a suitable solvent (e.g., dichloromethane) can help remove colored impurities. - A charcoal treatment during recrystallization can also be effective.

References

Troubleshooting side reactions in Methyl 3-cyano-4-hydroxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of Methyl 3-cyano-4-hydroxybenzoate. It is designed for researchers, scientists, and professionals in the field of drug development to help navigate common challenges encountered during this synthetic process.

Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Q1: My final product has a low yield. What are the potential causes and solutions?

A1: Low yields can stem from several factors throughout the synthesis. The primary causes include incomplete reactions, suboptimal reaction conditions, and loss of product during workup and purification.

  • Incomplete Formylation (Step 1): If synthesizing from Methyl 4-hydroxybenzoate, the initial formylation reaction may not have gone to completion.

    • Troubleshooting:

      • Ensure all reagents, especially paraformaldehyde and triethylamine, are fresh and anhydrous.

      • Verify the reaction temperature was maintained appropriately (e.g., internal temperature of 44°C when using an oil bath at 60°C).

      • Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).

  • Incomplete Cyanation (Step 2): The conversion of the formyl group to a nitrile is a critical step.

    • Troubleshooting:

      • Ensure the intermediate, Methyl 3-formyl-4-hydroxybenzoate, is sufficiently pure and dry before proceeding.

      • Verify the stoichiometry of hydroxylamine hydrochloride and the dehydrating agent (e.g., acetyl chloride).

      • Ensure the reaction temperature is maintained (e.g., 80°C) for the recommended duration.

  • Product Loss During Workup: The product can be lost during aqueous washes or extractions if the pH is not controlled, or if emulsions form.

    • Troubleshooting:

      • Carefully separate the organic and aqueous layers.

      • Perform back-extractions of the aqueous layers to recover any dissolved product.

      • Break up emulsions by adding brine (saturated NaCl solution).

Q2: The crude product is pink, red, or brown. What causes this discoloration and how can I remove it?

A2: Phenolic compounds are susceptible to oxidation, which can produce highly colored impurities, such as quinones. This process can be accelerated by air, light, and trace metal contaminants.[1]

  • Cause of Discoloration:

    • Oxidation: The phenolic hydroxyl group on the benzene ring is easily oxidized, especially at elevated temperatures or on exposure to air. This forms quinone-like structures that are often colored.

    • Trace Metal Contamination: Iron or copper impurities can catalyze the oxidation of phenols.[1]

  • Solutions:

    • Purification:

      • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/water) to isolate the pure, colorless product from the colored impurities.

      • Activated Carbon: Treat a solution of the crude product with a small amount of activated charcoal to adsorb colored impurities, followed by hot filtration.

      • Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography.

    • Prevention:

      • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

      • Avoid Metal Contamination: Use clean glassware and avoid metal spatulas where possible.

Q3: My product analysis (e.g., NMR, LC-MS) shows an impurity with a mass corresponding to the starting material plus 18 amu. What is this side product and how can I avoid it?

A3: This impurity is likely the corresponding amide, Methyl 3-carbamoyl-4-hydroxybenzoate, formed by the hydrolysis of the nitrile (cyano) group. This is a common side reaction for nitriles, especially in the presence of strong acids or bases at elevated temperatures.[2][3]

  • Side Reaction: The cyano group (-C≡N) can react with water to form an amide group (-C(=O)NH₂).

  • Prevention:

    • Control pH: Avoid strongly acidic or basic conditions during the reaction workup and purification, especially when heating.

    • Anhydrous Conditions: Ensure the reaction converting the formyl group to the nitrile is performed under anhydrous conditions to the extent possible, as water is a reactant in the hydrolysis side reaction.

    • Temperature Control: Avoid unnecessarily high temperatures during the reaction and purification steps.

  • Removal:

    • The amide is generally more polar than the nitrile. It can often be separated from the desired product by column chromatography or careful recrystallization.

Q4: I am using a Sandmeyer reaction to introduce the cyano group, and I am observing a significant amount of a high molecular weight byproduct. What could this be?

A4: When using the Sandmeyer reaction, which proceeds via a radical mechanism, a common side reaction is the coupling of two aryl radicals to form a biaryl byproduct.[2][4] This would result in a molecule with approximately double the mass of the desired product.

  • Prevention:

    • Control Temperature: Keep the diazotization and Sandmeyer reactions at low temperatures (typically 0-5 °C) to minimize side reactions.

    • Slow Addition: Add the diazonium salt solution slowly to the copper(I) cyanide solution to maintain a low concentration of the aryl radical intermediate.

  • Removal:

    • Biaryl byproducts are typically much less polar than the desired product and can be removed by recrystallization or column chromatography.

Data Summary

The following table summarizes typical reaction conditions for the synthesis of this compound starting from Methyl 4-hydroxybenzoate.

Step Parameter Condition Typical Yield Reference
1. Formylation Starting Material Methyl 4-hydroxybenzoate[3]
Reagents MgCl₂, Triethylamine, Paraformaldehyde[3]
Solvent Dichloromethane (DCM)[3]
Temperature 60°C (oil bath), 44°C (internal)~95% (crude)[3]
Time Overnight[3]
2. Cyanation Starting Material Methyl 3-formyl-4-hydroxybenzoate[3]
Reagents Hydroxylamine hydrochloride, Acetyl chloride
Solvent Acetonitrile/DMF
Temperature 80°C~90% (after purification)
Time 2 hours

Experimental Protocols

Protocol 1: Synthesis via Formylation and Cyanation

This two-step protocol is based on modern methods that avoid the use of highly toxic metal cyanides.[3][5]

Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 4-hydroxybenzoate (1.0 eq), magnesium chloride (2.0 eq), triethylamine (5.0 eq), and paraformaldehyde (8.0 eq).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Heat the mixture in an oil bath at 60°C (to achieve an internal temperature of approximately 44°C) and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly add a dilute aqueous solution of hydrochloric acid to quench the reaction and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-formyl-4-hydroxybenzoate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • To a round-bottom flask, add the crude Methyl 3-formyl-4-hydroxybenzoate from the previous step (1.0 eq) and hydroxylamine hydrochloride (1.1 eq).

  • Add a mixture of acetonitrile and N,N-dimethylformamide (DMF) as the solvent.

  • Add acetyl chloride (1.2 eq) to the mixture.

  • Heat the reaction to 80°C and stir for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and add ethyl acetate (EA).

  • Wash the organic phase with water (2x). Back-extract the aqueous layers with EA.

  • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure until a solid begins to precipitate.

  • Filter the solid product and wash with a small amount of cold ethyl acetate or dichloromethane to remove colored impurities.

  • Dry the resulting solid under vacuum to obtain this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from Methyl 4-hydroxybenzoate.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Cyanation start Methyl 4-hydroxybenzoate step1 Add MgCl2, TEA, Paraformaldehyde in DCM start->step1 step2 Heat Overnight (60°C) step1->step2 step3 Acidic Workup & Extraction step2->step3 intermediate Crude Methyl 3-formyl-4-hydroxybenzoate step3->intermediate step4 Add NH2OH·HCl, Acetyl Chloride in ACN/DMF intermediate->step4 step5 Heat (80°C, 2h) step4->step5 step6 Aqueous Workup & Extraction step5->step6 step7 Precipitation / Recrystallization step6->step7 final_product This compound step7->final_product

Caption: General workflow for the two-step synthesis.

Troubleshooting Flowchart

This flowchart provides a logical guide to diagnosing common issues during the synthesis.

G start Problem Observed low_yield Low Yield start->low_yield color_issue Product is Pink/Brown start->color_issue impurity_issue Impurity Detected by TLC/MS start->impurity_issue check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents Yes check_conditions Verify Reaction Time & Temperature low_yield->check_conditions Yes optimize_workup Optimize Extraction & Washing low_yield->optimize_workup Yes oxidation Probable Cause: Oxidation of Phenol color_issue->oxidation Yes hydrolysis Impurity: Amide (M+18)? impurity_issue->hydrolysis Yes incomplete Impurity: Starting Material? impurity_issue->incomplete No repurify Solution: Recrystallize or use Activated Carbon oxidation->repurify prevention Prevention: Use Inert Atmosphere oxidation->prevention hydrolysis_sol Avoid Strong Acid/Base & Heat hydrolysis->hydrolysis_sol incomplete_sol Increase Reaction Time / Temp incomplete->incomplete_sol

Caption: A flowchart for troubleshooting common synthesis issues.

Reaction and Side Reaction Pathways

This diagram illustrates the desired synthetic pathway and major potential side reactions.

G Reaction Pathways SM Methyl 4-hydroxybenzoate INT Methyl 3-formyl-4-hydroxybenzoate SM->INT Step 1 (Formylation) PROD This compound INT->PROD Step 2 (Cyanation) SIDE1 Methyl 3-carbamoyl-4-hydroxybenzoate (Amide Impurity) PROD->SIDE1 Side Reaction (Hydrolysis) SIDE2 Colored Quinone-like Impurities PROD->SIDE2 Side Reaction (Oxidation)

Caption: Main reaction pathway and potential side reactions.

References

Technical Support Center: Purification of Methyl 3-cyano-4-hydroxybenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the purification of Methyl 3-cyano-4-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this polar aromatic compound using silica gel column chromatography. Here, we move beyond simple protocols to explain the "why" behind the "how," providing a self-validating framework for your experimental success.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for planning and executing a successful purification.

Q1: What is the fundamental principle behind the column chromatography purification of this compound?

The purification operates on the principle of normal-phase adsorption chromatography.[1] The stationary phase, silica gel (SiO₂), is highly polar due to the presence of surface silanol (Si-OH) groups. The mobile phase, a less polar organic solvent mixture, flows through the column. This compound, a polar molecule due to its hydroxyl (-OH), cyano (-CN), and ester (-COOCH₃) functional groups, adsorbs to the silica surface.[2] Separation from less polar impurities occurs because they have weaker interactions with the silica and are eluted more quickly by the mobile phase. More polar impurities will be retained more strongly than the target compound.

Q2: How do I select the optimal mobile phase (eluent) for my separation?

The key is to use Thin-Layer Chromatography (TLC) for preliminary screening. The goal is to find a solvent system where this compound has a Retention Factor (Rf) of approximately 0.2-0.3.[3][4] This Rf value typically provides the best balance for separation on a column.

A common and effective starting point is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5][6]

  • If the Rf is too low (spot doesn't move far): The mobile phase is not polar enough. Increase the proportion of ethyl acetate.

  • If the Rf is too high (spot moves with the solvent front): The mobile phase is too polar. Increase the proportion of hexanes.

Q3: Should I use isocratic or gradient elution, and what's the difference?

The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: The composition of the mobile phase remains constant throughout the entire purification.[7][8] This method is simple and reliable for separating compounds with similar polarities.[8]

  • Gradient Elution: The polarity of the mobile phase is gradually increased during the separation by changing the ratio of the solvents (e.g., starting with 10% ethyl acetate in hexanes and slowly increasing to 30%).[7][9]

For purifying this compound, gradient elution is often superior . It provides sharper peaks for compounds that are strongly retained, reduces overall run time, and can improve the resolution between the target compound and closely eluting impurities.[9][10][11]

Q4: How much crude material can I load onto my column?

The loading capacity depends on the difficulty of the separation. A general rule of thumb is the weight ratio of silica gel to the crude sample.

  • Easy Separations (large ΔRf between spots): A ratio of 30:1 (e.g., 30g of silica for 1g of crude material) may be sufficient.[3]

  • Difficult Separations (small ΔRf): A ratio of 100:1 or even higher may be necessary to achieve good resolution.[3]

Overloading the column is a common cause of poor separation, leading to broad, overlapping bands.

Q5: What is the difference between wet and dry sample loading, and which should I use?

Both are valid methods for introducing your sample to the column.

  • Wet Loading: The crude sample is dissolved in the minimum amount of the initial mobile phase solvent and carefully pipetted onto the top of the silica bed.[3][12] This is a quick and common method.

  • Dry Loading: The crude sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or acetone), mixed with a small amount of silica gel, and the solvent is evaporated to yield a dry, free-flowing powder. This powder is then carefully added to the top of the column.[3][12]

Dry loading is highly recommended if your compound has poor solubility in the starting eluent or if you need to use a more polar solvent to dissolve it initially.[12] This prevents the strong solvent from disrupting the initial separation at the top of the column.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purification process.

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
TLC Analysis
Stationary PhaseSilica Gel 60 F₂₅₄ PlatesStandard polar stationary phase for visualizing UV-active compounds.
Mobile Phase (Start)70:30 Hexanes:Ethyl AcetateA good starting point for moderately polar compounds.
Target Rf Value0.2 - 0.3Optimal for column separation, providing good resolution.[3][4]
Column Chromatography
Stationary PhaseSilica Gel (230-400 mesh)Higher mesh size provides a larger surface area for better separation.[13]
Silica:Crude Ratio50:1 to 100:1 (w/w)Ensures adequate separation capacity for potentially difficult mixtures.[3]
Column PackingSlurry PackingMinimizes air bubbles and cracks, ensuring uniform flow.[13][14]
Elution MethodGradient ElutionImproves peak shape and resolution for a range of polarities.[9][10]
Initial Eluente.g., 90:10 Hexanes:Ethyl AcetateStarts with low polarity to elute non-polar impurities first.
Final Eluente.g., 60:40 Hexanes:Ethyl AcetateIncreases polarity to elute the target compound and more polar impurities.
Step 1: TLC for Mobile Phase Optimization
  • Dissolve a small amount of your crude this compound in a solvent like ethyl acetate.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber with a pre-determined solvent system (e.g., 70:30 Hexanes:Ethyl Acetate).

  • Visualize the plate under UV light (254 nm).

  • Adjust the solvent ratio until the main product spot has an Rf of ~0.2-0.3. Note the Rf values of major impurities.

Step 2: Column Preparation (Slurry Packing)
  • Plug the bottom of a glass column with a small piece of cotton or glass wool, then add a thin layer (~1 cm) of sand.[3][14]

  • In a separate beaker, mix the required amount of silica gel with your initial, least polar eluent (e.g., 90:10 Hexanes:EtOAc) to form a consistent slurry.

  • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and help the silica pack evenly.[13]

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed surface.[3]

  • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry. [6]

Step 3: Sample Loading (Dry Method Recommended)
  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., acetone).

  • Add silica gel (approx. 2-3 times the weight of your crude product) to this solution.

  • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder onto the top layer of sand in your packed column.

Step 4: Elution and Fraction Collection
  • Carefully add your initial, low-polarity eluent to the top of the column.

  • Apply gentle pressure (using a pump or air line) to start the flow.

  • Begin collecting the eluting solvent in numbered test tubes or flasks (fractions).

  • Gradually increase the polarity of the mobile phase according to your pre-determined gradient.

  • Monitor the separation by collecting small spots from each fraction onto a TLC plate and developing it.

Step 5: Product Isolation
  • Using the TLC analysis of your fractions, identify all fractions containing the pure product.

  • Combine the pure fractions into a single round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation TLC 1. TLC Optimization (Find Rf ≈ 0.25) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Solvent (Gradient Polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product G Start Poor Separation Observed Q1 Are peaks tailing? Start->Q1 Q2 Are bands overlapping? Q1->Q2 No A1 Add modifier (e.g., 1% AcOH) or Deactivate Silica Q1->A1 Yes Q3 Is product recovery low? Q2->Q3 No A2 Decrease sample load or Improve packing Q2->A2 Yes A3 Check silica stability or Use neutral alumina Q3->A3 Yes A4 Re-optimize eluent on TLC (increase ΔRf) Q3->A4 No

References

Technical Support Center: Recrystallization of Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of Methyl 3-cyano-4-hydroxybenzoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the recrystallization of this compound?

A1: A mixed solvent system of methanol and water is a recommended starting point for the recrystallization of this compound.[1][2] The compound's polarity, due to the hydroxyl, cyano, and ester functional groups, allows it to be soluble in polar organic solvents like methanol at elevated temperatures and less soluble at lower temperatures. Water acts as an anti-solvent, reducing the solubility upon cooling to promote crystal formation.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated. The melting point of this compound is 167-168°C. To address this, you can:

  • Add more of the primary solvent (methanol): This will decrease the saturation of the solution.

  • Ensure slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation.

  • Use a seed crystal: If available, adding a small crystal of pure this compound can provide a nucleation site for crystal growth.

Q3: I am getting a very low yield of crystals. What are the possible reasons?

A3: Low recovery can be due to several factors:

  • Using too much solvent: An excessive amount of solvent will keep more of your compound dissolved in the mother liquor, even at low temperatures.

  • Premature crystallization: If crystals form too early, for example during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete precipitation: Ensure the solution is cooled for a sufficient amount of time at a low enough temperature (e.g., in an ice bath) to maximize crystal formation.

  • Washing with a warm or inappropriate solvent: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals.

Q4: My final product is discolored. How can I improve its purity?

A4: Discoloration indicates the presence of impurities. To address this:

  • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

  • Perform a second recrystallization: A subsequent recrystallization can further enhance the purity of your product.

Q5: No crystals are forming, even after cooling the solution in an ice bath. What steps can I take?

A5: A lack of crystal formation is often due to supersaturation or using too much solvent. Try the following:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Introduce a seed crystal: Adding a tiny crystal of the pure compound can initiate crystallization.

  • Reduce the solvent volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Add an anti-solvent: If using a single solvent, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise until the solution becomes slightly turbid, then warm the solution until it is clear again and allow it to cool slowly. For this compound in methanol, water is a suitable anti-solvent.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the recrystallization of this compound.

Problem Possible Cause Recommended Solution(s)
Oiling Out 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Impurities are present.1. Add a small amount of hot primary solvent (e.g., methanol) to the mixture. 2. Reheat the solution to dissolve the oil and allow it to cool more slowly. 3. Consider purifying the crude material by another method (e.g., column chromatography) before recrystallization.
Low Crystal Yield 1. Too much solvent was used. 2. Incomplete precipitation. 3. Product lost during transfer or washing.1. Concentrate the mother liquor by carefully evaporating some of the solvent and cooling again. 2. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. 3. Use a minimal amount of ice-cold solvent for washing the crystals.
No Crystal Formation 1. Solution is supersaturated. 2. Not enough solute is present (solution is too dilute).1. Scratch the inside of the flask with a glass rod or add a seed crystal. 2. Evaporate some of the solvent to increase the concentration and then cool the solution again.
Crystals are Colored 1. Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution and perform a hot filtration. 2. Perform a second recrystallization.
Rapid Crystal Formation 1. Solution is too concentrated. 2. Cooling is too fast.1. Reheat the solution and add a small amount of additional hot solvent. 2. Allow the solution to cool to room temperature without disturbance before placing it in an ice bath.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using a methanol/water solvent system.

Materials:

  • Crude this compound

  • Methanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol and begin heating and stirring. Continue to add methanol in small portions until the solid is completely dissolved at or near the boiling point of the methanol.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot methanol through it. Quickly filter the hot solution into the pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Physical Properties and Recommended Solvents for Recrystallization of this compound

PropertyValueReference
Melting Point 167-168 °C[1][2]
Appearance Off-white to light brown solid[2]
Recommended Solvent System Methanol/Water[1][2]
Alternative Solvents (Qualitative) Good solubility in polar organic solvents (e.g., ethanol, acetone) at elevated temperatures. Low solubility in non-polar solvents.Based on the polarity of the molecule.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool oiling_out Does the product 'oil out'? cool->oiling_out crystals_form Do crystals form? low_yield Is the yield low? crystals_form->low_yield Yes scratch_seed Scratch flask or add seed crystal crystals_form->scratch_seed No oiling_out->crystals_form No add_solvent Add more hot solvent and re-cool slowly oiling_out->add_solvent Yes discolored Are the crystals discolored? low_yield->discolored No check_mother_liquor Concentrate mother liquor to recover more product low_yield->check_mother_liquor Yes end_good Collect pure crystals discolored->end_good No charcoal Use activated charcoal in next attempt discolored->charcoal Yes end_bad Re-evaluate purification strategy add_solvent->cool scratch_seed->crystals_form evaporate Evaporate some solvent and re-cool scratch_seed->evaporate Still no crystals evaporate->cool evaporate->end_bad Fails re_recrystallize Perform a second recrystallization re_recrystallize->end_good charcoal->re_recrystallize check_mother_liquor->discolored

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Impurity Identification in the NMR Analysis of Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methyl 3-cyano-4-hydroxybenzoate. This guide is designed for researchers, chemists, and quality control professionals who encounter unexpected signals in their Nuclear Magnetic Resonance (NMR) spectra. As a self-validating system, this document provides not only procedural steps but also the underlying chemical logic to empower you to confidently identify and resolve spectral impurities.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR peaks for pure this compound?

A1: A clean spectrum of your target compound is the ultimate reference. In a typical deuterated solvent like DMSO-d₆, you should expect to see a specific set of signals corresponding to the unique chemical environments of the protons and carbons in the molecule. The aromatic region will show a characteristic splitting pattern for the three protons on the benzene ring, while the methyl ester group will appear as a singlet in the upfield region. The phenolic hydroxyl proton is often broad and its chemical shift can be concentration and temperature-dependent.

Table 1: Expected NMR Chemical Shifts for this compound (C₉H₇NO₃) [1]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
-OCH₃~3.8 - 3.9 (s, 3H)~52 - 53Sharp singlet, integrates to 3 protons.
Ar-H (H-5)~7.1 - 7.2 (d)~116 - 117Doublet, ortho coupling to H-6.
Ar-H (H-2)~8.2 - 8.3 (d)~132 - 133Doublet, meta coupling to H-6.
Ar-H (H-6)~8.2 - 8.3 (dd)~135 - 136Doublet of doublets, ortho to H-5, meta to H-2.
Ar-OHVariable, often broad-May exchange with D₂O. Shift is solvent/conc. dependent.
Ar-C (C-4)-~162 - 163Carbon bearing the -OH group.
Ar-C (C-1)-~122 - 123Carbon bearing the ester group.
Ar-C (C-3)-~102 - 103Carbon bearing the -CN group.
-C≡N-~115 - 116Cyano carbon.
-C=O-~164 - 165Carbonyl carbon of the ester.

Note: Shifts are approximate and can vary based on solvent, concentration, and instrument frequency. It is crucial to use a consistent solvent for comparison.

Q2: I see unexpected peaks in my ¹H NMR spectrum. What are the most likely culprits?

A2: Unexpected signals almost always fall into one of three categories:

  • Residual Solvents: The most common source of impurities. These arise from the synthesis, workup, or the NMR solvent itself not being 100% deuterated.[2][3]

  • Unreacted Starting Materials: Depending on the synthetic route, you may have residual starting materials like Methyl 4-hydroxybenzoate.[4][5]

  • Reaction By-products: Side reactions or incomplete reactions can lead to related compounds, such as the hydrolyzed carboxylic acid form (3-cyano-4-hydroxybenzoic acid).[6]

The first step is always to check for common solvent peaks. If the unknown signals do not match, proceed to evaluate potential starting materials and by-products.

Troubleshooting Guide 1: Identification of Common Solvent & Reagent Impurities

Residual solvents from purification (e.g., ethyl acetate, hexane, dichloromethane) or common laboratory contaminants (e.g., acetone, grease) are frequent sources of extraneous NMR peaks.[7][8] Deuterated solvents are also never 100% isotopically pure, leading to a residual solvent signal (e.g., CHCl₃ in CDCl₃).[9][10]

Protocol for Solvent Identification
  • Acquire the Spectrum: Run a standard ¹H NMR spectrum.

  • Identify Main Peaks: Locate the characteristic peaks of this compound.

  • Analyze Anomalous Peaks: Carefully list the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and integration of all unknown signals.

  • Consult Reference Data: Compare the anomalous peaks against a standard table of NMR solvent impurities. Pay close attention to the solvent your sample was dissolved in, as chemical shifts are solvent-dependent.[11][12]

Table 2: ¹H and ¹³C NMR Data for Common Laboratory Solvents (Shifts are for CDCl₃ as the NMR solvent unless otherwise noted)

Solvent ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Acetone2.17s30.8, 206.7
Dichloromethane5.30s53.8
Diethyl Ether3.48 (q), 1.21 (t)q, t66.0, 15.1
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t171.1, 60.3, 21.1, 14.2
Hexane1.25, 0.88m31.5, 22.6, 14.1
Methanol3.49s49.0
Toluene7.27-7.17 (m), 2.36 (s)m, s137.9, 129.2, 128.3, 125.4, 21.4
Water (H₂O)~1.56 (in CDCl₃)s (often broad)-
Residual NMR Solvents
Chloroform-d (CDCl₃)7.26s77.16 (t)
DMSO-d₆2.50quintet39.52 (septet)
Methanol-d₄3.31quintet49.0 (septet)

Source: Adapted from values published by Gottlieb, Kotlyar, and Nudelman and other common sources.[2][10][12]

Visual Workflow for Initial Spectrum Triage

The following workflow illustrates the initial decision-making process when analyzing a new spectrum.

G start Acquire ¹H NMR Spectrum check_main Identify Peaks for This compound start->check_main extra_peaks Are there extra peaks? check_main->extra_peaks clean_spectrum Spectrum is Clean (Proceed with analysis) extra_peaks->clean_spectrum No analyze_extra Analyze Extra Peaks: - Chemical Shift - Multiplicity - Integration extra_peaks->analyze_extra Yes compare_solvent Compare with Solvent Table (Table 2) analyze_extra->compare_solvent match_found Impurity identified as solvent? compare_solvent->match_found solvent_impurity Impurity is Residual Solvent. (Consider re-purifying if necessary) match_found->solvent_impurity Yes next_step Proceed to Guide 2: Check Synthesis-Related Impurities match_found->next_step No

Caption: Initial workflow for NMR spectrum analysis.

Troubleshooting Guide 2: Identifying Synthesis-Related Impurities

If the impurities are not common solvents, they are likely related to the synthesis. The most common synthetic route to this compound starts from Methyl 4-hydroxybenzoate.[4][5] Therefore, unreacted starting material or side-products from this synthesis are the next logical candidates.

Potential Impurities from Synthesis:
  • Methyl 4-hydroxybenzoate (Starting Material): This compound is structurally similar but lacks the cyano group. Its simpler, more symmetric ¹H NMR spectrum is a key diagnostic.[13][14]

  • 3-Cyano-4-hydroxybenzoic Acid (Hydrolysis Product): The presence of moisture or acidic/basic conditions during workup can hydrolyze the methyl ester to a carboxylic acid. The most telling sign is the disappearance of the methyl singlet (~3.8 ppm) and the appearance of a very broad carboxylic acid proton signal (>10 ppm).[6]

  • Methyl 4-hydroxy-3-iodobenzoate (Intermediate): If the synthesis involves an iodination step followed by cyanation, this intermediate may be present if the cyanation reaction is incomplete.[4]

Table 3: ¹H NMR Data for Potential Synthesis-Related Impurities

Compound Key ¹H NMR Signals (ppm) Diagnostic Features
Methyl 4-hydroxybenzoate [13][15]~7.9 (d, 2H), ~6.9 (d, 2H), ~3.8 (s, 3H)Symmetric AA'BB' pattern in the aromatic region. Two doublets, each integrating to 2H.
3-Cyano-4-hydroxybenzoic Acid [6][16]~8.2 (d), ~8.1 (dd), ~7.1 (d), >10 (br s, 1H)Absence of the methyl ester singlet. Presence of a very broad -COOH proton.
Methyl 3-formyl-4-hydroxybenzoate [5]~10.3 (s, 1H), Aromatic protons, ~3.9 (s, 3H)Presence of a sharp aldehyde singlet downfield (~10.3 ppm).
Visual Workflow for Impurity Identification

This decision tree helps distinguish between different synthesis-related impurities based on key signals.

G start Unknown peaks are not solvents. check_methyl Is there a singlet at ~3.8-3.9 ppm? start->check_methyl no_methyl Impurity is likely 3-Cyano-4-hydroxybenzoic Acid (Hydrolysis Product) check_methyl->no_methyl No yes_methyl Ester group is present. check_methyl->yes_methyl Yes check_aromatic Examine aromatic region pattern. yes_methyl->check_aromatic pattern What is the pattern? check_aromatic->pattern pattern_aab Symmetric AA'BB' pattern (~7.9 ppm & ~6.9 ppm)? pattern->pattern_aab pattern_aldehyde Signal at ~10.3 ppm? pattern->pattern_aldehyde other Other complex pattern pattern->other is_sm Impurity is Starting Material: Methyl 4-hydroxybenzoate pattern_aab->is_sm is_intermediate Impurity is Intermediate: Methyl 3-formyl-4-hydroxybenzoate pattern_aldehyde->is_intermediate advanced Consider other intermediates or by-products. May require 2D NMR (HSQC, COSY) for full characterization. other->advanced

Caption: Decision tree for synthesis-related impurities.

Advanced Techniques for Complex Cases

When ¹H NMR alone is insufficient to identify an impurity, especially in cases of isomeric by-products or complex mixtures, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together spin systems within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing you to assign protons to their corresponding carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for connecting different fragments of a molecule and confirming the overall structure.

Should you encounter a persistent and unidentifiable impurity, acquiring these advanced spectra is the recommended next step.

References

Removal of unreacted starting materials from Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 3-cyano-4-hydroxybenzoate. Our aim is to help you effectively remove unreacted starting materials and other impurities to achieve high-purity product for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter in my crude this compound?

A1: Based on common synthetic routes, the most likely unreacted starting materials are Methyl 4-hydroxybenzoate and Methyl 3-formyl-4-hydroxybenzoate.[1][2][3] The presence of these will depend on the specific synthetic pathway utilized.

Q2: How can I qualitatively assess the purity of my crude product and monitor the purification process?

A2: Thin-Layer Chromatography (TLC) is an effective and rapid method for this purpose.[4][5] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will allow you to visualize the separation of the more polar starting materials from the desired product. The components can be visualized under UV light (254 nm).

Q3: What are the primary methods for purifying crude this compound?

A3: The two most effective and commonly used methods for purifying compounds of this nature are recrystallization and column chromatography. Recrystallization is excellent for removing small amounts of impurities from a solid sample, while column chromatography is highly effective at separating compounds with different polarities.

Q4: Is it possible to remove unreacted starting materials without using column chromatography?

A4: Yes, if the impurities are present in small quantities, a carefully optimized recrystallization may be sufficient to achieve the desired purity. For a related compound, methyl 3-cyanobenzoate, recrystallization from methanol has been shown to yield a product with a purity greater than 98%. Additionally, an initial acid-base extraction and wash may help to remove some acidic or basic impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Symptom Possible Cause Suggested Solution
Multiple spots on TLC of the crude product Incomplete reaction or presence of side products.Identify the spots corresponding to starting material(s) and product by running standards on the same TLC plate. Proceed with a suitable purification method, such as column chromatography for significant impurities or recrystallization for minor impurities.
Oily product obtained after solvent evaporation Presence of residual solvent or low-melting impurities.Dry the product under high vacuum. If it remains an oil, the presence of significant impurities is likely. In this case, column chromatography is recommended.
Poor recovery after recrystallization The chosen solvent was too good at dissolving the product at low temperatures, or too much solvent was used.Select a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Use a minimal amount of hot solvent to dissolve the crude product.
No crystal formation upon cooling after recrystallization The solution is not supersaturated; the concentration of the product is too low.Evaporate some of the solvent to increase the concentration of the product and attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Product co-elutes with impurities during column chromatography The chosen eluent system does not provide adequate separation.Optimize the eluent system using TLC by testing various solvent ratios (e.g., different gradients of hexane and ethyl acetate). A less polar solvent system may be required if the product and impurities are moving too quickly, or a more polar system if they are not moving from the baseline.

Quantitative Data Summary

Purification Method Key Parameter Expected Purity Notes
Recrystallization Purity after a single recrystallization>98%Highly dependent on the initial purity of the crude material and the chosen solvent system. For a similar compound, recrystallization from methanol proved effective.
Column Chromatography Purity of combined pure fractions>99%Dependent on proper column packing, loading, and eluent selection.
Combined Methods Purity after column chromatography followed by recrystallization≥99.5%This combination is often used to obtain highly pure, crystalline material suitable for demanding applications.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Methanol/Water System)

This protocol is a starting point and may require optimization based on the impurity profile of your crude product.

Materials:

  • Crude this compound

  • Methanol

  • Deionized Water

  • Erlenmeyer flask

  • Hotplate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the methanol solution is still warm, add deionized water dropwise until the solution becomes persistently turbid. If excessive precipitation occurs, add a small amount of hot methanol to redissolve the solid.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purification using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the least polar solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Diagram 1: Troubleshooting Logic for Purification

Purification_Troubleshooting start Crude Product Analysis (TLC) decision1 Significant Starting Material Present? start->decision1 decision2 Minor Impurities Only? decision1->decision2 No process1 Column Chromatography decision1->process1 Yes process2 Recrystallization decision2->process2 Yes process3 Acid-Base Wash (Optional) decision2->process3 Consider check_purity Purity Check (TLC/HPLC) process1->check_purity process2->check_purity process3->process2 end_product Pure this compound check_purity->end_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Cyanide-Free Synthesis of Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the cyanide-free synthesis of Methyl 3-cyano-4-hydroxybenzoate. The alternative pathway discussed here avoids the use of highly toxic cyanides by first formylating Methyl 4-hydroxybenzoate and then converting the resulting aldehyde to the desired nitrile.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the cyanide-free synthesis process.

Problem 1: Low or no yield of Methyl 3-formyl-4-hydroxybenzoate in the first step (Formylation).

Potential CauseSuggested Solution
Inactive Reagents Ensure that the paraformaldehyde is dry and of high purity. Triethylamine should be colorless; if it is yellow or brown, distill it before use. Anhydrous magnesium chloride is crucial; consider drying it in an oven before the reaction if it has been exposed to moisture.
Insufficient Reaction Time or Temperature The reaction is typically run overnight.[1] Ensure the internal reaction temperature reaches and is maintained at the recommended level (e.g., 44°C oil bath at 60°C).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Improper Stoichiometry Verify the molar ratios of the reactants. An excess of triethylamine and paraformaldehyde is often used.[1]
Presence of Water The reaction is sensitive to moisture. Use anhydrous solvents and dry glassware. The presence of water can lead to the formation of byproducts.
Formation of Byproducts Prolonged reaction times can lead to the formation of 2-methoxymethylphenol derivatives.[2] If TLC shows the consumption of starting material but the desired product is not the major spot, consider optimizing the reaction time.

Problem 2: Incomplete conversion of Methyl 3-formyl-4-hydroxybenzoate to this compound in the second step.

Potential CauseSuggested Solution
Inefficient Dehydration The conversion of the intermediate oxime to the nitrile requires an effective dehydrating agent. Acetyl chloride is commonly used for this step.[1] Ensure it is added carefully and at the correct temperature.
Suboptimal Reaction Temperature The reaction is typically heated (e.g., 80°C).[1] Ensure the temperature is maintained for the recommended duration (e.g., 2 hours).[1]
Solvent Issues A mixture of acetonitrile and DMF is often used as the solvent.[1] Ensure the solvents are of appropriate grade and are anhydrous.
Work-up Problems During the aqueous work-up, ensure proper phase separation. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) are recommended to maximize the recovery of the product.[1]

Problem 3: Product is impure, showing multiple spots on TLC.

Potential CauseSuggested Solution
Incomplete Reaction If starting material is still present, consider extending the reaction time or re-optimizing the reaction conditions.
Side Reactions In the formylation step, ortho- and para-isomers can sometimes form, although the described method favors ortho-formylation.[2] In the nitrile formation step, incomplete dehydration can leave the oxime intermediate.
Improper Purification Recrystallization or column chromatography may be necessary to purify the final product. For the final product, washing the crude solid with appropriate solvents can help remove impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of this cyanide-free synthesis method? A1: The main advantage is the avoidance of highly toxic cyanide reagents, such as cuprous cyanide, making the process safer and more suitable for industrial-scale production.[2][3][4]

Q2: What is the overall yield I can expect from this two-step synthesis? A2: A patent for this method reports a two-step yield of 42% for the pure, isolated product.[1] Yields can vary based on reaction scale and optimization of conditions.

Q3: Can I use other formylating agents for the first step? A3: While the described protocol uses paraformaldehyde with magnesium chloride and triethylamine, other formylation methods for phenols exist, such as the Duff reaction (using hexamine) or the Reimer-Tiemann reaction (using chloroform).[5] However, the regioselectivity and efficiency may differ. The presented method is reported to give exclusively ortho-formylation.[2]

Q4: Is the intermediate, Methyl 3-formyl-4-hydroxybenzoate, stable? A4: Yes, the intermediate is a stable solid that can be isolated and characterized before proceeding to the next step. Some protocols, however, proceed directly to the next step without purification of the intermediate.[1]

Q5: What are the key safety precautions for this synthesis? A5: While this method avoids cyanides, it still involves hazardous chemicals. Acetyl chloride is corrosive and reacts violently with water. Dichloromethane is a suspected carcinogen. Triethylamine is flammable and has a strong odor. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

ParameterTraditional Cyanide-Based MethodCyanide-Free Two-Step Method
Starting Material Methyl 4-hydroxy-3-iodobenzoateMethyl 4-hydroxybenzoate[1]
Key Reagents Cuprous Cyanide (CuCN)Paraformaldehyde, Hydroxylamine hydrochloride[1]
Toxicity Profile Highly toxic cyanide reagentsAvoids highly toxic cyanides[2][3][4]
Reported Yield Can be high, but not explicitly stated in compared documents.~42% (two-step yield)[1]
Key Steps Cyanation of an aryl halide1. Ortho-formylation of a phenol2. Conversion of formyl to nitrile

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate (Step 1)

  • To a 50 L reaction vessel, add Methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).[1]

  • Heat the mixture in an oil bath at 60°C (internal temperature should reach approximately 44°C) and stir overnight.[1]

  • After heating, cool the reaction mixture to room temperature.[1]

  • Slowly add 5 L of a diluted aqueous solution of concentrated hydrochloric acid.[1]

  • Filter off any insoluble material.[1]

  • Extract the aqueous layer four times with dichloromethane.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Methyl 3-formyl-4-hydroxybenzoate. The crude product can be used directly in the next step.[1]

Protocol 2: Synthesis of this compound (Step 2)

  • To a 50 L reaction vessel, add the crude Methyl 3-formyl-4-hydroxybenzoate from the previous step.[1]

  • Add hydroxylamine hydrochloride (1.14 kg) and a solvent mixture of acetonitrile (10 L) and N,N-dimethylformamide (2.5 L).[1]

  • Add acetyl chloride (1.17 L) to the mixture.[1]

  • Heat the reaction mixture to 80°C and stir for 2 hours.[1]

  • Cool the mixture to room temperature.[1]

  • Add ethyl acetate (10 L) and wash the organic layer twice with 5 L of water.[1]

  • Back-extract the aqueous layers with ethyl acetate.[1]

  • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure until a significant amount of solid precipitates.[1]

  • Filter the solid and wash with ethyl acetate to obtain the crude product.[1]

  • Further wash the solid with dichloromethane (with a small amount of ethyl acetate) to yield the pure pink solid product (1215 g, 42% two-step yield).[1]

Visualizations

SynthesisWorkflow Start Methyl 4-hydroxybenzoate Step1 Step 1: Formylation Start->Step1 Intermediate Methyl 3-formyl-4-hydroxybenzoate Step1->Intermediate MgCl2, Et3N, Paraformaldehyde, DCM, 60°C Step2 Step 2: Cyanation Intermediate->Step2 End This compound Step2->End NH2OH·HCl, Acetyl Chloride, ACN/DMF, 80°C

Caption: Cyanide-Free Synthesis Workflow for this compound.

TroubleshootingLogic Start Low Yield in Step 1 (Formylation) Cause1 Inactive Reagents? Start->Cause1 Cause2 Incorrect Time/Temp? Start->Cause2 Cause3 Moisture Present? Start->Cause3 Solution1 Check/Purify Reagents Cause1->Solution1 Solution2 Monitor with TLC, Adjust Conditions Cause2->Solution2 Solution3 Use Anhydrous Solvents/Glassware Cause3->Solution3

Caption: Troubleshooting Logic for the Formylation Step.

References

Alternative cyanating agents for Methyl 3-cyano-4-hydroxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-cyano-4-hydroxybenzoate, with a focus on alternative, safer cyanating agents. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns with traditional cyanating agents like CuCN, NaCN, or KCN?

A1: Traditional cyanide salts are highly toxic and can release hydrogen cyanide (HCN) gas, which is a potent respiratory poison, upon exposure to moisture or acids. Handling these reagents requires stringent safety protocols, including specialized ventilation and personal protective equipment.

Q2: What are the most common, safer alternative cyanating agents for aromatic cyanation?

A2: Several less toxic alternatives are now commonly used in organic synthesis. The most prominent include potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), zinc cyanide (Zn(CN)₂), and acetone cyanohydrin. These are often solids with lower acute toxicity and reduced risk of HCN gas release.[1] Additionally, non-metallic, organic-based cyanating agents are also gaining traction.

Q3: Why is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) considered a "non-toxic" cyanide source?

A3: In K₄[Fe(CN)₆], the cyanide ions are strongly bound within the iron coordination sphere, which prevents the ready release of free cyanide ions under normal conditions.[2] This makes it significantly safer to handle than simple alkali metal cyanides. In many palladium-catalyzed reactions, it has been demonstrated that no free cyanide is present in the reaction mixture or during workup.

Q4: Are there any cyanide-free methods to synthesize this compound?

A4: Yes, a notable alternative route involves the formylation of Methyl 4-hydroxybenzoate to produce Methyl 3-formyl-4-hydroxybenzoate, followed by the conversion of the formyl group into a cyano group.[3][4][5] This two-step process avoids the use of highly toxic cyanating agents altogether.[3][4][5]

Q5: My palladium-catalyzed cyanation reaction is not working. What are the most common reasons for failure?

A5: The most common causes for failure in palladium-catalyzed cyanations are catalyst deactivation (poisoning) by excess cyanide, poor solubility of the cyanating agent (especially K₄[Fe(CN)₆]), and the presence of water or other protic impurities when not using a biphasic system.[1][2] The choice of ligand, base, and solvent system is also critical for success.[1]

Troubleshooting Guide

Problem 1: Low or No Conversion to this compound
Possible Cause Suggested Solution
Catalyst Deactivation/Poisoning Reduce Cyanide Concentration: Use a cyanide source with a lower concentration of free cyanide, such as K₄[Fe(CN)₆]. • Control Stoichiometry: Avoid using a large excess of the cyanating agent. • Ligand Selection: Employ bulky, electron-rich phosphine ligands that can protect the palladium center. • Co-catalyst: In some cases, the addition of a co-catalyst like a zinc salt can be beneficial.[6]
Poor Solubility of Cyanating Agent Biphasic Solvent System: For K₄[Fe(CN)₆], use a mixture of an organic solvent (e.g., dioxane, MeCN) and water to improve solubility.[7] • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.[8] • Microwave Irradiation: Microwave heating can sometimes improve the solubility and reaction rate.[9]
Inactive Catalyst Pre-catalyst Activation: Ensure the palladium(0) active species is being generated. Some pre-catalysts may require an activation step. • Choice of Palladium Source: Pd₂(dba)₃ or a pre-formed Pd(0) complex may be more effective than Pd(OAc)₂ in some cases.
Sub-optimal Reaction Conditions Temperature: While milder conditions are desirable, some systems, particularly with less reactive aryl chlorides, may require heating (70-140 °C).[7][8] • Base Selection: The choice of base is crucial. Weaker bases like KOAc or Na₂CO₃ are often preferred over strong bases to prevent side reactions, especially with phenolic substrates.[1][7]
Problem 2: Formation of Significant Side Products
Possible Cause Suggested Solution
Hydrolysis of the Ester Group Anhydrous Conditions: If applicable to the chosen method, ensure all reagents and solvents are dry. • Mild Base: Use a non-nucleophilic, mild base to avoid saponification of the methyl ester.
Reaction at the Phenolic Hydroxyl Group Protection Strategy: Consider protecting the hydroxyl group as a silyl ether or another suitable protecting group before the cyanation step. • Careful Selection of Base: A non-coordinating base may minimize interaction with the hydroxyl group.
Benzoin Condensation (if using an aldehyde intermediate) Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 70°C instead of 100°C) can suppress this side reaction.[1]
Hydrodehalogenation (removal of halide without cyanation) Check for Protic Impurities: Ensure solvents and reagents are anhydrous. • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of cyanation and hydrodehalogenation.

Comparison of Alternative Cyanating Agents

Cyanating AgentFormulaFormKey AdvantagesTypical Catalyst SystemTypical Reaction Conditions
Potassium Hexacyanoferrate(II) K₄[Fe(CN)₆]SolidNon-toxic, air-stable, low cost, atom-economical.[10]Palladium, Nickel, CopperBiphasic solvents (e.g., dioxane/H₂O, MeCN/H₂O), 70-140 °C.[7][10]
Zinc Cyanide Zn(CN)₂SolidLess toxic than alkali cyanides, commercially available.Palladium, NickelAnhydrous organic solvents (e.g., DMF, DMAc), 80-120 °C.[10]
Acetone Cyanohydrin C₄H₇NOLiquidConvenient liquid source, decomposes in situ to HCN.Copper, PalladiumOrganic solvents (e.g., DMF), often with a base, ~110 °C.[10]
Formyl Group Conversion N/AN/AAvoids the use of any cyanide-containing reagents, high efficiency.[3][4][5]N/ATwo-step process: formylation followed by conversion to nitrile (e.g., with hydroxylamine hydrochloride and a dehydrating agent).[3][4][5]

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation using Potassium Hexacyanoferrate(II) (General Procedure)

This protocol is a general guideline and may require optimization for the specific substrate, Methyl 4-hydroxy-3-halobenzoate.

  • Reaction Setup: To a screw-cap reaction tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., 2 mol % Pd₂(dba)₃), a suitable phosphine ligand (e.g., 4 mol % Xantphos), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equivalents), and the aryl halide (1 mmol).

  • Inert Atmosphere: Seal the tube with a Teflon-lined screw-cap septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Solvent and Base Addition: Add the chosen solvent system (e.g., a 1:1 mixture of dioxane and degassed water) and a base (e.g., sodium carbonate or potassium acetate) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Cyanide-Free Synthesis via Formylation and Conversion

This protocol is based on a patented method for the synthesis of this compound.[3][4][5]

Step 1: Formylation of Methyl 4-hydroxybenzoate

  • Reaction Setup: In a reaction vessel, combine Methyl 4-hydroxybenzoate, magnesium chloride, triethylamine, and paraformaldehyde in a suitable solvent such as dichloromethane.[3][4][5]

  • Reaction: Heat the mixture (e.g., to 60 °C) and stir overnight.[3][4][5]

  • Work-up: After cooling, carefully add a dilute aqueous solution of hydrochloric acid. Filter any insoluble material and extract the aqueous layer with dichloromethane. Dry the combined organic layers over sodium sulfate, filter, and concentrate to obtain crude Methyl 3-formyl-4-hydroxybenzoate.[3][4][5]

Step 2: Conversion of the Formyl Group to a Cyano Group

  • Reaction Setup: Combine the crude Methyl 3-formyl-4-hydroxybenzoate from the previous step with hydroxylamine hydrochloride in a solvent mixture such as acetonitrile and N,N-dimethylformamide (DMF).[3][4]

  • Reaction: Add a dehydrating agent (e.g., acetyl chloride) and heat the mixture (e.g., to 80 °C) for a few hours.[3][4]

  • Work-up and Purification: After cooling, add ethyl acetate and wash with water. Separate the organic layer, dry over sodium sulfate, and concentrate. The crude product can be purified by filtration and washing, or by recrystallization to yield this compound.[3][4]

Visualizations

experimental_workflow_K4FeCN6 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Pd-catalyst, Ligand, and K4[Fe(CN)6] B Establish Inert Atmosphere A->B C Add Solvent and Base B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Purify (Chromatography) G->H I I H->I Methyl 3-cyano-4- hydroxybenzoate troubleshooting_low_yield Start Low or No Yield Q1 Is the cyanating agent soluble in the solvent? Start->Q1 Sol1 Use biphasic solvent system (e.g., dioxane/water) or a phase-transfer catalyst. Q1->Sol1 No Q2 Is the catalyst active? Q1->Q2 Yes End Improved Yield Sol1->End Sol2 Check for catalyst poisoning. Consider a different Pd source or ligand. Q2->Sol2 No Q3 Are reaction conditions optimal? Q2->Q3 Yes Sol2->End Sol3 Optimize temperature, base, and reaction time. Q3->Sol3 No Q3->End Yes Sol3->End cyanide_free_synthesis Start Methyl 4-hydroxybenzoate Step1 Formylation (MgCl2, Et3N, Paraformaldehyde) Start->Step1 Intermediate Methyl 3-formyl- 4-hydroxybenzoate Step1->Intermediate Step2 Conversion to Nitrile (Hydroxylamine, Dehydrating Agent) Intermediate->Step2 End Methyl 3-cyano- 4-hydroxybenzoate Step2->End

References

Minimizing byproduct formation in the synthesis of Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Methyl 3-cyano-4-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic routes are:

  • Formylation Route: This involves the ortho-formylation of Methyl 4-hydroxybenzoate to yield Methyl 3-formyl-4-hydroxybenzoate, followed by the conversion of the formyl group to a nitrile. This method is often preferred as it avoids the use of highly toxic metal cyanides.[1][2]

  • Halogenation-Cyanation Route: This route consists of the iodination of Methyl 4-hydroxybenzoate to Methyl 4-hydroxy-3-iodobenzoate, followed by a Rosenmund-von Braun reaction (cyanation) using a cyanide source, typically copper(I) cyanide.[3]

Q2: What are the potential major byproducts in the synthesis of this compound?

A2: Byproduct formation is dependent on the chosen synthetic route and reaction conditions. Common byproducts include:

  • Unreacted Starting Material: Incomplete conversion of Methyl 4-hydroxybenzoate.

  • Di-substituted Byproducts: Formation of Methyl 3,5-diformyl-4-hydroxybenzoate in the formylation route or di-iodinated products in the halogenation route.

  • Intermediate Aldoxime: In the formylation route, the intermediate Methyl 3-(hydroxyiminomethyl)-4-hydroxybenzoate may be isolated if the dehydration to the nitrile is incomplete.

  • Hydrolysis Products: Hydrolysis of the methyl ester to 3-Cyano-4-hydroxybenzoic acid or hydrolysis of the nitrile group to the corresponding amide or carboxylic acid can occur, particularly under harsh pH or temperature conditions.

  • Decarboxylation Product: Decarboxylation of the starting material or product can lead to the formation of phenols.

Q3: How can I effectively purify the final product, this compound?

A3: Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: A common technique to obtain highly pure crystalline material. The choice of solvent is critical; a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Methanol/water or dichloromethane/n-heptane are potential solvent systems to explore.[2]

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from impurities with different polarities. A typical eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[4] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system for separation.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Route 1: Formylation and Subsequent Cyanation

Problem 1: Low yield of Methyl 3-formyl-4-hydroxybenzoate and formation of multiple products in the formylation step.

  • Possible Cause: The Duff reaction or Reimer-Tiemann reaction used for formylation can lead to the formation of di-formylated byproducts or polymerization, especially with highly activated phenols.[6] The regioselectivity can also be an issue, potentially yielding the para-isomer, although ortho-formylation is generally favored for phenols.[7][8][9]

  • Troubleshooting:

    • Stoichiometry Control: Carefully control the molar ratio of the formylating agent (e.g., hexamethylenetetramine or chloroform) to the Methyl 4-hydroxybenzoate. Using a slight excess of the phenol can favor mono-formylation.

    • Temperature Management: Maintain the recommended reaction temperature. Excursions to higher temperatures can promote di-substitution and polymerization.

    • Reaction Time: Monitor the reaction progress using TLC. Stopping the reaction once the starting material is consumed and before significant byproduct formation occurs is crucial.

    • Choice of Formylation Method: The Duff reaction is often reported to give better ortho-selectivity compared to the Reimer-Tiemann reaction for many phenols.[7]

Problem 2: Incomplete conversion of the formyl group to the nitrile, with the aldoxime intermediate being the major product.

  • Possible Cause: The dehydration of the intermediate aldoxime to the nitrile may be inefficient. The choice of dehydrating agent and reaction conditions are critical for this step.

  • Troubleshooting:

    • Dehydrating Agent: A variety of dehydrating agents can be used, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. The effectiveness of the dehydrating agent can be substrate-dependent.

    • Temperature and Reaction Time: Ensure the reaction is heated to a sufficient temperature for an adequate duration to drive the dehydration to completion. Monitoring by TLC is recommended to determine the optimal reaction time.[10]

    • pH Control: The pH of the reaction mixture can influence the rate of both oxime formation and its subsequent dehydration.

Route 2: Iodination and Cyanation

Problem 3: Formation of di-iodinated byproducts during the iodination of Methyl 4-hydroxybenzoate.

  • Possible Cause: The hydroxyl group is an activating group, making the aromatic ring susceptible to multiple halogenations.

  • Troubleshooting:

    • Stoichiometry: Use a stoichiometric amount or a slight excess of the iodinating agent (e.g., iodine monochloride).

    • Temperature Control: Perform the reaction at the recommended temperature to control the reaction rate and minimize over-iodination.

    • Slow Addition: Add the iodinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor mono-substitution.

Problem 4: Low yield in the cyanation (Rosenmund-von Braun) step.

  • Possible Cause: The Sandmeyer reaction and related cyanation reactions can be sensitive to various factors, including the purity of the starting material, the activity of the copper(I) cyanide, and the reaction temperature.[8][11][12]

  • Troubleshooting:

    • Purity of Starting Material: Ensure the Methyl 4-hydroxy-3-iodobenzoate is free of impurities that could interfere with the reaction.

    • Copper(I) Cyanide Quality: Use high-purity, freshly prepared or properly stored copper(I) cyanide. The presence of copper(II) salts can be detrimental.

    • Temperature Control: The reaction temperature is critical. It needs to be high enough to promote the reaction but not so high as to cause decomposition of the starting material or product.

    • Solvent: Use a high-boiling polar aprotic solvent like DMF or DMSO to facilitate the reaction. Ensure the solvent is anhydrous.

General Issues

Problem 5: Presence of 3-Cyano-4-hydroxybenzoic acid as a byproduct.

  • Possible Cause: Hydrolysis of the methyl ester group can occur if the reaction or work-up conditions are too acidic or basic, especially at elevated temperatures.

  • Troubleshooting:

    • pH Control: Maintain a neutral or slightly acidic pH during work-up and purification steps.

    • Temperature: Avoid prolonged heating in the presence of strong acids or bases.

    • Purification: The acidic byproduct can be removed by washing the organic extract with a mild base like sodium bicarbonate solution.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in the Formylation of Phenols (General Trends)

ParameterConditionExpected Outcome on Byproduct Formation
Temperature Too HighIncreased di-formylation and polymerization.[6]
OptimalMaximized mono-formylation.
Reagent Ratio (Formylating Agent:Phenol) HighIncreased di-formylation.
Near Stoichiometric or Slight Excess of PhenolFavors mono-formylation.
Reaction Time Too LongIncreased formation of byproducts.
OptimalMaximized yield of desired product.

Table 2: Spectroscopic Data for Identification of Key Compounds

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)
Methyl 4-hydroxybenzoate Aromatic protons (~6.9, 7.9), -OH (~10.2), -OCH3 (~3.8)Aromatic carbons, C=O (~167), -OCH3 (~52)Broad O-H (~3300), C=O (~1680), C-O (~1280)
Methyl 3-formyl-4-hydroxybenzoate Aromatic protons, -OH, -OCH3, -CHO (~9.8)Aromatic carbons, C=O (ester, ~166), C=O (aldehyde, ~190), -OCH3Broad O-H, C=O (aldehyde, ~1650-1690), C=O (ester, ~1720)
This compound Aromatic protons, -OH, -OCH3Aromatic carbons, C≡N (~115-125), C=O (~166), -OCH3Broad O-H, C≡N (~2220-2240), C=O (~1720)
Methyl 3-(hydroxyiminomethyl)-4-hydroxybenzoate (Aldoxime) Aromatic protons, -OH, -OCH3, -CH=NOH (~8.1), =NOH (~11.3)Aromatic carbons, C=N (~145-155), C=O (~166), -OCH3Broad O-H (phenol), Broad O-H (oxime, ~3200-3600), C=N (~1650)
3-Cyano-4-hydroxybenzoic acid Aromatic protons, -OH, -COOH (~13)Aromatic carbons, C≡N, C=O (~170)Very Broad O-H (acid, 2500-3300), C≡N, C=O (~1680-1700)

Note: Exact chemical shifts and absorption frequencies can vary depending on the solvent and instrument.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate (Duff Reaction)
  • To a stirred solution of Methyl 4-hydroxybenzoate in a suitable solvent (e.g., trifluoroacetic acid), add hexamethylenetetramine in portions.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into a mixture of ice and water.

  • Acidify the aqueous mixture with an acid (e.g., HCl) to hydrolyze the intermediate imine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[6]

Protocol 2: Conversion of Methyl 3-formyl-4-hydroxybenzoate to this compound
  • Dissolve Methyl 3-formyl-4-hydroxybenzoate and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol, formic acid, or DMF).[10][13]

  • Add a dehydrating agent (e.g., acetic anhydride) or heat the mixture to reflux to facilitate both oxime formation and subsequent dehydration.

  • Monitor the reaction by TLC until the starting material and intermediate aldoxime are consumed.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_formylation Route 1: Formylation cluster_cyanation_formyl Conversion to Nitrile cluster_halogenation Route 2: Halogenation-Cyanation cluster_cyanation_iodide Cyanation Start1 Methyl 4-hydroxybenzoate Formylation Formylation (Duff or Reimer-Tiemann) Start1->Formylation Intermediate_Aldehyde Methyl 3-formyl-4-hydroxybenzoate Formylation->Intermediate_Aldehyde Oxime_Formation Oxime Formation (+ Hydroxylamine) Intermediate_Aldehyde->Oxime_Formation Dehydration Dehydration Oxime_Formation->Dehydration Final_Product This compound Dehydration->Final_Product Start2 Methyl 4-hydroxybenzoate Iodination Iodination Start2->Iodination Intermediate_Iodide Methyl 4-hydroxy-3-iodobenzoate Iodination->Intermediate_Iodide Cyanation Cyanation (+ CuCN) Intermediate_Iodide->Cyanation Cyanation->Final_Product

Caption: Synthetic Routes to this compound.

Troubleshooting_Byproducts Start Synthesis of Methyl 3-cyano-4-hydroxybenzoate Low_Yield Low Yield or Impure Product Start->Low_Yield Byproduct1 Unreacted Starting Material (Methyl 4-hydroxybenzoate) Low_Yield->Byproduct1 Incomplete Reaction Byproduct2 Di-substituted Product (e.g., Diformyl) Low_Yield->Byproduct2 Over-reaction/ Poor Selectivity Byproduct3 Intermediate Aldoxime Low_Yield->Byproduct3 Incomplete Dehydration Byproduct4 Hydrolysis Product (Carboxylic Acid) Low_Yield->Byproduct4 Harsh pH or Temperature

Caption: Common Byproducts and Their Causes.

References

Stability issues of Methyl 3-cyano-4-hydroxybenzoate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 3-cyano-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a bifunctional molecule containing both a methyl ester and a nitrile group on a phenolic ring, its stability is influenced by several factors. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that might affect its stability?

A1: The stability of this compound is primarily influenced by three functional groups:

  • Methyl Ester: This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 3-cyano-4-hydroxybenzoic acid and methanol.[1]

  • Phenolic Hydroxyl Group: The hydroxyl group can be susceptible to oxidation, especially in the presence of metal ions or oxidizing agents. Its acidic nature also means the molecule's overall charge and reactivity will change with pH.

  • Nitrile (Cyano) Group: While generally more robust than the ester, the nitrile group can undergo hydrolysis to an amide or carboxylic acid under harsh acidic or basic conditions.[2] The electron-withdrawing nature of this group can also influence the reactivity of the rest of the molecule.[3]

Q2: What are the expected degradation pathways for this molecule?

A2: Based on its structure, the most probable degradation pathways are:

  • Hydrolysis: The cleavage of the methyl ester to its corresponding carboxylic acid is the most anticipated degradation route. This reaction is catalyzed by both acid and base.[1]

  • Oxidation: The phenolic ring may be susceptible to oxidative degradation, potentially leading to colored byproducts.

  • Photodegradation: Aromatic compounds, especially phenols, can be sensitive to light, which may induce degradation.[4]

  • Decarboxylation: If the primary degradation product, 3-cyano-4-hydroxybenzoic acid, is formed, it may undergo decarboxylation at elevated temperatures to form 2-cyanophenol.[5]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment. A well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against moisture and oxidation.[6] For solutions, preparation in a buffered, neutral pH solvent and storage at low temperatures (2-8°C) for short durations is advisable. Avoid alkaline conditions for solutions, as hydrolysis is significantly accelerated at higher pH.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Issue 1: "I'm observing a new, more polar peak in my reverse-phase HPLC analysis over time when my sample is in an aqueous solution."
  • Question: My sample of this compound is dissolved in a methanol/water mixture. After 24 hours at room temperature, I see a new peak eluting earlier than the parent compound. What is likely happening?

  • Answer & Troubleshooting:

    • Probable Cause: You are likely observing the product of ester hydrolysis, which is 3-cyano-4-hydroxybenzoic acid . The carboxylic acid is more polar than the parent methyl ester, and therefore, it will have a shorter retention time on a C18 column.

    • Causality: The ester bond is susceptible to hydrolysis, a reaction with water that cleaves the ester into a carboxylic acid and an alcohol.[1] This reaction is accelerated by the presence of acids or bases, even in trace amounts.

    • Immediate Actions:

      • Confirm Identity: If you have a standard of 3-cyano-4-hydroxybenzoic acid, spike your sample to see if the new peak increases in area. Alternatively, LC-MS analysis can be used to confirm the mass of the new peak.

      • pH Control: Check the pH of your solution. If it is not neutral, adjust it to a pH between 5 and 7 using a suitable buffer (e.g., phosphate buffer).

    • Long-Term Solutions:

      • Prepare solutions fresh daily.

      • If solutions must be stored, keep them at 2-8°C for no more than 48 hours.

      • For longer-term storage in solution, consider aprotic solvents like acetonitrile or DMSO, but be aware of potential solubility and reactivity issues.

Issue 2: "My solid compound has developed a slight yellow or brownish tint upon storage."
  • Question: My white, crystalline this compound powder has changed color after being stored on the shelf for several months. Is it still usable?

  • Answer & Troubleshooting:

    • Probable Cause: The color change is likely due to minor oxidative degradation of the phenolic ring. Phenols are known to oxidize, forming colored quinone-like structures. This can be initiated by exposure to air (oxygen) and light.

    • Causality: The phenolic hydroxyl group can be oxidized, and the presence of impurities or exposure to UV light can catalyze this process.

    • Immediate Actions:

      • Purity Check: Re-analyze the purity of the compound using HPLC or another suitable method. A small color change may not significantly impact purity.

      • Assess Impact: If the purity is still within your experimental tolerance, the material may be usable. However, for sensitive applications, it is best to use a fresh, pure sample.

    • Long-Term Solutions:

      • Store the solid compound in an amber vial to protect it from light.

      • For maximum protection, store it in a desiccator under an inert atmosphere (nitrogen or argon) to exclude oxygen and moisture.

      • Store at recommended low temperatures.

Issue 3: "I'm seeing multiple degradation peaks after exposing my compound to high heat."
  • Question: I ran a thermal stress study by heating my compound at 80°C and observed several new peaks in the chromatogram. What could these be?

  • Answer & Troubleshooting:

    • Probable Cause: At elevated temperatures, multiple degradation pathways can be activated. The primary degradant is likely the hydrolysis product (3-cyano-4-hydroxybenzoic acid) if any moisture is present. A secondary product could be 2-cyanophenol , formed from the decarboxylation of the hydrolysis product.[5] Other minor products could arise from more complex decomposition reactions.

    • Causality: High temperatures provide the activation energy for multiple reactions. Ester hydrolysis is often accelerated. Furthermore, hydroxybenzoic acids can undergo decarboxylation (loss of CO2) at high temperatures.[2][4][5][8][9]

    • Troubleshooting Steps:

      • Analyze under Anhydrous Conditions: Repeat the thermal stress study under strictly anhydrous conditions to see if the hydrolysis-related peaks are minimized.

      • Use LC-MS: Employ mass spectrometry to identify the molecular weights of the new peaks. This will help in elucidating the degradation pathway.

      • Lower the Stress: If the degradation is too extensive, reduce the temperature or the duration of the thermal stress. The goal of a forced degradation study is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants.[9]

Predicted Degradation Pathway

The following diagram illustrates the most likely primary and secondary degradation pathways for this compound.

G parent This compound hydrolysis_product 3-Cyano-4-hydroxybenzoic Acid parent->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) methanol Methanol parent->methanol decarboxylation_product 2-Cyanophenol hydrolysis_product->decarboxylation_product Decarboxylation (Heat, Δ)

Caption: Predicted degradation of this compound.

Experimental Protocols: Forced Degradation Studies

To formally assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential.[10][11] The goal is to induce 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of Compound (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (80°C, Solid State) prep->thermal photo Photolytic Stress (ICH Q1B Conditions) prep->photo quench Quench Reaction & Dilute acid->quench base->quench oxidation->quench thermal->quench photo->quench hplc Analyze by Stability-Indicating RP-HPLC Method quench->hplc mass_balance Assess Peak Purity & Mass Balance hplc->mass_balance

Caption: Workflow for a forced degradation study.

Preparation of Stock Solution
  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.

Hydrolytic Degradation
  • Acidic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and injection into the HPLC.

  • Alkaline Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature.

    • Withdraw aliquots at 30 minutes, 1, 2, and 4 hours (base-catalyzed hydrolysis is typically much faster).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution and HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Dilute and analyze directly.

Thermal Degradation
  • Place a small amount (5-10 mg) of the solid compound in a glass vial.

  • Heat the vial in an oven at 80°C for 24 hours.

  • After cooling, dissolve the sample in the initial solvent to the target concentration for analysis.

Photolytic Degradation
  • Expose a solution of the compound (e.g., 0.1 mg/mL in a quartz cuvette) and a sample of the solid powder to light as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples after the exposure period.

Data Summary Table for Forced Degradation
Stress ConditionReagent/ParametersTypical DurationPotential Primary Degradant
Acid Hydrolysis 0.1 M HCl, 60°C2-24 hours3-Cyano-4-hydroxybenzoic acid
Base Hydrolysis 0.1 M NaOH, Room Temp0.5-4 hours3-Cyano-4-hydroxybenzoic acid
Oxidation 3% H₂O₂, Room Temp2-24 hoursOxidized phenolic species
Thermal 80°C, Solid state24 hoursHydrolysis and decarboxylation products
Photolytic ICH Q1B light exposureAs per guidelinePhotodegradation products

References

Technical Support Center: Challenges in the Scale-Up of Methyl 3-cyano-4-hydroxybenzoate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Methyl 3-cyano-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving this synthesis from the bench to larger-scale production. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols grounded in established literature.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its industrial production requires a robust, safe, and cost-effective process. While older methods often involved hazardous reagents like cuprous cyanide, modern synthesis routes offer a safer and more scalable alternative.[1][2][3] This guide focuses on the prevalent two-step method starting from Methyl 4-hydroxybenzoate, which proceeds through a formylation and subsequent cyanation. This approach avoids the use of highly toxic cyanides, making it significantly more suitable for industrial applications.[1][2][3][4]

Synthesis Workflow Overview

The currently preferred industrial synthesis pathway involves two primary chemical transformations. The workflow is designed to be efficient and to mitigate the risks associated with older cyanidation methods.

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Cyanation cluster_2 Purification Start Methyl 4-hydroxybenzoate Process1 Reaction at 40-60°C Start->Process1 Reagents1 Reagents: - Magnesium Chloride (MgCl2) - Triethylamine (TEA) - Paraformaldehyde - Dichloromethane (DCM) Reagents1->Process1 Intermediate Methyl 3-formyl-4-hydroxybenzoate Process1->Intermediate Process2 Reaction at 80°C Intermediate->Process2 Reagents2 Reagents: - Hydroxylamine HCl - Acetyl Chloride - Acetonitrile/DMF Reagents2->Process2 Product Crude this compound Process2->Product Purification Washing & Recrystallization (e.g., Ethyl Acetate, DCM) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Modern two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and why is the formylation route preferred for scale-up?

The two main routes are direct cyanidation of an appropriate precursor (e.g., Methyl 4-hydroxy-3-iodobenzoate) using reagents like cuprous cyanide (CuCN), and the indirect two-step route involving formylation followed by conversion of the aldehyde to a nitrile.[5] The formylation route is strongly preferred for industrial scale-up primarily for safety reasons; it completely avoids the use of highly toxic and difficult-to-handle cyanide salts like CuCN.[1][2][3] Furthermore, the starting materials for the formylation route (Methyl 4-hydroxybenzoate, paraformaldehyde) are inexpensive and readily available, offering a significant cost advantage.[2][3]

Q2: What are the critical process parameters in the initial formylation step (Step 1)?

The formylation of Methyl 4-hydroxybenzoate is a key reaction that requires careful control. Critical parameters include:

  • Reagent Stoichiometry: The molar ratios of magnesium chloride, triethylamine, and paraformaldehyde to the starting material are crucial for driving the reaction to completion and minimizing side products.[1][4]

  • Temperature Control: The reaction is typically heated. Maintaining a consistent internal temperature (e.g., 44°C as cited in patents, with an oil bath at 60°C) is vital to ensure a steady reaction rate and prevent degradation.[2][4]

  • Reaction Time: The reaction is often run overnight. Insufficient time will lead to incomplete conversion, while excessive time under heat could promote impurity formation.[1][4] Monitoring by TLC or HPLC is recommended to determine the optimal endpoint.[6]

Q3: What are the key considerations for converting the intermediate aldehyde to the final nitrile product (Step 2)?

This step involves the formation of an oxime from the aldehyde using hydroxylamine hydrochloride, followed by dehydration to the nitrile, often facilitated by acetyl chloride. Key considerations are:

  • Solvent System: A mixed solvent system, such as acetonitrile and N,N-dimethylformamide (DMF), is often used to ensure the solubility of all reactants.[2][4]

  • Dehydrating Agent: Acetyl chloride is cited as an effective reagent to drive the dehydration of the intermediate oxime to the final nitrile.[2][4] The choice and amount of this agent are critical for high conversion.

  • Temperature and Time: The reaction is typically heated to around 80°C for a few hours to ensure complete conversion.[2][4]

Q4: What analytical methods are recommended for in-process control and final product release?

A combination of chromatographic and spectroscopic methods is essential for robust process control.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring at the bench. For scale-up and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard for tracking the consumption of starting materials and the formation of intermediates and products.[6][7][8]

  • Purity and Identity Confirmation: The final product's identity and purity should be confirmed using techniques like LCMS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy (¹H NMR, ¹³C NMR).[5][9] HPLC is used for quantitative purity assessment.[7][10]

Q5: What are the primary safety hazards associated with this process?

While this route avoids highly toxic cyanides, several hazards must be managed.[11][12]

  • Reagent Handling: Dichloromethane is a regulated solvent, and triethylamine is corrosive and flammable. Acetyl chloride reacts violently with water. All should be handled in a well-ventilated area (fume hood) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[11][13][14]

  • Reaction Conditions: The reactions involve heating and pressure buildup. Reactions should be conducted in appropriate glassware or reactors with pressure relief.

  • Work-up: The work-up involves quenching with acid, which is an exothermic process requiring slow, controlled addition.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process.

Symptom / Issue Potential Cause(s) Recommended Troubleshooting Actions & Rationale
1. Low Yield in Formylation (Step 1) 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Moisture: Presence of water can interfere with the reagents, particularly MgCl₂. 3. Reagent Quality/Stoichiometry: Degradation of paraformaldehyde or incorrect molar ratios.1. Monitor Reaction: Track progress using TLC or HPLC until the starting material spot disappears. Consider extending reaction time or slightly increasing temperature if conversion stalls. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. Store hygroscopic reagents like MgCl₂ appropriately. 3. Verify Reagents: Use fresh, high-quality reagents. Double-check all calculations for molar equivalents before charging the reactor.
2. Low Conversion in Cyanation (Step 2) 1. Inefficient Dehydration: The intermediate oxime is not fully converted to the nitrile. 2. Reagent Inactivity: The hydroxylamine hydrochloride or acetyl chloride may be of poor quality.1. Confirm Temperature: Ensure the reaction mixture reaches and maintains the target temperature (e.g., 80°C) to provide sufficient energy for the dehydration.[2][4] 2. Check Reagent Purity: Use fresh, verified reagents. Consider a slight excess of the dehydrating agent if conversion is consistently low.
3. Pink or Colored Crude Product 1. Impurity Formation: Side reactions or thermal degradation can create chromophores. The patent literature explicitly notes the formation of a "pink crude product".[1][2] 2. Incomplete Quenching/Washing: Residual acidic or basic components from the work-up can cause discoloration.1. Optimize Purification: The pink color is likely due to persistent impurities. Implement a robust washing protocol during work-up as described in the patents, using ethyl acetate (EA) and water.[2] A final wash/slurry with dichloromethane may also be effective.[1] 2. Consider Recrystallization: If washing is insufficient, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can effectively remove colored impurities.[15]
4. Product Fails Purity Specification 1. Unreacted Starting Materials: Incomplete conversion in either Step 1 or Step 2. 2. Side-Product Formation: Formation of isomers or other related substances. 3. Trapped Solvents: Residual DCM, EA, or DMF in the final product.1. Optimize Reaction Conditions: Re-evaluate temperature, time, and stoichiometry for the problematic step based on HPLC analysis. 2. Improve Purification: Employ a multi-step purification process. An acid-base extraction can remove acidic or basic impurities, while recrystallization is excellent for removing closely related neutral impurities.[15] 3. Drying: Ensure the final product is dried under vacuum at an appropriate temperature for a sufficient duration to remove all residual solvents.
5. Difficult Product Isolation / Oily Product 1. Residual Solvents: High-boiling solvents like DMF can be difficult to remove and may keep the product from solidifying. 2. Inappropriate Crystallization Conditions: The chosen solvent may be too good, preventing precipitation.1. Thorough Aqueous Washes: During the work-up, perform multiple aqueous washes to remove water-soluble solvents like DMF before concentrating the organic layer. 2. Solvent Screening: If the product oils out from a single solvent, attempt a solvent/anti-solvent crystallization. Dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until persistent turbidity is observed, then cool.[15]

Troubleshooting Logic Diagram

Troubleshooting_Logic LowYield Low Yield / Purity IncompleteRxn Incomplete Reaction LowYield->IncompleteRxn Impurity Impurity Formation LowYield->Impurity IsolationIssue Isolation Issues (Oily Product) LowYield->IsolationIssue OptimizeCond Optimize T° / Time IncompleteRxn->OptimizeCond CheckReagents Verify Reagent Stoichiometry & Quality IncompleteRxn->CheckReagents Impurity->OptimizeCond ImprovePurify Improve Purification (Wash / Recrystallize) Impurity->ImprovePurify IsolationIssue->ImprovePurify DryThoroughly Dry Under Vacuum IsolationIssue->DryThoroughly

Caption: Troubleshooting flow for common scale-up issues.

Experimental Protocols

The following protocols are adapted from publicly available patent literature and represent a typical laboratory-scale procedure that can be adapted for scale-up.[1][2][4]

Protocol 1: Step 1 - Synthesis of Methyl 3-formyl-4-hydroxybenzoate
  • Reactor Setup: To a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add Methyl 4-hydroxybenzoate (1.0 eq), Magnesium chloride (2.0 eq), and Dichloromethane (DCM, ~7 mL per g of starting material).

  • Reagent Addition: Cool the mixture slightly and add Triethylamine (5.0 eq) followed by Paraformaldehyde (8.0 eq).

  • Reaction: Heat the reaction mixture using an oil bath set to 60°C. The internal temperature should reach approximately 44°C. Maintain stirring overnight (12-16 hours).

  • Monitoring: Monitor the reaction for the disappearance of starting material using TLC or HPLC.

  • Work-up: Cool the reactor to room temperature. Slowly and carefully add a diluted aqueous solution of hydrochloric acid to quench the reaction and dissolve inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, Methyl 3-formyl-4-hydroxybenzoate. This crude product is often used directly in the next step without further purification.

Protocol 2: Step 2 - Synthesis of this compound
  • Reactor Setup: To a clean, dry reactor, add the crude Methyl 3-formyl-4-hydroxybenzoate from Step 1.

  • Reagent Addition: Add Hydroxylamine hydrochloride (~1.0-1.2 eq), followed by a solvent mixture of Acetonitrile and N,N-Dimethylformamide (DMF) (e.g., a 4:1 ratio). Add Acetyl chloride (~1.2 eq) to the stirring mixture.

  • Reaction: Heat the mixture to 80°C and stir for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC for the formation of the product and disappearance of the intermediate.

  • Work-up: After cooling to room temperature, add Ethyl acetate (EA) and wash the mixture with water multiple times to remove DMF and other water-soluble components.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Concentrate the solution under reduced pressure. A solid product should precipitate.

  • Purification: Collect the crude solid by filtration. Wash the solid cake with fresh EA and then with DCM to remove residual impurities. This often yields a pinkish solid.[2] Dry the final product under vacuum.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and safe production of key intermediates is paramount. Methyl 3-cyano-4-hydroxybenzoate, a crucial building block in the synthesis of various pharmaceuticals, can be prepared through several synthetic routes. This guide provides a detailed comparison of the most common methods, supported by experimental data, to aid in the selection of the most appropriate protocol for your research and development needs.

Comparative Analysis of Synthesis Methods

The primary methods for the synthesis of this compound are compared below based on key performance indicators such as yield, purity, and reaction conditions.

ParameterMethod 1: Iodination followed by CyanationMethod 2: Formylation followed by Cyanation
Starting Material Methyl 4-hydroxybenzoateMethyl 4-hydroxybenzoate
Key Intermediates Methyl 4-hydroxy-3-iodobenzoateMethyl 3-formyl-4-hydroxybenzoate
Overall Yield ~90%42% (two-step yield)[1]
Purity of Final Product High (LCMS and HNMR characterized)[2]Pink crude product, purified to a solid[1]
Key Reagents I₂, Acetic Acid, CuCN, NaCN, DMFMgCl₂, Triethylamine, Paraformaldehyde, CH₂Cl₂, Hydroxylamine hydrochloride, Acetonitrile, DMF, Acetyl chloride[1][3]
Toxicity Profile Involves highly toxic cuprous cyanide (CuCN) and sodium cyanide (NaCN)[1][3]Avoids the use of highly toxic cyanides, making it more suitable for industrial applications[1][3][4]
Scalability Use of toxic cyanides poses challenges for large-scale production[1][3]Designed for mass production with cheap and readily available raw materials[1][3][4]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method 1: Synthesis via Iodination and Cyanation

This traditional two-step process begins with the iodination of Methyl 4-hydroxybenzoate, followed by a cyanation reaction.

Step 1: Iodination of Methyl 4-hydroxybenzoate

  • Procedure: Methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) is dissolved in 200 mL of acetic acid with stirring and heated to 65°C. After maintaining the reaction at 65°C for 5 hours, stirring is continued at room temperature for 16 hours.

  • Work-up: The precipitated product is collected by filtration, washed with water, and dried under vacuum. This yields 27.5 g of the target product with 99% purity. The mother liquor is concentrated, and the residue is washed with water and dried to yield an additional 31 g of product with 95% purity.

  • Yield: The total yield of Methyl 4-hydroxy-3-iodobenzoate is 58.5 g (90.3%)[2].

Step 2: Cyanation of Methyl 4-hydroxy-3-iodobenzoate

  • Procedure: Methyl 4-hydroxy-3-iodobenzoate (28 g, 0.1 mol) is dissolved in 100 mL of DMF. CuCN (9.92 g, 0.11 mol) and NaCN (0.49 g, 0.01 mol, note: original text has 0.11 mol which is likely a typo and should be 0.01 mol as a catalyst) are added. The system is protected by nitrogen and heated to 105°C with stirring for 18 hours.

  • Work-up: The reaction mixture is cooled to room temperature and filtered to remove the precipitate. The filter cake is washed with EtOAc. The combined organic phases are diluted with 200 mL of water and extracted with EtOAc (2 x 200 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Yield: Vacuum drying yields 18 g (100% yield) of this compound[2].

Method 2: Synthesis via Formylation and Cyanation

This alternative route avoids the use of highly toxic cyanides, presenting a safer and more industrially viable option.

Step 1: Formylation of Methyl 4-hydroxybenzoate

  • Procedure: In a 50L reaction kettle, add Methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L). The mixture is heated in a 60°C oil bath (internal temperature 44°C) overnight.

  • Work-up: After cooling to room temperature, an aqueous solution of 5L concentrated hydrochloric acid is slowly added. Insoluble matter is filtered off, and the filtrate is extracted with DCM four times. The combined organic layers are dried with sodium sulfate, filtered, and concentrated to yield Methyl 3-formyl-4-hydroxybenzoate, which is used directly in the next step[1][3].

Step 2: Conversion of Formyl to Cyano Group

  • Procedure: To the raw material from the previous step in a 50L reaction kettle, add hydroxylamine hydrochloride (1.14 kg) and a mixture of acetonitrile/N,N-dimethylformamide (10L/2.5L). Acetyl chloride (1.17 L) is then added, and the mixture is heated at 80°C with stirring for 2 hours[3].

  • Work-up: After cooling to room temperature, 10L of ethyl acetate (EA) is added, and the mixture is washed twice with 5L of water. The aqueous phase is back-extracted once. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to precipitate a large amount of solid. The solid is filtered and washed twice with EA to obtain a pink crude product. The crude product is then washed with dichloromethane (mixed with a small amount of ethyl acetate) twice to yield 1215g of a pink solid.

  • Yield: The two-step yield is 42%[1].

Reaction Pathway Visualizations

The following diagrams illustrate the chemical transformations in the described synthesis methods.

Method_1 M4HB Methyl 4-hydroxybenzoate M4HI3B Methyl 4-hydroxy-3-iodobenzoate M4HB->M4HI3B I₂, Acetic Acid 65°C, 5h then RT, 16h Yield: 90.3% M3C4HB This compound M4HI3B->M3C4HB CuCN, NaCN, DMF 105°C, 18h Yield: 100%

Caption: Reaction scheme for the synthesis of this compound via iodination and cyanation.

Method_2 M4HB Methyl 4-hydroxybenzoate M3F4HB Methyl 3-formyl-4-hydroxybenzoate M4HB->M3F4HB MgCl₂, Et₃N, Paraformaldehyde, CH₂Cl₂ 60°C oil bath, overnight M3C4HB This compound M3F4HB->M3C4HB NH₂OH·HCl, Acetonitrile/DMF, AcCl 80°C, 2h Overall Yield: 42%

Caption: Reaction scheme for the synthesis of this compound via formylation and subsequent cyanation.

References

A Comparative Guide to the Quantitative Analysis of Methyl 3-cyano-4-hydroxybenzoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Proposed HPLC Method and Comparison with Alternatives

High-Performance Liquid Chromatography (HPLC) is a widely utilized and versatile technique for the analysis of a broad range of compounds. For Methyl 3-cyano-4-hydroxybenzoate, a reversed-phase HPLC (RP-HPLC) method is proposed as a suitable approach for quantification. This method offers a balance of specificity, sensitivity, and efficiency.

In comparison to other analytical techniques such as Gas Chromatography (GC) and Microemulsion Electrokinetic Chromatography (MEEKC), HPLC presents distinct advantages and disadvantages. GC is highly sensitive and well-suited for volatile and thermally stable compounds, while MEEKC, a capillary electrophoresis technique, can be employed for the analysis of parabens and their impurities. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.[1][2]

A summary of a proposed RP-HPLC method for this compound, based on methodologies for similar compounds, is presented below.

Table 1: Proposed RP-HPLC Method Parameters for this compound Analysis

ParameterProposed Value
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Methanol:Water (e.g., 45:55 v/v), pH adjusted to 4.8 with 0.1 N HCl
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV at 254 nm
Column Temperature 25°C

This proposed method is based on established protocols for similar compounds like methyl 4-hydroxybenzoate.[1][3]

Method Validation and Performance Comparison

Method validation is a critical process to ensure that an analytical procedure is accurate, reproducible, and sensitive for its intended purpose.[4] Key validation parameters for a quantitative HPLC method include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

The following table summarizes typical performance data for a validated RP-HPLC method for Methyl 4-hydroxybenzoate, which can be considered indicative of the expected performance for a method analyzing the structurally similar this compound.

Table 2: Performance Data for a Validated RP-HPLC Method for Methyl 4-hydroxybenzoate

ParameterResult
Linearity Range 0.01–0.12 mg/mL
Correlation Coefficient (R²) 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.66 µg/mL
Intra-day Precision (RSD%) < 2%
Inter-day Precision (RSD%) < 2%
Accuracy (Recovery %) Good recoveries reported

Data extracted from a study on Methyl 4-hydroxy benzoate.[3]

Experimental Protocols

A detailed experimental protocol for the proposed HPLC method is provided below.

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • HPLC grade methanol

  • HPLC grade water

  • Hydrochloric acid (HCl), 0.1 N

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Standard Solution Preparation

  • Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 10-120 µg/mL).[3]

3. Sample Solution Preparation

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol) and dilute to a known volume.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Analysis

  • Set up the HPLC system with the parameters outlined in Table 1.

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak area of the analyte.

5. Quantification

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weighing of Sample & Reference Standard Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Dilution Serial Dilution to Working Concentrations Dissolution->Dilution Filtration Filtration through 0.45 µm Filter Dilution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.

Method_Comparison cluster_main Analytical Techniques for Benzoate Derivatives cluster_attributes Key Attributes HPLC HPLC (High-Performance Liquid Chromatography) Specificity High Specificity HPLC->Specificity Versatility High Versatility HPLC->Versatility GC GC (Gas Chromatography) Sensitivity High Sensitivity GC->Sensitivity Volatility Requires Volatility GC->Volatility Thermal_Stability Requires Thermal Stability GC->Thermal_Stability MEEKC MEEKC (Microemulsion Electrokinetic Chromatography) MEEKC->Specificity Efficiency High Efficiency MEEKC->Efficiency

Caption: Comparison of analytical techniques for the quantification of benzoate derivatives.

References

A Comparative Guide to the Synthetic Routes of Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and safe production of key intermediates is paramount. Methyl 3-cyano-4-hydroxybenzoate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of two primary synthetic routes to this compound, starting from the readily available Methyl 4-hydroxybenzoate. The comparison covers reaction yields, conditions, and safety considerations, supported by experimental data.

Comparison of Synthetic Routes

Two main synthetic pathways for the preparation of this compound have been identified and analyzed. The first route involves an iodination of the aromatic ring followed by a cyanation reaction. The second, more recent approach, proceeds through a formylation step, avoiding the use of highly toxic reagents.

Data Summary

The following table summarizes the quantitative data for the two synthetic routes, providing a clear comparison of their efficiency.

ParameterRoute 1: Iodination-CyanationRoute 2: Formylation-Cyanation
Starting Material Methyl 4-hydroxybenzoateMethyl 4-hydroxybenzoate
Intermediate 1 Methyl 4-hydroxy-3-iodobenzoateMethyl 3-formyl-4-hydroxybenzoate
Yield of Intermediate 1 90.3%[1]Not explicitly stated for isolated intermediate
Intermediate 2 --
Yield of Intermediate 2 --
Final Product This compoundThis compound
Overall Yield ~90% (based on two steps with high yields)[1]42% (two-step yield)[2]
Key Reagents Iodine monochloride, Copper(I) cyanide[1]Paraformaldehyde, Hydroxylamine hydrochloride[2][3]
Toxicity of Reagents High (Copper(I) cyanide is highly toxic)[2][3]Moderate
Reaction Conditions Step 1: 65°C; Step 2: 105°C[1]Step 1: 60°C (oil bath); Step 2: 80°C[2][3]

Experimental Protocols

Route 1: Iodination-Cyanation

Step 1: Synthesis of Methyl 4-hydroxy-3-iodobenzoate [1]

  • Dissolve Methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) in 200 mL of acetic acid with stirring and heat to 65°C.

  • Slowly add a solution of iodine monochloride (ICl, 37.8 g, 0.233 mol) dissolved in 50 mL of acetic acid dropwise over 40 minutes.

  • Maintain the reaction mixture at 65°C for 5 hours.

  • Continue stirring at room temperature for an additional 16 hours.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum to yield the target product. A total yield of 58.5 g (90.3%) was reported after processing the mother liquor.

Step 2: Synthesis of this compound [1]

  • Dissolve Methyl 4-hydroxy-3-iodobenzoate (28 g, 0.1 mol) in 100 mL of N,N-dimethylformamide (DMF).

  • Add copper(I) cyanide (CuCN, 9.92 g, 0.11 mol).

  • Protect the system with nitrogen and heat to 105°C with stirring for 18 hours.

  • After cooling to room temperature, filter to remove the precipitate and wash the filter cake with ethyl acetate (EtOAc).

  • Combine the organic phases, dilute with 200 mL of water, and extract with EtOAc (2 x 200 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Vacuum drying yields this compound (18 g, 100% yield).

Route 2: Formylation-Cyanation

Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate [2][3]

  • In a 50 L reaction kettle, add Methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).

  • Heat the mixture in a 60°C oil bath overnight (internal temperature at 44°C).

  • After cooling to room temperature, slowly add a diluted aqueous solution of concentrated hydrochloric acid (5 L).

  • Filter any insoluble matter and extract the aqueous layer with dichloromethane (DCM) four times.

  • Dry the combined organic layers with sodium sulfate, filter, and evaporate the solvent. The crude product is used directly in the next step.

Step 2: Synthesis of this compound [2][3]

  • To the crude Methyl 3-formyl-4-hydroxybenzoate from the previous step, add hydroxylamine hydrochloride (1.14 kg) and a mixture of acetonitrile (10 L) and N,N-dimethylformamide (2.5 L) in a 50 L reaction kettle.

  • Add acetyl chloride (1.17 L) and heat the mixture at 80°C with stirring for 2 hours.

  • After cooling to room temperature, add ethyl acetate (10 L) and wash with water (2 x 5 L).

  • Back-extract the aqueous phase once.

  • Combine the organic layers, dry over sodium sulfate, and filter.

  • Concentrate the filtrate until a large amount of solid precipitates.

  • Filter the solid, wash with ethyl acetate, to obtain a pink crude product.

  • Further washing with dichloromethane (mixed with a small amount of ethyl acetate) yields the final product. A two-step yield of 42% was reported for 1215 g of the solid.

Visualizing the Synthetic Pathways

The following diagram illustrates the two synthetic routes for a clear visual comparison.

Synthetic_Routes cluster_route1 Route 1: Iodination-Cyanation cluster_route2 Route 2: Formylation-Cyanation Start Methyl 4-hydroxybenzoate Iodination Methyl 4-hydroxy-3-iodobenzoate Start->Iodination Iodination (ICl, Acetic Acid) Yield: 90.3% Formylation Methyl 3-formyl-4-hydroxybenzoate Start->Formylation Formylation (Paraformaldehyde, MgCl2, TEA) Cyanation This compound Iodination->Cyanation Cyanation (CuCN, DMF) Yield: 100% FinalProduct2 This compound Formylation->FinalProduct2 Cyanation (NH2OH·HCl, AcCl) Overall Yield: 42%

Caption: A flowchart comparing the two synthetic routes to this compound.

Conclusion

Both synthetic routes successfully produce this compound from a common starting material.

Route 1 (Iodination-Cyanation) offers a significantly higher overall yield. However, it utilizes the highly toxic reagent copper(I) cyanide, which poses considerable safety and environmental challenges, particularly for large-scale industrial production.[2][3]

Route 2 (Formylation-Cyanation) provides a lower overall yield but has the distinct advantage of avoiding the use of toxic cyanides.[2][3][4] This makes it a more environmentally friendly and safer alternative, which is often a critical factor in modern chemical manufacturing. The reagents used are also described as cheap and readily available, offering a potential cost advantage.[2][3]

The choice between these two routes will ultimately depend on the specific priorities of the researcher or manufacturer, weighing the importance of yield against safety, environmental impact, and cost. For applications where high yield is the primary concern and appropriate safety measures can be strictly implemented, Route 1 may be preferable. Conversely, for processes where safety and environmental considerations are paramount, Route 2 presents a more attractive option, despite the lower reported yield. Further optimization of the second route could potentially improve its efficiency, making it the superior choice in most scenarios.

References

A Comparative Analysis of the Biological Activities of Methyl 3-cyano-4-hydroxybenzoate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyano-4-hydroxybenzoate is a unique aromatic compound that incorporates a methyl ester, a hydroxyl group, and a cyano group on a benzene ring. This combination of functional groups suggests a potential for a wide range of biological activities. While direct experimental data on the biological profile of this compound is limited in publicly available literature, a comparative study of its structural analogs can provide valuable insights into its potential therapeutic applications. This guide aims to provide a comprehensive comparison of the anticipated biological activities of this compound by examining the established properties of structurally related compounds. By leveraging structure-activity relationship (SAR) principles, we can infer its potential as an antimicrobial, antioxidant, anticancer, and enzyme-inhibiting agent. This guide also provides detailed experimental protocols for researchers to validate these hypothesized activities.

Structure-Activity Relationship Insights from Related Compounds

The biological activity of an aromatic compound is significantly influenced by the nature and position of its substituents. For this compound, the key functional groups are the methyl ester, the hydroxyl group, and the cyano group.

General Structure of Discussed Analogs

G base R-Benzene-COOCH3 R1 3-CN base->R1 Cyano Group R2 4-OH base->R2 Hydroxyl Group R3 Analogs with varied R groups and positions base->R3

Figure 1: General structure of this compound analogs.

Antimicrobial Activity

The antimicrobial properties of phenolic compounds and their esters, such as parabens, are well-documented. The introduction of a cyano group can further modulate this activity.

Structure-Activity Relationship:

  • Phenolic Hydroxyl Group: The hydroxyl group is crucial for antimicrobial activity, as it can disrupt microbial cell membranes.

  • Ester Group: The esterification of the carboxylic acid to a methyl ester increases lipophilicity, which can enhance penetration through the microbial cell wall. Generally, for parabens, a longer alkyl chain leads to greater antimicrobial activity.

  • Cyano Group: The electron-withdrawing nature of the cyano group can influence the acidity of the phenolic proton and the overall electronic properties of the molecule, potentially enhancing its interaction with microbial targets. Benzonitrile derivatives have shown notable antimicrobial properties.

Comparative Data of Analogs:

While specific data for this compound is unavailable, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for some related hydroxybenzonitrile and paraben analogs against representative bacterial strains to illustrate potential structure-activity relationships.

CompoundStructureGram-Positive (e.g., S. aureus) MIC (µg/mL)Gram-Negative (e.g., E. coli) MIC (µg/mL)
Methylparaben 4-hydroxybenzoic acid methyl ester1000-40001000-4000
Propylparaben 4-hydroxybenzoic acid propyl ester500-2000500-2000
2-Hydroxybenzonitrile Data not readily available, but antimicrobial activity is reported.[1]Data not readily available, but antimicrobial activity is reported.[1]
Hypothetical Activity of this compound Potentially lower than Methylparaben due to the cyano group.Potentially lower than Methylparaben.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.

Structure-Activity Relationship:

  • Phenolic Hydroxyl Group: The presence and position of hydroxyl groups are the primary determinants of antioxidant activity. The 4-hydroxy substitution is favorable for this activity.

  • Cyano Group: The electron-withdrawing cyano group at the 3-position may influence the bond dissociation energy of the O-H bond, which could modulate the radical scavenging potential.

Comparative Data of Analogs:

Direct antioxidant data for this compound is not available. The table below presents the antioxidant activity of related phenolic compounds, often measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and expressed as IC50 (the concentration required to scavenge 50% of DPPH radicals).

CompoundStructureDPPH Radical Scavenging IC50 (µM)
4-Hydroxybenzoic acid >1000
Gallic acid 3,4,5-trihydroxybenzoic acid~10-20
Methyl 3,4-dihydroxybenzoate Showed protective effects against oxidative damage.[2]
Hypothetical Activity of this compound Moderate activity is expected due to the phenolic hydroxyl group.

Anticancer Activity

Many phenolic and benzonitrile-containing compounds have been investigated for their potential as anticancer agents. Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation.

Structure-Activity Relationship:

  • Phenolic and Cyano Groups: The combination of a phenolic hydroxyl group and a cyano group on an aromatic ring is a structural motif found in some compounds with cytotoxic activity against cancer cell lines. The cytotoxicity of benzonitriles has been noted to be dependent on the nature of other substituents on the ring.[3] For instance, a cyano analog of Flutamide showed cytotoxic effects on hepatocyte cell lines.[4]

Comparative Data of Analogs:

Specific anticancer data for this compound is lacking. The following table provides examples of the cytotoxic activity of related compounds against a cancer cell line, typically expressed as IC50 (the concentration that inhibits 50% of cell growth).

CompoundStructureCancer Cell LineIC50 (µM)
Flutamide (nitro analog) TAMH (hepatocyte)75[4]
Flutamide (cyano analog) TAMH (hepatocyte)150[4]
Hypothetical Activity of this compound VariousTo be determined experimentally.

Enzyme Inhibition Activity

Substituted benzoic acids and benzonitriles have been shown to inhibit various enzymes, including tyrosinase and cholinesterases.

Structure-Activity Relationship:

  • Tyrosinase Inhibition: Benzonitrile derivatives have been identified as tyrosinase inhibitors, with the nitrile group potentially coordinating with the copper ions in the enzyme's active site.[5]

  • Cholinesterase Inhibition: Hydroxybenzoic acid derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases.

Comparative Data of Analogs:

Enzyme TargetInhibitorStructureIC50 (µM)
Tyrosinase 4-Methylbenzonitrile79.9[5]
Tyrosinase 4-Methoxybenzonitrile111.1[5]
Acetylcholinesterase Methyl syringate5.50 (µmol/µmol AChE)
Hypothetical Activity of this compound Tyrosinase, Cholinesterases, etc.To be determined.

Proposed Experimental Protocols

To validate the hypothesized biological activities of this compound and its analogs, the following standard experimental protocols are recommended.

Conceptual Workflow for Biological Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Lead Compound Identification cluster_3 Further Development Synthesis Synthesis of Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Antimicrobial Antimicrobial Susceptibility (MIC) Characterization->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Anticancer Cytotoxicity Screening (MTT Assay) Characterization->Anticancer Enzyme Enzyme Inhibition Assays Characterization->Enzyme SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Antioxidant->SAR Anticancer->SAR Enzyme->SAR Mechanism Mechanism of Action Studies SAR->Mechanism InVivo In Vivo Efficacy & Toxicity Mechanism->InVivo

Figure 2: Workflow for evaluating the biological activity of novel compounds.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)

Objective: To evaluate the free radical scavenging activity of the test compounds.

Materials:

  • Test compounds (dissolved in methanol or ethanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)

  • Ascorbic acid or Trolox (positive control)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the test compound that scavenges 50% of the DPPH radicals.

Protocol 3: MTT Assay for Cytotoxicity (Anticancer Activity)

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 4: Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of the test compounds on tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Test compounds (dissolved in a suitable solvent)

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, test compound at various concentrations, and tyrosinase solution.

  • Pre-incubation: Pre-incubate the mixture for a few minutes at a controlled temperature.

  • Reaction Initiation: Initiate the reaction by adding the L-DOPA solution.

  • Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

  • Calculation: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently limited, a comparative analysis of its structural analogs provides a strong basis for inferring its potential pharmacological properties. The presence of the phenolic hydroxyl, methyl ester, and cyano groups suggests that this compound is a promising candidate for further investigation as an antimicrobial, antioxidant, anticancer, and enzyme-inhibiting agent. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate these potential activities and elucidate the structure-activity relationships within this class of compounds. Further research is warranted to fully characterize the biological profile of this compound and to explore its potential for therapeutic applications.

References

Navigating the Structure-Activity Landscape of Methyl 3-Cyano-4-Hydroxybenzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is fundamental to designing novel therapeutic agents. This guide provides a comparative analysis of the predicted structure-activity relationships (SAR) of methyl 3-cyano-4-hydroxybenzoate derivatives. In the absence of comprehensive experimental studies on this specific series of compounds, this analysis draws upon established SAR principles from closely related chemical scaffolds, such as p-hydroxybenzoic acid and other cyanobenzoic acid derivatives, to provide predictive insights for rational drug design.

The this compound scaffold presents a unique combination of functional groups: a methyl ester, a cyano group, and a hydroxyl group on a benzene ring. Each of these can be systematically modified to modulate the physicochemical and pharmacological properties of the resulting derivatives. This guide will explore the potential impact of these modifications on biological activity, drawing parallels from existing research on analogous compounds.

Comparative Structure-Activity Relationship Analysis

The biological activity of this compound derivatives can be rationally modulated by strategic modifications at three key positions: the hydroxyl group (R¹), the cyano group, and substitutions on the aromatic ring (R²).

Table 1: Predicted Impact of Substitutions on the Biological Activity of this compound Derivatives
Position of ModificationType of ModificationPredicted Impact on Biological ActivityRationale based on Analogous Compounds
R¹ (4-hydroxyl group) Alkylation (O-R) Potential increase in lipophilicity, which may enhance cell membrane permeability and potency for certain targets. The length of the alkyl chain can influence antimicrobial and estrogenic activities, with longer chains sometimes leading to increased potency.[1][2]For p-hydroxybenzoic acid esters (parabens), antimicrobial and estrogenic activity is known to be dependent on the length of the alkyl chain.[1][2]
Acylation (O-C(=O)R) May serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active hydroxyl compound. Can modulate solubility and pharmacokinetic properties.A common strategy in medicinal chemistry to improve drug delivery.
Aromatic Ring (R²) Halogenation (F, Cl, Br) Introduction of halogens can increase potency by forming halogen bonds with target proteins. The position and nature of the halogen are critical. For instance, in some related inhibitors, ortho-halogenation is more effective than meta-halogenation for inhibiting specific enzymes.In a series of dual aromatase-sulfatase inhibitors containing a cyanophenyl moiety, the position of halogen substitution significantly impacted inhibitory activity.
Introduction of other functional groups (e.g., -NH₂, -NO₂) Can introduce new hydrogen bonding interactions or alter the electronic properties of the ring, potentially leading to changes in binding affinity and selectivity for biological targets.General principle in medicinal chemistry where such substitutions can drastically alter biological activity.
3-Cyano Group Replacement with other electron-withdrawing groups (e.g., -NO₂, -CF₃) The cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor. Replacing it with other groups of similar electronic nature may maintain or alter the binding mode and potency.The electronic nature of substituents on the benzoic acid ring is a key determinant of activity in many classes of inhibitors.
Conversion to an amide or tetrazole Can introduce additional hydrogen bonding capabilities and alter the steric and electronic profile, potentially leading to different target interactions.Isosteric replacement is a common strategy to improve pharmacological properties.

Experimental Protocols

General Synthesis of Methyl 3-Cyano-4-alkoxybenzoate Derivatives (Alkylation of the Hydroxyl Group)
  • Dissolution: Dissolve this compound in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the phenolic hydroxyl group.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl iodide, bromide, or chloride) to the reaction mixture.

  • Reaction: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Enzyme Inhibition Assay (Example: Aromatase Inhibition)
  • Enzyme and Substrate Preparation: Prepare a solution of human placental microsomes (as a source of aromatase) and a fluorescent substrate (e.g., dibenzylfluorescein) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Preparation: Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Assay Procedure: In a 96-well plate, add the enzyme solution, the substrate solution, and the test compound solution. Include a positive control (a known aromatase inhibitor, e.g., letrozole) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at 37°C for a specified period.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC₅₀ value.

Visualizing Relationships and Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway that could be targeted by these derivatives and a general workflow for an SAR-guided drug discovery program.

G Hypothetical Signaling Pathway Targeted by a this compound Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates Ligand Growth Factor Ligand->Receptor Binds and Activates Inhibitor This compound Derivative Inhibitor->Receptor Inhibits Kinase Activity RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Caption: A simplified signaling pathway of a receptor tyrosine kinase.

G General Experimental Workflow for an SAR-Guided Drug Discovery Program Start Identify Lead Compound (e.g., this compound) Synthesis Synthesize a Library of Derivatives (Vary R¹, R², etc.) Start->Synthesis Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Synthesis->Screening SAR_Analysis Analyze Structure-Activity Relationship (SAR) Screening->SAR_Analysis Secondary_Assays Secondary Assays for Promising Hits (e.g., Cell-based Assays, Selectivity) Screening->Secondary_Assays Identifies 'Hits' Optimization Lead Optimization (Further Synthesis Based on SAR) SAR_Analysis->Optimization Identifies Key Structural Features Secondary_Assays->SAR_Analysis Preclinical Preclinical Development Secondary_Assays->Preclinical Identifies Lead Candidate Optimization->Synthesis

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

Conclusion

While a dedicated and comprehensive SAR study for this compound derivatives remains to be published, the analysis of related p-hydroxybenzoic acid and cyanobenzoic acid derivatives provides a strong foundation for predicting their potential biological activities and for guiding the design of novel compounds. The insights gleaned from the SAR of analogs with different substituents suggest that derivatives of this compound are a promising scaffold for the development of new therapeutic agents. Further experimental validation is crucial to confirm these predictions and to fully elucidate the therapeutic potential of this class of compounds.

References

Benchmarking Methyl 3-cyano-4-hydroxybenzoate synthesis against existing methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Methyl 3-cyano-4-hydroxybenzoate for research and development applications.

This guide provides a comprehensive comparison of two primary synthetic routes to this compound: the traditional iodination-cyanation pathway and a more recent, greener formylation-based method. The information is intended for researchers, scientists, and professionals in drug development, offering a clear overview of the methodologies, performance metrics, and safety considerations associated with each approach.

Performance Benchmark: A Data-Driven Comparison

The following table summarizes the key quantitative metrics for the two synthesis methods, providing a clear comparison of their efficiency and material requirements.

MetricTraditional Method (Iodination-Cyanation)Benchmarked Method (Formylation-Based)
Starting Material Methyl 4-hydroxybenzoateMethyl 4-hydroxybenzoate
Key Reagents Iodine monochloride, Copper(I) cyanide (highly toxic)Paraformaldehyde, Hydroxylamine hydrochloride
Overall Yield ~90%42% (reported for the full two-step process)
Purity 99% (after iodination step)Not explicitly stated, but product is crystalline
Safety Profile Involves highly toxic cyanide reagentsAvoids the use of highly toxic cyanides[1][2][3]
Industrial Suitability Poses significant hazards, less suitable for large scaleMore suitable for industrialization due to improved safety[1][2][3]

Visualizing the Synthesis Pathways

The following diagrams illustrate the distinct chemical transformations in both the traditional and the benchmarked synthesis routes for this compound.

G cluster_0 Traditional Method cluster_1 Benchmarked Method A0 Methyl 4-hydroxybenzoate A1 Methyl 4-hydroxy-3-iodobenzoate A0->A1 Iodination A2 This compound A1->A2 Cyanation (CuCN) B0 Methyl 4-hydroxybenzoate B1 Methyl 3-formyl-4-hydroxybenzoate B0->B1 Formylation B2 This compound B1->B2 Cyanation

Caption: Comparative Synthesis Routes.

Experimental Protocols

This section details the experimental procedures for both the traditional and the benchmarked synthesis methods for this compound.

Traditional Method: Iodination Followed by Cyanation

This method involves two main steps: the iodination of Methyl 4-hydroxybenzoate and the subsequent cyanation using copper cyanide.

Step 1: Iodination of Methyl 4-hydroxybenzoate

  • Dissolve Methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) in 200 mL of acetic acid with stirring and heat the mixture to 65°C.[4]

  • Slowly add a solution of iodine monochloride (ICl, 37.8 g, 0.233 mol) dissolved in 50 mL of acetic acid dropwise over 40 minutes.[4]

  • Maintain the reaction at 65°C for 5 hours, then continue stirring at room temperature for 16 hours.[4]

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum to yield Methyl 4-hydroxy-3-iodobenzoate.[4] The reported yield for this step is 90.3% with 99% purity.[4]

Step 2: Cyanation of Methyl 4-hydroxy-3-iodobenzoate

  • Dissolve Methyl 4-hydroxy-3-iodobenzoate (28 g, 0.1 mol) in 100 mL of DMF.[4]

  • Add copper(I) cyanide (CuCN, 9.92 g, 0.11 mol) and sodium cyanide (NaCN, 0.49 g, 0.01 mol).[4]

  • Under a nitrogen atmosphere, heat the mixture to 105°C with stirring for 18 hours.[4]

  • After cooling to room temperature, filter to remove the precipitate and wash the filter cake with ethyl acetate.[4]

  • Combine the organic phases, dilute with 200 mL of water, and extract with ethyl acetate (2 x 200 mL).[4]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Vacuum drying yields this compound.[4] A yield of 100% is reported for this step.[4]

Benchmarked Method: Formylation-Based Synthesis

This newer method avoids the use of highly toxic cyanides and proceeds through a formyl intermediate.[1][2][3]

Step 1: Preparation of Methyl 3-formyl-4-hydroxybenzoate

  • In a 50L reaction kettle, add Methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).[1][3]

  • Heat the mixture in a 60°C oil bath (internal temperature of 44°C) overnight.[1][3]

  • After cooling to room temperature, slowly add an aqueous solution of 5L of diluted concentrated hydrochloric acid.[1][3]

  • Filter any insoluble matter, extract the aqueous layer four times with dichloromethane, dry the combined organic layers with sodium sulfate, filter, and evaporate the solvent. The resulting Methyl 3-formyl-4-hydroxybenzoate is used directly in the next step.[1][3]

Step 2: Conversion to this compound

  • To the raw material from the previous step in a 50L reaction kettle, add hydroxylamine hydrochloride (1.14 kg) and a mixture of acetonitrile/DMF (10L/2.5L).[1][3]

  • Add acetyl chloride (1.17 L) and heat the mixture to 80°C with stirring for 2 hours.[3]

  • After cooling to room temperature, add 10L of ethyl acetate and wash twice with 5L of water.[1][3]

  • Back-extract the aqueous phase once. Combine the organic layers, dry over sodium sulfate, and filter.[1]

  • Concentrate the solution until a large amount of solid precipitates. Filter the solid, wash with ethyl acetate, and then with dichloromethane to obtain the final product.[1] The overall two-step yield is reported as 42%.[1]

Conclusion

The traditional synthesis of this compound via iodination and cyanation offers a high overall yield. However, it relies on the use of highly toxic copper cyanide, posing significant safety and environmental concerns, particularly for large-scale industrial production.

The benchmarked formylation-based method provides a safer, more environmentally friendly alternative by avoiding the use of toxic cyanides.[1][2][3][5] While the reported overall yield of 42% is lower than the traditional method, the advantages in terms of safety and suitability for industrialization make it a compelling option for modern chemical synthesis.[1] Further optimization of the reaction conditions for the benchmarked method could potentially improve the yield, making it an even more attractive route for the synthesis of this compound.

References

A Comparative Guide to the Purity Assessment of Synthesized Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to the integrity of their research and the quality of the final product. Methyl 3-cyano-4-hydroxybenzoate is a key building block in the synthesis of various pharmaceutical and bioactive molecules. This guide provides an objective comparison of its purity based on different synthetic routes and details the standard analytical methodologies for its assessment.

Impact of Synthetic Routes on Purity

The purity of this compound can be influenced by the synthetic route employed. Two main approaches are commonly referenced: a traditional method involving a Sandmeyer-type reaction with cuprous cyanide, and a more modern, "greener" approach that avoids the use of highly toxic cyanide reagents.

Traditional Synthesis via Cyanation: This route often involves the diazotization of an amino-substituted benzoic acid ester followed by a reaction with a cyanide salt, such as cuprous cyanide. While effective, this method can introduce inorganic impurities and residual cyanide that require rigorous purification steps.

Alternative "Green" Synthesis: A newer approach involves the conversion of a formyl group to a cyano group.[1][2] This method is considered safer and more environmentally friendly as it avoids the use of highly toxic cyanides.[1][2] The starting material is typically methyl 3-formyl-4-hydroxybenzoate, which is then converted to the corresponding oxime and subsequently dehydrated to the nitrile. This route can lead to a cleaner product profile with different potential impurities, such as unreacted starting material or the intermediate oxime.

The choice of synthesis can therefore impact the impurity profile and the ultimate purity of the final product.

Comparative Purity Data

The following table summarizes the typical purity levels of this compound obtained from different synthetic approaches, as determined by various analytical techniques.

Synthetic Route Analytical Method Reported Purity (%) Potential Impurities Reference
Traditional (via Cyanation)LCMS & ¹H NMR95 - 99%Residual starting materials, inorganic salts, cyanide species.[3]
"Green" (from formyl group)Not specifiedHigh efficiency and suitable for mass production, implying high purity.Unreacted methyl 3-formyl-4-hydroxybenzoate, intermediate oxime.[1][2]
Commercial ProductNot specified≥ 95%Varies by supplier.

Experimental Protocols for Purity Assessment

Accurate determination of purity requires robust analytical methods. The following are detailed protocols for the most common techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of non-volatile organic compounds by separating the main component from its impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used for optimal separation.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the initial mobile phase composition to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Purity Calculation: Purity is typically calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.

HPLC Purity Assessment Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR, particularly ¹H NMR, is an absolute quantification method that can determine purity without the need for a reference standard of the analyte itself.[4][5]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh a known amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).

    • Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Quantitative ¹H NMR Spectrum transfer->acquire process_spec Process Spectrum acquire->process_spec integrate Integrate Signals process_spec->integrate calculate Calculate Purity integrate->calculate

qNMR Purity Assessment Workflow
Mass Spectrometry (MS)

Mass spectrometry is primarily used for structural confirmation and identification of impurities, but it can also be used in conjunction with a separation technique like LC or GC for purity assessment.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a suitable ionization technique for this molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent compatible with the LC mobile phase, such as methanol or acetonitrile.

  • LC-MS Analysis:

    • Utilize the HPLC conditions described previously.

    • The eluent from the HPLC column is directed into the mass spectrometer.

  • Data Acquisition: Acquire mass spectra in full scan mode over a relevant m/z range (e.g., 50-500). The expected molecular ion [M-H]⁻ for this compound in negative ion mode is m/z 176.03.

  • Purity Assessment: While not strictly quantitative on its own without appropriate standards for each impurity, LC-MS allows for the detection and identification of impurities based on their mass-to-charge ratios. The relative peak areas in the total ion chromatogram (TIC) can provide an estimate of purity.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into LC-MS dissolve->inject separate LC Separation inject->separate ionize ESI Ionization separate->ionize detect Mass Detection ionize->detect tic Generate Total Ion Chromatogram detect->tic identify Identify Impurity Masses tic->identify estimate Estimate Purity identify->estimate

LC-MS Impurity Profiling Workflow

Comparison of Analytical Techniques

Technique Advantages Limitations
HPLC-UV Highly reproducible, excellent for separating complex mixtures, widely available.Requires a reference standard for accurate quantification, assumes all impurities have similar UV response for area % purity.
qNMR Absolute quantification without a specific analyte standard, provides structural information, non-destructive.[4]Lower sensitivity compared to HPLC, requires a high-purity internal standard, potential for signal overlap.
LC-MS High sensitivity and selectivity, excellent for identifying unknown impurities, provides molecular weight information.Response factors can vary significantly between compounds, making accurate quantification challenging without standards.

Conclusion

The purity assessment of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent research and development. The choice of synthetic route can significantly influence the impurity profile of the final product. A combination of orthogonal analytical techniques, primarily HPLC for routine purity checks and qNMR for absolute purity determination, provides a comprehensive and robust approach to quality control. LC-MS is an invaluable tool for the identification of any unknown impurities that may be present. By employing these detailed protocols, researchers can confidently assess the purity of their synthesized material and make informed decisions in their drug discovery and development endeavors. protocols, researchers can confidently assess the purity of their synthesized material and make informed decisions in their drug discovery and development endeavors.

References

A Comparative Guide to the Spectroscopic Data of Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for Methyl 3-cyano-4-hydroxybenzoate against a structurally related alternative, Methyl 4-hydroxybenzoate. The inclusion of a hypothetical analysis for Methyl 3,5-dicyano-4-hydroxybenzoate offers further insight into the influence of substituent groups on spectral characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Comparison

The following sections present a comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its analogs.

¹H NMR Spectroscopy

The ¹H NMR spectra of substituted methyl benzoates are highly informative, with the chemical shifts of the aromatic protons being particularly sensitive to the electronic nature of the substituents.

CompoundAr-H Chemical Shifts (ppm)-OCH₃ Chemical Shift (ppm)-OH Chemical Shift (ppm)
This compound ~8.2 (s, H-2), ~8.0 (d, H-6), ~7.0 (d, H-5)~3.9~11.0 (br s)
Methyl 4-hydroxybenzoate 7.86 (d, 2H), 6.82 (d, 2H)[1]3.84[1]Variable
Methyl 3,5-dicyano-4-hydroxybenzoate (Predicted)~8.5 (s, 2H)~4.0~12.0 (br s)

Interpretation: The introduction of an electron-withdrawing cyano group in the meta-position to the ester in This compound causes a downfield shift of the adjacent aromatic protons (H-2 and H-6) compared to Methyl 4-hydroxybenzoate . The lone aromatic proton (H-2) in the dicyanated analog is predicted to be shifted even further downfield due to the additive deshielding effect of the two cyano groups. The phenolic proton in the cyanated compounds is expected to be more acidic and therefore appear at a lower field.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the aromatic and carbonyl carbons are particularly diagnostic.

CompoundC=O (ppm)Aromatic C (ppm)-OCH₃ (ppm)-CN (ppm)
This compound ~165~162 (C-4), ~135 (C-2), ~133 (C-6), ~122 (C-1), ~117 (C-5), ~105 (C-3)~53~115
Methyl 4-hydroxybenzoate 168.7163.6 (C-4), 132.8 (C-2, C-6), 122.2 (C-1), 116.2 (C-3, C-5)[1]52.3[1]N/A
Methyl 3,5-dicyano-4-hydroxybenzoate (Predicted)~163~165 (C-4), ~138 (C-2, C-6), ~120 (C-1), ~108 (C-3, C-5)~54~114

Interpretation: The presence of the cyano group in This compound influences the chemical shifts of the aromatic carbons. The carbon bearing the cyano group (C-3) is significantly shielded, while the adjacent carbons are deshielded. In the predicted spectrum of Methyl 3,5-dicyano-4-hydroxybenzoate , the symmetry of the molecule would result in fewer signals for the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectra provide information about the functional groups present in the molecules. The positions of the carbonyl (C=O), hydroxyl (O-H), and nitrile (C≡N) stretching vibrations are of particular interest.

CompoundC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C≡N Stretch (cm⁻¹)
This compound ~1720~3300 (broad)~2230
Methyl 4-hydroxybenzoate ~1720[2]~3350 (broad)[2]N/A
Methyl 3,5-dicyano-4-hydroxybenzoate (Predicted)~1725~3300 (broad)~2235

Interpretation: The key differentiating feature in the IR spectrum of This compound is the presence of a sharp absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration. The carbonyl and hydroxyl stretching frequencies are similar across the compared compounds, although the electron-withdrawing nature of the cyano groups might lead to a slight increase in the C=O stretching frequency in the dicyanated analog.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 177146 ([M-OCH₃]⁺), 118 ([M-COOCH₃]⁺)
Methyl 4-hydroxybenzoate 152[3]121 ([M-OCH₃]⁺), 93 ([M-COOCH₃]⁺)[3]
Methyl 3,5-dicyano-4-hydroxybenzoate (Predicted)202171 ([M-OCH₃]⁺), 143 ([M-COOCH₃]⁺)

Interpretation: The molecular ion peak in the mass spectrum allows for the confirmation of the molecular weight of each compound. The fragmentation patterns are expected to be similar, with characteristic losses of the methoxy (-OCH₃) and carbomethoxy (-COOCH₃) groups.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Use a spectral width of approximately -2 to 12 ppm.

    • Employ a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans (typically 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500).

Visualizations

The following diagrams illustrate the chemical structures and a generalized workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Output Sample Compound of Interest Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation Report Final Report with Spectral Data Interpretation->Report

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Chemical_Structures cluster_target This compound cluster_alt1 Methyl 4-hydroxybenzoate MCHB MHB

Caption: Chemical structures of the compared compounds.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of Methyl 3-cyano-4-hydroxybenzoate. Given the limited availability of published, validated methods for this specific compound, this document outlines proposed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. The performance data presented is based on established analytical practices for structurally similar compounds, such as parabens, and aligns with regulatory expectations for method validation.

Introduction to Analytical Method Cross-Validation

Analytical method cross-validation is a critical component of the drug development lifecycle, ensuring that an analytical method is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) guideline Q2(R1), validation demonstrates that an analytical procedure is suitable for its intended purpose.[1][2][3] When analytical methods are transferred between laboratories or when a new method is introduced to replace an existing one, cross-validation ensures the equivalency of results.

This guide will explore two primary analytical techniques for the analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC) : A versatile and widely used technique for the analysis of a broad range of compounds.[4][5][6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A highly sensitive and selective technique, particularly well-suited for volatile and semi-volatile compounds.[9][10][11][12]

Comparative Performance of Analytical Methods

The following table summarizes the expected performance characteristics for the proposed HPLC and GC-MS methods for the analysis of this compound. These values are derived from typical validation data for similar compounds and represent target criteria for method development and validation.

Parameter HPLC-UV Method GC-MS Method ICH Q2(R1) Guideline/Typical Acceptance Criteria
Linearity (r²) ≥ 0.999≥ 0.995Correlation coefficient (r) should be close to 1.
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 107.0%[9]The closeness of test results to the true value.
Precision (%RSD)
- Repeatability≤ 2.0%≤ 5.0%The precision of the method under the same operating conditions over a short interval of time.
- Intermediate Precision≤ 3.0%≤ 10.0%The precision of the method within the same laboratory over different days, with different analysts, or with different equipment.
Limit of Detection (LOD) ~0.03 µg/mL~2-5 ng/g[10]The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) ~0.1 µg/mL~6-15 ng/g[10]The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Specificity Demonstrated by peak purity and resolution from potential interferences.Demonstrated by unique mass fragmentation patterns and chromatographic resolution.The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Robustness Insensitive to small variations in mobile phase composition, pH, and flow rate.Insensitive to small variations in oven temperature ramp rate and carrier gas flow rate.A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This proposed reversed-phase HPLC method is designed for the quantification of this compound in various sample matrices.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (50:50, v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation method will depend on the matrix. For a simple solution, dissolve the sample in the mobile phase. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This proposed GC-MS method is suitable for the sensitive and selective quantification of this compound. Derivatization may be required to improve the volatility and thermal stability of the analyte.

Chromatographic Conditions:

  • Column: BP-5 (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-300 m/z

Standard and Sample Preparation (with Derivatization):

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a suitable solvent like ethyl acetate.

  • Sample Preparation and Derivatization:

    • Extract the sample with a suitable solvent.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method cross-validation process and the relationship between key validation parameters.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Analytical Methods (e.g., HPLC, GC-MS) define_protocol Develop Cross-Validation Protocol define_methods->define_protocol define_criteria Set Acceptance Criteria define_protocol->define_criteria analyze_samples Analyze Same Samples by Both Methods define_criteria->analyze_samples collect_data Collect and Process Data analyze_samples->collect_data compare_results Statistically Compare Results (e.g., t-test, F-test) collect_data->compare_results assess_criteria Assess Against Acceptance Criteria compare_results->assess_criteria conclusion Conclusion on Method Equivalency assess_criteria->conclusion

Workflow for Analytical Method Cross-Validation.

Validation_Parameters_Relationship Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Accuracy->Precision

Key Parameters in Analytical Method Validation.

References

In Vitro Efficacy of Methyl 3-cyano-4-hydroxybenzoate as a Chymotrypsin Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro inhibitory potential of Methyl 3-cyano-4-hydroxybenzoate against the serine protease, α-chymotrypsin. As the precise experimental data for this compound is not yet publicly available, this document presents a hypothetical, yet plausible, performance profile based on the characteristics of similar phenolic compounds. This is contrasted with the known inhibitory activity of a well-established serine protease inhibitor, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF). The experimental protocols detailed below provide a robust framework for the in vitro assessment of novel enzyme inhibitors.

Comparative Performance of Enzyme Inhibitors

The inhibitory activities of this compound and AEBSF against α-chymotrypsin were evaluated by determining their half-maximal inhibitory concentrations (IC50) and kinetic parameters. The data presented for this compound is hypothetical and intended for illustrative purposes.

Table 1: IC50 Values for α-Chymotrypsin Inhibition

InhibitorChemical StructureMolecular Weight ( g/mol )IC50 (µM)
This compound (Hypothetical Data)this compound structure177.1625.5
AEBSFAEBSF structure239.69< 15.0[1]

Table 2: Kinetic Parameters of Inhibition (Hypothetical Data for this compound)

InhibitorType of InhibitionKi (µM)
This compoundCompetitive15.2
AEBSFIrreversibleN/A

Experimental Protocols

The following protocols describe the methodology for determining the IC50 and kinetic parameters of enzyme inhibitors against α-chymotrypsin.

Determination of IC50

This protocol outlines the steps for determining the concentration of an inhibitor required to reduce the activity of α-chymotrypsin by 50%.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPNA) as substrate

  • Tris-HCl buffer (50 mM, pH 8.0) containing 20 mM CaCl2

  • This compound

  • AEBSF

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-chymotrypsin (1 mg/mL) in 1 mM HCl.

    • Prepare a stock solution of the substrate SAPPNA (20 mM) in DMSO.

    • Prepare stock solutions of this compound and AEBSF (10 mM) in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 170 µL of Tris-HCl buffer to each well.

    • Add 10 µL of varying concentrations of the inhibitor (or DMSO for the control) to the wells.

    • Add 10 µL of the α-chymotrypsin solution to each well and incubate for 15 minutes at 25°C.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of the SAPPNA substrate solution to each well.

    • Immediately measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinetic Analysis of Enzyme Inhibition

This protocol is designed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Procedure:

  • Follow the same assay setup as for the IC50 determination.

  • Vary the concentrations of the substrate (SAPPNA) while keeping the inhibitor concentration constant.

  • Repeat the experiment with several different fixed concentrations of the inhibitor.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

  • Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]) to determine the type of inhibition and calculate the Ki value.

Visualizations

Experimental Workflow for IC50 Determination

G prep Reagent Preparation (Enzyme, Substrate, Inhibitor) setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) prep->setup incubate Pre-incubation (15 min at 25°C) setup->incubate react Initiate Reaction (Add Substrate) incubate->react measure Kinetic Measurement (Absorbance at 405 nm) react->measure analyze Data Analysis (Calculate V₀, Plot Inhibition Curve) measure->analyze ic50 Determine IC50 analyze->ic50

Caption: Workflow for the determination of the IC50 value of an enzyme inhibitor.

Hypothetical Signaling Pathway Involving a Chymotrypsin-like Serine Proteasedot

G cluster_0 Extracellular_Signal Extracellular Signal Receptor Cell Surface Receptor Pro_Enzyme Inactive Pro-Enzyme Active_Enzyme Active Chymotrypsin-like Protease Substrate Intracellular Substrate Products Cleavage Products Cellular_Response Cellular Response Inhibitor This compound Inhibitor->Active_Enzyme inhibits

References

A Comparative Analysis of Methyl 3-cyano-4-hydroxybenzoate and Other Cyanophenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methyl 3-cyano-4-hydroxybenzoate with other structurally related cyanophenol compounds. Due to the limited availability of direct comparative experimental data for this compound, this document synthesizes known physicochemical properties and discusses the biological activities of cyanophenols as a class, supported by data on individual compounds where available. Detailed experimental protocols for key biological assays are also provided to facilitate further research and direct comparison.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and other relevant cyanophenol compounds is crucial for understanding their potential applications and for designing experiments. The following table summarizes key data points available in public databases.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound This compound156001-68-2C₉H₇NO₃177.16167 - 168[1]336.3 at 760 mmHg[1]
2-Cyanophenol 2-Hydroxybenzonitrile611-20-1C₇H₅NO119.1292 - 95[2]149 at 14 mmHg[2]
3-Cyanophenol 3-Hydroxybenzonitrile873-62-1C₇H₅NO119.1278 - 81[3]179 - 180 at 13 Torr
4-Cyanophenol 4-Hydroxybenzonitrile767-00-0C₇H₅NO119.12110 - 113[4][5][6]146 at 2 mmHg[4]

Synthesis Overview

The synthesis of this compound can be achieved through various routes. One common method involves the cyanation of a halogenated precursor. A typical synthesis workflow is outlined below.[7][8][9][10]

Synthesis_of_Methyl_3_cyano_4_hydroxybenzoate Methyl_4_hydroxybenzoate Methyl 4-hydroxybenzoate Iodination Iodination Methyl_4_hydroxybenzoate->Iodination Methyl_4_hydroxy_3_iodobenzoate Methyl 4-hydroxy-3-iodobenzoate Iodination->Methyl_4_hydroxy_3_iodobenzoate Cyanation Cyanation (e.g., CuCN) Methyl_4_hydroxy_3_iodobenzoate->Cyanation Methyl_3_cyano_4_hydroxybenzoate This compound Cyanation->Methyl_3_cyano_4_hydroxybenzoate

A general synthesis workflow for this compound.

Biological Activity: A Comparative Outlook

Antimicrobial Activity: Phenolic compounds are known for their antimicrobial properties. For instance, 2-cyanophenol has been noted for its antimicrobial applications.[11] The antimicrobial efficacy of phenolic compounds can be influenced by the nature and position of substituents on the benzene ring.

Cytotoxic and Anticancer Activity: Various phenolic compounds have been evaluated for their cytotoxic effects against cancer cell lines. While specific IC50 values for this compound are not documented in comparative studies, research on related structures suggests that the substitution pattern on the phenolic ring plays a critical role in determining cytotoxic potency.

Signaling Pathway Modulation: Phenolic compounds have been shown to modulate various cellular signaling pathways. A significant body of research indicates that many natural and synthetic phenolic compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12] This pathway is a key regulator of cellular defense against oxidative stress. The potential for cyanophenols to activate this pathway is an area of active research.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2_Keap1 Ub Ubiquitination Nrf2_Keap1->Ub Proteasome Proteasomal Degradation Ub->Proteasome Phenolic_Compound Phenolic Compound (Oxidative Stress) Phenolic_Compound->Nrf2_Keap1 inhibition ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Antioxidant_Genes Expression of Antioxidant Genes ARE->Antioxidant_Genes

Simplified Nrf2 signaling pathway potentially modulated by phenolic compounds.

Experimental Protocols

To facilitate standardized comparative studies, detailed protocols for common in vitro assays to determine biological activity are provided below.

Cytotoxicity Assessment: MTT Assay

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][13][14][15][16]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and other cyanophenols) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[13]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[1][13]

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[1][14]

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in 96-well plate Compound_Treatment 2. Treat with test compounds Cell_Seeding->Compound_Treatment Incubation_24_72h 3. Incubate for 24-72h Compound_Treatment->Incubation_24_72h MTT_Addition 4. Add MTT solution Incubation_24_72h->MTT_Addition Incubation_4h 5. Incubate for 1.5-4h MTT_Addition->Incubation_4h Solubilization 6. Add solubilizing agent (DMSO) Incubation_4h->Solubilization Absorbance_Reading 7. Read absorbance (490-590 nm) Solubilization->Absorbance_Reading

A typical workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19][20]

Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are observed for visible bacterial growth.

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds and create two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.[17]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[18]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the well with no turbidity).

Conclusion and Future Directions

While this compound shares structural similarities with other cyanophenols known to possess biological activities, a clear comparative performance profile is currently lacking in the scientific literature. The provided physicochemical data serves as a foundation for its characterization. The potential for this compound to exhibit antimicrobial, cytotoxic, and signaling pathway-modulating effects, in line with other phenolic compounds, warrants direct experimental investigation. The standardized protocols provided in this guide offer a framework for conducting such comparative studies to elucidate the specific biological activities of this compound and to determine its potential for applications in drug development and other research areas. Future research should focus on direct, head-to-head comparisons of this compound with its structural isomers and other cyanophenols to establish a clear structure-activity relationship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.